Glucovanillin

Catalog No.
S628457
CAS No.
494-08-6
M.F
C14H18O8
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucovanillin

CAS Number

494-08-6

Product Name

Glucovanillin

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-RKQHYHRCSA-N

SMILES

Array

Synonyms

glucovanillin

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Glucovanillin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

glucovanillin biosynthesis pathway vanilla planifolia

Author: Smolecule Technical Support Team. Date: February 2026

Two Proposed Pathways for Vanillin Biosynthesis

Researchers have proposed different routes for vanillin biosynthesis, primarily debating the direct precursor and the involvement of a specific enzyme, VpVAN. The table below summarizes the two main hypotheses.

Pathway Feature VpVAN-Dependent Pathway Phenylpropanoid / Lignin Precursor Pathway
Key Proposed Enzyme Vanillin synthase (VpVAN) [1] Enzyme complex involving P450s, COMT, 4CL [2] [3]
Direct Precursor Ferulic acid / Ferulic acid glucoside [1] Phenylalanine / Cinnamic acid / p-Coumaric acid [4] [3]
Core Proposal Single enzyme performs direct, one-step conversion to vanillin/glucovanillin [1]. Pathway embedded within general phenylpropanoid metabolism; may involve a metabolic grid [3].
Key Challenging Evidence Recombinant VpVAN protein failed to convert ferulic acid to vanillin in multiple expression systems [4]. Radiolabelling studies show p-hydroxybenzaldehyde is not an intermediate for vanillin [1].

Glucovanillin Accumulation Dynamics and Key Genes

Time-series metabolome and transcriptome analyses have provided significant insights into the timing and potential genetic regulators of this compound biosynthesis.

Critical Biosynthetic Period

Integrated analysis has identified 160–220 days after pollination (DAP) as the critical phase for the rapid accumulation of this compound in developing Vanilla planifolia pods [2] [5]. The following diagram illustrates the key stages of this compound accumulation.

G Start Pollination (0 DAP) Phase1 Initial Accumulation Phase (30-40 DAP) Start->Phase1 Phase2 Stabilization Phase (60-100 DAP) Phase1->Phase2 Phase3 Rapid Accumulation Phase (160-220 DAP) Phase2->Phase3 Note Peak this compound content occurs in this phase Phase3->Note

Key Enzymatic Genes and Transcription Factors

Comparative transcriptome studies of vanilla accessions with high and low vanillin content have identified several key genes [2] [3] [5]. The table below summarizes the major players.

Gene / Factor Type Gene Name / Family Proposed Function in Pathway
Key Enzymatic Genes VpVAN (HPP92_026221) Proposed as vanillin synthase; expression highly correlates with vanillin accumulation [2] [5].
P450s (CYP family) Catalyze hydroxylation reactions (e.g., C3H) [2] [1].
Caffeic Acid O-Methyltransferase (COMT) Catalyzes methylation step [2].
4-Coumarate:CoA Ligase (4CL) Activates cinnamic acid derivatives to CoA esters [2] [3].
β-Glucosidase Hydrolyzes this compound to release free vanillin during curing [3].
Key Transcription Factors NAC TF Family Central regulators; NAC-2 and NAC-3 are hub genes [2] [5].
MYB, WRKY, FPFL, DOF, PLATZ Other major TF families with strong regulatory relationships to enzymatic genes [5].

Experimental Protocols for Pathway Investigation

To address the controversies and deepen the understanding of the pathway, researchers employ a combination of advanced techniques.

Integrated Metabolomics and Transcriptomics

This is a powerful method for correlating metabolite levels with gene expression. A standard protocol involves [2] [5]:

  • Sample Collection: Harvesting vanilla pod tissues at multiple developmental stages (e.g., 30, 40, 60, 100, 160, 220 DAP).
  • Metabolite Profiling:
    • Extraction: Using solvents like methanol or ethanol-water for metabolite extraction.
    • Analysis: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) for precise identification and quantification of metabolites (e.g., this compound, vanillin).
    • Quality Control: Including technical replicates and pooled quality control (QC) samples to ensure data reproducibility. Principal Component Analysis (PCA) of QC samples should show tight clustering [2].
  • Transcriptome Sequencing:
    • RNA Extraction: Isolating total RNA from the same tissue samples.
    • Library Prep & Sequencing: Using high-throughput platforms (e.g., Illumina) to generate deep sequencing data (>26 Gb per sample) [2].
    • Data Analysis:
      • Differential Expression (DEG): Identifying genes that are significantly up- or down-regulated during key biosynthetic periods.
      • Co-expression Network (WGCNA): Constructing gene networks to identify clusters (modules) of genes highly correlated with this compound accumulation and pinpoint hub genes, such as transcription factors [2] [5].
Functional Characterization of Candidate Genes

To validate the function of a candidate gene like VpVAN, the following multi-system approach is used [4] [1]:

  • Heterologous Expression:
    • Cloning: The candidate gene is cloned into an expression vector.
    • Transformation: The vector is expressed in various heterologous systems:
      • In vitro transcription/translation (e.g., rabbit reticulocyte system).
      • Microbial systems (e.g., E. coli, yeast S. cerevisiae).
      • Plant systems (e.g., transient expression in tobacco, stable expression in barley).
  • Substrate Feeding Assay: The transformed hosts are fed with potential precursor substrates (e.g., ferulic acid, p-coumaric acid).
  • Product Detection: Analyzing the culture or tissue extracts using HPLC or LC-MS to detect the formation of vanillin or related compounds. Failure to produce vanillin from ferulic acid in any of these systems would challenge the proposed function of the enzyme [4].

Research Conclusions and Future Directions

The biosynthesis of this compound is a complex trait influenced by a network of genes. The critical window of 160-220 DAP and the identified key enzymatic genes (P450s, COMT, 4CL) and transcription factors (NAC, MYB) provide concrete targets for future research and breeding [2] [3] [5]. The role of VpVAN remains a central question, with conflicting evidence requiring further functional validation [4] [1].

Future work should focus on:

  • Functional Studies: Using genetic engineering (e.g., CRISPR/Cas9) to knock out or overexpress candidate genes in vanilla to confirm their role in the pathway.
  • Marker-Assisted Breeding: Developing molecular markers based on the identified key genes and transcription factors to select for vanilla cultivars with high vanillin content [3].
  • Synthetic Biology: Applying the insights from plant studies to engineer more efficient microbial cell factories for sustainable vanillin production [6].

References

where is glucovanillin stored in vanilla bean

Author: Smolecule Technical Support Team. Date: February 2026

Anatomical Localization of Glucovanillin

The table below summarizes the tissue-specific distribution of this compound and β-glucosidase activity in mature green vanilla beans:

Bean Tissue This compound Presence β-Glucosidase Activity
Papillae (tubular cells lining cavity angles) High [1] Present (diffuse pattern) [1]
Placental Laminae (sides of the central cavity) High [1] Highest activity [1]
Mesocarp (middle flesh layer) Not detected [1] Present (increases from outer to inner) [1]
Endocarp (inner skin layer) Not detected [1] Present [1]
Epicarp (outer skin layer) Not detected[cotation:1] Low activity [1]

This specific localization is key to the vanilla curing process. This compound is stored in the placentae and papillae, while β-glucosidase activity is present in the cytoplasm and/or periplasm of mesocarp and endocarp cells [1]. In the papillae, the enzyme's distribution is more diffuse [1]. This spatial separation of substrate and enzyme within the bean prevents hydrolysis in mature green pods [1].

Experimental Protocol for Localization

The following methodology details how researchers determined the localization of this compound and β-glucosidase activity [1].

G Start Mature Green Vanilla Bean A Bean Dissection (Cross-sections under stereomicroscope) Start->A B Radial Zoning (Zone 1: Epicarp to Zone 5: Papillae) A->B C Tissue Homogenization (in Phosphate Buffer, pH 7.0) B->C D Centrifugation (9000 g, 5 min) C->D E Analyze Supernatant D->E F1 β-Glucosidase Assay (pNPG/Glucovanillin substrate) E->F1 F2 This compound Quantification (HPLC Analysis) E->F2

Experimental workflow for biochemical analysis of vanilla bean tissues.

Materials and Methods
  • Plant Material: Several batches of mature green vanilla beans (Vanilla planifolia Andrews) were used [1].
  • Key Reagents:
    • p-Nitrophenyl-β-glucopyranoside (pNPG) as a substrate for β-glucosidase activity assay [1].
    • 5-Bromo-4-chloro-3-indolyl-β-d-glucopyranoside for histochemical localization of enzyme activity [1].
    • Purified this compound (for use as an HPLC standard) [1].
Tissue Dissection and Extraction
  • Sectioning: Cross-sections of beans approximately 0.3 cm thick were made with a razor blade under a stereomicroscope [1].
  • Micro-dissection: Using a scalpel, small pieces of tissue (~3 mm³) were carefully dissected from five distinct zones, moving radially from the outer epicarp to the inner placental laminae and papillae [1].
  • Homogenization and Extraction: The dissected tissue pieces were homogenized in a phosphate buffer (pH 7.0) using a micro-Potter Elvejhem tool. The extracts were then diluted and centrifuged to obtain a clear supernatant for analysis [1].
Analytical Procedures
  • β-Glucosidase Activity Assay:
    • The enzyme activity in the extracts was measured by incubating with pNPG or this compound at 40°C.
    • The reaction was stopped with NaOH, and the released p-nitrophenol was measured spectrophotometrically at 400 nm. Activity was expressed in nkat/g (fresh weight basis) [1].
  • This compound Quantification:
    • Extracts were acidified with methanolic phosphoric acid, filtered, and analyzed by HPLC.
    • Concentration was determined using an external this compound standard and expressed in mM, accounting for tissue water content [1].
  • Histochemical Localization of Enzyme Activity:
    • Thin bean sections were incubated in a buffer containing 5-bromo-4-chloro-3-indolyl-β-d-glucopyranoside.
    • This substrate allows visual localization of β-glucosidase activity under a light microscope [1].

Mechanism of Vanillin Release

The cellular compartmentalization prevents this compound hydrolysis in intact green beans. This compound is stored in vacuoles, while β-glucosidase is located in the cytoplasm and/or periplasm [1].

G A Intact Green Bean Compartments Separated B Curing Process (Killing-Step) Cellular Decompartmentation A->B C Enzyme and Substrate Mix β-glucosidase + this compound B->C D Hydrolysis Reaction C->D E Aromatic Aglycon Vanillin is Released D->E

Cellular process of vanillin release during vanilla bean curing.

The curing process is crucial for flavor development. Techniques like hot-water killing disrupt cellular compartments, allowing β-glucosidase to contact and hydrolyze this compound into glucose and free vanillin [1] [2]. Optimal curing requires selecting mature beans, as this compound accumulation depends on bean maturity and size [2].

References

glucovanillin accumulation sites placenta trichomes

Author: Smolecule Technical Support Team. Date: February 2026

Primary Accumulation Sites of Glucovanillin

The table below summarizes the quantitative distribution of this compound in mature green vanilla beans (Vanilla planifolia Andrews) as established by micro-dissection and HPLC analysis.

Tissue Site This compound Accumulation (%) Key Characteristics
Placenta / Placental Lamina ~92% [1] - ~100% [2] Primary storage site; inner mesocarp and placental zone [2] [3].
Trichomes (Papillae) ~7% [1] Marginal storage; tubular cells lining the internal cavity angles [2] [1].
Mesocarp Traces [1] Fleshy part of the bean; minimal accumulation.
Seeds 0% [3] No this compound detected.

The consensus across multiple studies is that the placental region is the principal site of this compound accumulation, definitively resolving earlier controversies in the scientific literature [2] [1] [3].

Experimental Protocols for Localization

The precise localization of this compound has been achieved through a combination of anatomical, histochemical, and biochemical techniques.

  • Tissue Micro-dissection and HPLC Analysis: This is a foundational method for quantitative analysis. It involves carefully hand-dissecting frozen or fresh vanilla bean cross-sections under a stereomicroscope to separate the mesocarp, placentae, trichomes, and seeds [2] [1]. Tissue pieces are then homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0). This compound is extracted, often with a methanol-phosphoric acid solution, and its concentration is quantified using High-Performance Liquid Chromatography (HPLC) with an external this compound standard [2] [4].
  • Microscopy and Histochemistry: These techniques provide visual confirmation of accumulation sites.
    • Light and Epifluorescence Microscopy: Pod anatomy is examined using fixed and resin-embedded thin sections. Specific staining or autofluorescence properties can help differentiate tissues and localize compounds like oleoresins that may co-occur with this compound [1].
    • Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI): This advanced technique allows for the direct visualization of metabolite distribution on tissue sections. It has confirmed that vanillin glucoside (this compound) is preferentially localized within the mesocarp and placental laminae [3].

Subcellular Compartmentalization & Hydrolysis

A key to understanding vanilla flavor development is the subcellular separation of this compound from its hydrolyzing enzyme, β-d-glucosidase.

  • This compound is stored in the vacuole of the plant cells [2].
  • β-d-Glucosidase activity is localized in the cytoplasm and/or periplasmic space [2].

This physical separation within the cell prevents hydrolysis in the living green bean. During the curing process, cellular decompartmentalization (often initiated by a killing step like scalding or high hydrostatic pressure) brings the enzyme and substrate into contact, leading to the hydrolysis of this compound and the release of free vanillin [2] [5].

The following diagram illustrates the experimental workflow for localizing this compound and confirming its hydrolysis, integrating the key methodologies discussed.

harvest Harvest Mature Green Vanilla Beans dissect Fine Hand-Dissection of Bean Tissues harvest->dissect curing Curing Process (Killing/Sweating/Drying) harvest->curing Hydrolysis hplc HPLC Quantification of this compound dissect->hplc Biochemical fix Tissue Fixation & Embedding dissect->fix Histochemical result1 Result: ~92% in Placenta ~7% in Trichomes hplc->result1 Biochemical micro Microscopy Analysis (Light, Fluorescence, DESI-MSI) fix->micro Histochemical result2 Result: Visual Confirmation of Accumulation Sites micro->result2 Histochemical decomp Cellular Decompartmentalization (Vacuole & Cytoplasm Mix) curing->decomp Hydrolysis hydro Hydrolysis by β-d-glucosidase decomp->hydro Hydrolysis result3 Release of Free Vanillin hydro->result3 Hydrolysis

Experimental workflow for localizing this compound and confirming its hydrolysis.

Key Experimental Considerations

For researchers aiming to replicate or build upon these findings, several factors are critical:

  • Developmental Stage: Studies are performed on mature green beans harvested just before curing and dehiscence, as this is the stage of peak this compound accumulation [2] [3].
  • Killing Technique: The method used to initiate curing (e.g., scalding in hot water or novel methods like High-Hydrostatic-Pressure) directly impacts the efficiency of cellular decompartmentalization and subsequent this compound hydrolysis [5].
  • Microbial Contribution: While plant β-glucosidase is primary, research indicates that colonizing microorganisms (e.g., Bacillus species) on the bean surface can also produce β-glucosidases that contribute to this compound hydrolysis during curing [4].

References

glucovanillin hydrolysis mechanism senescence freezing

Author: Smolecule Technical Support Team. Date: February 2026

Glucovanillin and Its Hydrolysis

Chemical Profile and Natural Role this compound is the beta-D-glucoside of vanillin and the primary flavor precursor in green vanilla beans (Vanilla planifolia) [1]. It is a crystalline solid with a melting point of 189–190 °C and is soluble in hot water [1] [2]. The hydrolysis of this compound is the critical step in the curing process that releases the aromatic aglycone, vanillin [1] [3].

Key Mechanisms and Enzymatic Pathways The fundamental hydrolysis mechanism is the enzymatic cleavage of the β-glucosidic bond. This process is compartmentalized within the vanilla bean and can be enhanced by specific processing techniques.

The following diagram illustrates the core enzymatic hydrolysis mechanism and the subcellular compartmentalization that prevents premature reaction in the intact bean:

G cluster_GreenBean State in Green Bean: Compartmentalization cluster_Hydrolysis Hydrolysis Trigger: Killing Step start This compound (Non-aromatic precursor) reaction Hydrolysis of β-glucosidic bond start->reaction end Vanillin + Glucose (Aromatic aglycone) vacuole Vacuole (Stores this compound) cytoplasm Cytoplasm/Periplasm (Contains β-Glucosidase) vacuole->cytoplasm No Contact enzyme β-Glucosidase enzyme->reaction reaction->end

Diagram: The enzymatic hydrolysis of this compound to vanillin is triggered when cellular compartmentalization is disrupted.

Experimental Protocols for Hydrolysis Researchers can replicate and enhance this hydrolysis through the following methods:

  • Traditional Curing Simulation: The process can be studied by simulating traditional curing steps (killing, sweating, drying) and monitoring the release of vanillin over multiple cycles using HPLC analysis [4].
  • Two-Step Enzymatic Extraction: A highly efficient in vitro method uses sequential enzymatic treatment [5]:
    • Step 1: Incubate ground green vanilla pods with Viscozyme (a commercial preparation rich in pectinase) to degrade cell walls.
    • Step 2: Follow with Celluclast (a preparation rich in cellulase) to further break down cellular structure and hydrolyze this compound.
    • Optimal Conditions: Perform the reaction in 47.5% (v/v) aqueous ethanol at 70°C for 8 hours. This method has been reported to extract 3.13 times more vanillin than a standard Soxhlet extraction [5].
  • High Hydrostatic Pressure (HHP) Processing: As an alternative non-thermal killing method, HHP can induce cellular decompartmentalization. Treating beans at 400 MPa for 5 minutes has been shown to significantly increase the subsequent release of phenolics and boost the activity of endogenous enzymes like β-glucosidase and peroxidase during curing cycles [4].

Quantitative Data on Hydrolysis

Parameter Value / Condition Experimental Context Citation
Optimal Extraction Yield 3.13x higher than Soxhlet Two-step enzymatic process (Viscozyme + Celluclast) [5]
Optimal Solvent 47.5% (v/v) Aqueous Ethanol Two-step enzymatic process [5]
Optimal Temperature 70°C Two-step enzymatic process [5]
Optimal Time 8 hours Two-step enzymatic process [5]
HHP Condition 400 MPa / 5 min Maximal increase in phenolic content and POD activity [4]
TPC Increase at C6 Up to 77% vs. untreated beans During HHP-assisted curing cycles [4]

Cellular Senescence: Mechanisms and Therapeutic Targeting

Defining Hallmarks and Inducers Cellular senescence is a stable and often irreversible state of cell cycle arrest induced in response to various stresses and damage [6] [7]. Its key hallmarks and inducers are summarized below:

G cluster_inducers cluster_hallmarks Inducers Major Inducers i1 Telomere Attrition/Dysfunction Hallmarks Key Hallmarks h1 Cell Cycle Arrest (p53/p21, p16/pRB) i1->h1 i2 Oncogene Activation i2->h1 i3 Persistent DNA Damage i3->h1 i4 Therapeutic Stress (e.g., chemotherapy) i4->h1 i5 Mitochondrial Dysfunction h3 Macromolecular Damage i5->h3 h2 Senescence-Associated Secretory Phenotype (SASP) h1->h2 h5 Resistance to Apoptosis h1->h5 h4 Altered Morphology (Enlarged, flattened)

Diagram: Diverse stressors induce a stable cell cycle arrest, leading to multiple hallmark senescent features.

Core Molecular Pathways The senescence growth arrest is primarily enforced by two tumor suppressor pathways:

  • The p53/p21CIP1 pathway is often activated in response to DNA damage, including telomere dysfunction [6] [7].
  • The p16INK4A/pRB pathway is frequently engaged by oncogenic stress and other signals, leading to a stable, irreversible arrest [6] [7].

The Senescence-Associated Secretory Phenotype (SASP) is a pro-inflammatory secretome that includes cytokines, chemokines, and proteases. The SASP can disrupt tissue structure and function, amplify the senescent state, and recruit immune cells [6].

Experimental Assessment of Senescence A combination of markers is required for robust identification due to the heterogeneity of senescence [8].

Assay Type Target / Method Key Considerations
SA-β-Gal Activity Histochemical stain at pH 6.0 A widely used but not exclusive marker; can have lysosomal background [8].
Cell Cycle Arrest Immunoblot/IF for p16INK4A, p21CIP1 Core pathway components; p16 is a highly specific marker in vivo [6] [8].
DNA Damage Focus IF for γH2AX and 53BP1 Marks persistent DNA damage sites, a key trigger and feature [6].
SASP Detection ELISA/MSD/RNA-Seq for IL-6, IL-8, IL-1α Confirms a functional, impactful senescent state [6].

Therapeutic Strategies: Senolytics and Senomorphics Therapeutic targeting focuses on eliminating or modulating senescent cells:

  • Senolytics: These drugs selectively induce apoptosis in senescent cells. Examples include BCL-2 family inhibitors (e.g., ABT-263) and dasatinib + quercetin (D+Q) combination [7] [8].
  • Senomorphics: These compounds suppress the detrimental effects of senescent cells without killing them, for example, by inhibiting the SASP [7] [8].

Research Gaps and Future Directions

Based on the gathered information, I found no established molecular link between this compound, its hydrolysis products, and the modulation of cellular senescence. Furthermore, the search results did not identify a specific role for freezing in either the hydrolysis process or senescence research outside of standard sample preservation.

This presents a clear opportunity for original research:

  • Investigative Pathways: You could explore whether vanillin or other phenolic compounds released from this compound hydrolysis possess senomorphic activity (e.g., by inhibiting the SASP) or can influence key senescence pathways like p53 or NF-κB.
  • Protocol Development: Research could also focus on developing novel protocols where freezing (e.g., freeze-thaw cycles) is used as a physical method to disrupt vanilla bean cell structure, potentially enhancing the efficiency of subsequent enzymatic hydrolysis of this compound.

References

HPLC-DAD Method for Simultaneous Quantification of Glucovanillin, Vanillin, and Related Phenolic Compounds in Vanilla planifolia: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Significance

Vanilla, derived primarily from the cured pods of Vanilla planifolia Jacks. ex Andrews, represents one of the most valued flavoring compounds in the food, beverage, and fragrance industries. The characteristic aroma of natural vanilla is attributed to a complex mixture of over 200 volatile compounds, with vanillin (4-hydroxy-3-methoxybenzaldehyde) being the most prominent aromatic component, accounting for approximately 85% of the volatile fractions [1]. In fresh vanilla beans, vanillin exists predominantly in its glycosylated form as glucovanillin, which is odorless and must be hydrolyzed to free vanillin during the curing process to develop the characteristic vanilla aroma [2] [3]. The enzymatic hydrolysis of this compound by β-d-glucosidase is therefore a critical biochemical transformation that directly impacts final product quality.

The quantification of this compound, vanillin, and related phenolic compounds is essential for multiple aspects of vanilla research and industry applications. For researchers studying the biochemical pathways involved in vanillin biosynthesis, accurate measurement of these compounds provides insights into metabolic fluxes and enzyme activities [4] [3]. In quality control laboratories, reliable analytical methods are necessary for authentication purposes to detect adulteration and verify geographical origin [1] [5]. For the food and pharmaceutical industries, precise quantification ensures product consistency and compliance with regulatory standards [4]. Despite the importance of these analyses, most existing HPLC methods focus primarily on vanillin and a limited set of phenolic compounds, often overlooking this compound and dimeric forms like divanillin, which is increasingly recognized for its flavor-enhancing properties and bioactive functions [1].

This application note presents a comprehensive, validated HPLC-DAD method for the simultaneous separation and quantification of this compound, vanillin, divanillin, and six other phenolic compounds in cured vanilla pods. The method builds upon earlier work [6] while incorporating recent advancements to address current analytical challenges in vanilla research. The protocols described herein are optimized for reproducibility, sensitivity, and practical implementation in research and quality control settings.

Method Summary and Validation

Key Analytical Parameters

The developed HPLC-DAD method enables rapid separation of nine target compounds in a single 15-minute run, representing a significant improvement over traditional methods that require longer analysis times. The method employs a Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) maintained at ambient temperature, with a gradient elution system at a flow rate of 2.25 mL/min [1]. The mobile phase consists of a ternary solvent system including water (HPLC grade), methanol (HPLC grade), and acidified water (10-2 M H₃PO₄), with detection optimized at three wavelengths (230 nm, 254 nm, and 280 nm) to accommodate the varying spectral characteristics of the target analytes [1].

This method has been comprehensively validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines, demonstrating excellent performance characteristics across all validation parameters [1]. The validation process established linearity over a concentration range of 0.1–200 mg/L for all compounds, with coefficient of determination (r²) values exceeding 0.99 for each calibration curve. The accuracy, expressed as percentage recovery, ranges from 98.04% to 101.83%, while precision shows a relative standard deviation of less than 2% for both intra-day and inter-day variations [1]. The method's robustness was verified through deliberate variations in critical method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic modifier).

Validation Data Summary

Table 1: Method validation parameters for the simultaneous quantification of vanilla compounds

Compound Retention Time (min) Linear Range (mg/L) LOD (mg/L) LOQ (mg/L) Recovery (%)
p-Hydroxybenzyl alcohol 2.4 0.1-200 0.9991 0.03 0.09 99.2
Vanillyl alcohol 3.1 0.1-200 0.9987 0.02 0.08 98.5
p-Hydroxybenzaldehyde 4.2 0.1-200 0.9993 0.01 0.05 101.2
p-Hydroxybenzoic acid 5.3 0.1-200 0.9989 0.04 0.12 99.8
Vanillic acid 6.5 0.1-200 0.9992 0.02 0.07 100.3
Vanillin 8.1 0.1-200 0.9995 0.01 0.03 101.8
This compound 9.8 0.1-200 0.9985 0.05 0.15 98.0
Anisyl alcohol 11.2 0.1-200 0.9988 0.03 0.10 99.5
Divanillin 13.7 0.1-200 0.9983 0.08 0.25 98.7

Table 2: Typical concentration ranges of target compounds in cured vanilla pods (g/100g dry weight)

Compound Concentration Range Notes
Vanillin 1.5-2.5 Primary flavor compound
This compound 0.1-0.8 Content decreases during curing
Vanillic acid 0.05-0.2 Oxidation product
p-Hydroxybenzaldehyde 0.1-0.4 Important secondary flavor
Divanillin 0.002-0.02 Dimer formed by oxidation

The method demonstrates exceptional sensitivity with limits of detection (LOD) ranging from 0.01 to 0.08 mg/L and limits of quantification (LOQ) from 0.03 to 0.25 mg/L across the target analytes [1]. This sensitivity is particularly important for detecting this compound and divanillin, which typically occur at lower concentrations but provide valuable information about the curing process and potential quality issues. The specificity of the method was confirmed through peak purity assessment using DAD, which verified the absence of co-eluting peaks that could interfere with accurate quantification.

Detailed Materials and Methods

Reagents, Solvents, and Standard Preparation

Chemical Standards: High-purity reference standards (>98% purity) are essential for accurate quantification. The method requires the following compounds: p-hydroxybenzyl alcohol, vanillyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillic acid, vanillin, anisyl alcohol, anisic acid (all available from Sigma-Aldrich Chemical Co., St. Louis, MO, USA), and divanillin (available from BOC Sciences, Shirley, NY, USA) [1]. This compound can be purified from cured vanilla beans following established protocols [6].

Solvents and Mobile Phase: Use HPLC-grade water, methanol, and dimethyl sulfoxide (DMSO) from reputable suppliers. The water quality is particularly critical—ultrapure water (resistivity of 18.2 MΩ·cm) should be used to minimize background noise and interference [7]. Commercially available LC-MS grade water or water purified through systems such as the Arium Mini Plus ultrapure water system (Sartorius) is recommended [7]. Phosphoric acid (H₃PO₄, HPLC grade) is used for mobile phase acidification.

Standard Solution Preparation:

  • Prepare individual stock solutions at 1000 mg/L by dissolving each reference standard in a 1:1 mixture of DMSO:(MeOH/acidified water with 100 mM H₃PO₄ in a 3:7 ratio) [1].
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Prepare working standard mixtures by combining appropriate aliquots of individual stock solutions and diluting with the DMSO:(MeOH/acidified water) mixture to create a calibration series ranging from 0.1 to 200 mg/L.
  • Store all solutions at -20°C when not in use, and bring to room temperature before analysis.
Sample Preparation Protocol

Extraction from Vanilla Pods:

  • Grind cured vanilla pods to a fine powder using a laboratory mill.
  • Weigh 1.0 g (±0.001 g) of the homogenized powder into a 50 mL centrifuge tube.
  • Add 10 mL of extraction solvent (methanol:acidified water, 70:30 v/v) [1].
  • Sonicate the mixture for 30 minutes in a water bath sonicator maintained at 40°C.
  • Centrifuge at 5000 × g for 10 minutes to separate solid residues.
  • Transfer the supernatant to a volumetric flask.
  • Repeat the extraction twice more with fresh solvent, combining the supernatants.
  • Make up to 25 mL with extraction solvent and mix thoroughly.
  • Filter through a 0.45 μm PTFE syringe filter prior to HPLC injection.

Alternative Extraction for this compound Determination: For specific this compound analysis, satisfactory results can be obtained with a 24-hour extraction using methanol:water (80:20 v/v) at room temperature with continuous shaking [6].

HPLC Instrumentation and Parameters

Instrument Configuration: The method is optimized for HPLC systems with diode array detection, such as the Agilent 1290 series, but can be adapted to other modern HPLC systems. The system should include a binary or quaternary pump, autosampler, column compartment, and DAD.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent C18 column [1]
  • Mobile Phase: A: Acidified water (10 mM H₃PO₄), B: Methanol
  • Gradient Program: 0-2 min: 10% B; 2-8 min: 10-45% B; 8-12 min: 45-70% B; 12-15 min: 70-100% B; 15-17 min: 100% B; 17-19 min: 100-10% B; 19-22 min: 10% B (equilibration)
  • Flow Rate: 2.25 mL/min [1]
  • Injection Volume: 10 μL
  • Column Temperature: Ambient (approximately 25°C)
  • Detection Wavelengths: 230 nm, 254 nm, and 280 nm (with 280 nm typically used for vanillin quantification) [1]

System Suitability Test: Before sample analysis, perform a system suitability test using a middle-range calibration standard (10 mg/L). The test should confirm: retention time stability (RSD < 1%), peak area reproducibility (RSD < 2%), theoretical plate count (>5000 for vanillin), and tailing factor (<1.5 for all peaks).

Results and Discussion

Analysis of Vanilla Compounds and Biochemical Interpretation

The developed method successfully resolves all nine target compounds within 15 minutes, with representative chromatograms showing baseline separation of critical pairs such as vanillin/glucovanillin and vanillic acid/p-hydroxybenzoic acid [1]. The analysis of cured vanilla pods from different geographical origins reveals considerable variation in compound ratios, particularly between vanillin and its precursors. In properly cured vanilla, the This compound content is typically low (0.1-0.8 g/100g dry weight), indicating efficient enzymatic hydrolysis during the curing process [6]. The presence of divanillin in all analyzed samples (0.002-0.02 g/100g dry weight) confirms the activity of oxidative enzymes during curing and provides a potential marker for processing conditions [1].

The vanillin-to-glucovanillin ratio serves as an important indicator of curing efficiency, with higher ratios suggesting more complete enzymatic conversion. Studies have demonstrated that this ratio varies significantly depending on curing methods, with traditional sunning and sweating techniques typically yielding ratios of 8:1 to 15:1, while accelerated methods may result in ratios as low as 3:1 [6]. The divanillin content correlates with the extent of oxidative processes during curing, with higher levels potentially indicating overexposure to oxygen or extended curing times [1].

Biochemical Pathways in Vanillin Formation

The biochemical transformations that occur during vanilla curing involve complex enzymatic processes that can be visualized through the following pathway:

G This compound This compound Vanillin Vanillin This compound->Vanillin β-d-glucosidase Divanillin Divanillin Vanillin->Divanillin Peroxidase + H₂O₂ VA Vanillyl Alcohol Vanillin->VA Reductase VAcid Vanillic Acid Vanillin->VAcid Oxidase

Figure 1: Biochemical pathways of vanillin transformation during vanilla curing

The diagram illustrates the key enzymatic transformations involving vanillin during the curing process. The hydrolysis of This compound to vanillin by β-d-glucosidase is the central reaction that releases the characteristic aroma [2] [3]. Both plant-derived enzymes and microbial β-d-glucosidases from colonizing Bacillus species contribute to this conversion [2]. Subsequently, vanillin can be further metabolized through several pathways: reduction to vanillyl alcohol by reductase enzymes, oxidation to vanillic acid by oxidases, or dimerization to divanillin by peroxidase enzymes in the presence of hydrogen peroxide [1]. The peroxidase-mediated formation of divanillin is particularly significant as it represents a potential vanillin loss pathway during curing, accounting for the observed reduction in vanillin content (up to 50%) during the later stages of the process [1].

Microbial Contributions to Flavor Development

Recent research has highlighted the crucial role of microorganisms in vanilla curing, particularly in the hydrolysis of this compound. Studies have identified colonizing Bacillus isolates as significant producers of β-d-glucosidase enzymes that efficiently hydrolyze this compound [2]. These microorganisms naturally colonize vanilla pods during the curing process and exhibit unique this compound degradation capabilities, metabolizing it as the sole carbon source within 24 hours in culture studies [2]. The involvement of microbial enzymes complements the plant-derived β-d-glucosidases and may account for variations in flavor profiles between different curing approaches and geographical origins.

Molecular analysis of these Bacillus isolates has confirmed the presence of β-d-glucosidase genes (bgl) with phylogenetic clustering corresponding to taxonomic relationships [2]. Visualization of vanilla bean colonization using GFP-tagged B. subtilis XY11 has demonstrated the localization of these microorganisms on the bean surface, where they directly participate in flavor development [2]. This understanding of microbial involvement has practical implications for developing starter cultures to standardize and improve curing efficiency.

Troubleshooting and Recommendations

Common Issues and Solutions

Table 3: Troubleshooting guide for HPLC analysis of vanilla compounds

Problem Potential Causes Solutions
Poor resolution of vanillin and this compound Column degradation, incorrect mobile phase pH, too fast gradient Replace guard column, check mobile phase pH (2.5-3.0), reduce gradient slope
Decreasing peak areas over sequential injections Compound adsorption, sample stability issues, column fouling Use fresh sample solutions, add antioxidant to mobile phase, clean column with strong solvent
High background noise at low wavelengths Contaminated solvents, microbial growth in water, dirty detector cell Use fresh HPLC-grade solvents, include 10% organic in water mobile phase, purge detector cell
Retention time drift Temperature fluctuations, mobile phase degradation, column aging Use column heater, prepare fresh mobile phase daily, replace column if necessary
Broadening vanillin peaks Column overloading, void formation in column, inappropriate buffer concentration Dilute sample, check column efficiency, ensure adequate buffer capacity
Method Adaptation for Different Matrices

The core method can be adapted for various sample types beyond whole vanilla pods:

For Vanilla Extracts: Dilute 1:10 to 1:100 with extraction solvent to bring within calibration range. Filter through 0.22 μm PTFE filter to remove particulate matter.

For Food Products: For chocolate, dairy products, or baked goods, additional sample clean-up is recommended. Solid-phase extraction (SPE) with C18 cartridges can remove interfering fats and proteins. Pre-wash with hexane to remove lipids, then elute phenolic compounds with methanol.

For Microbial Biotransformation Studies: When analyzing culture media from microbial vanillin production studies [4], centrifuge at 10,000 × g for 10 minutes to remove cells, then filter through 0.45 μm nylon filter before injection. For time-course studies, add 1% phosphoric acid to stabilize vanillin against oxidation.

Enhancing Method Sensitivity and Specificity

For applications requiring lower detection limits or confirmation of compound identity, the following modifications are recommended:

LC-MS Coupling: When using mass spectrometric detection, the method can be adapted by reducing the flow rate to 0.6 mL/min and using a column with smaller particle size (e.g., 1.8 μm) for improved ionization efficiency [7]. Replace phosphoric acid with 0.1% formic acid for better compatibility with MS detection.

Fluorescence Detection: For enhanced sensitivity specifically for vanillin, fluorescence detection can be employed with excitation at 280 nm and emission at 310 nm, providing approximately 10-fold lower detection limits compared to UV detection.

Microbial Activity Assessment: To evaluate β-glucosidase activity from colonizing microorganisms during curing [2], incubate vanilla bean homogenates with p-nitrophenyl-β-D-glucopyranoside and measure the release of p-nitrophenol at 400 nm. This colorimetric assay complements the HPLC analysis by providing direct enzyme activity measurements.

Conclusions

The HPLC-DAD method presented in this application note provides researchers with a robust, validated tool for the comprehensive analysis of this compound, vanillin, and related phenolic compounds in vanilla products. The simultaneous quantification of nine target compounds in under 15 minutes represents a significant advancement in analytical efficiency for vanilla characterization [1]. The inclusion of divanillin as a target analyte is particularly noteworthy, as it provides insights into oxidative processes during curing that directly impact final product quality and vanillin yield [1].

The method's applicability extends beyond quality control to fundamental research on vanillin biosynthesis and biotransformation. Recent studies on microbial contributions to this compound hydrolysis [2] and biotechnological production of vanillin from various precursors [4] highlight the growing importance of reliable analytical methods in vanilla research. The protocols described herein enable precise monitoring of metabolic intermediates and products in both plant-based and microbial production systems.

As the demand for natural vanilla continues to outpace supply [4], leading to ongoing interest in biotechnological production approaches [4], the need for accurate analytical methods becomes increasingly critical. This HPLC-DAD protocol provides the scientific community with a standardized approach that can support research on vanilla biochemistry, quality assessment, and the development of novel production methodologies, ultimately contributing to advancements in both fundamental knowledge and industrial applications of this valuable flavor compound.

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Glucovanillin from Vanilla Beans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glucovanillin and its Significance

This compound is the primary glycosidic precursor to vanillin, the major flavor compound in natural vanilla. In fresh vanilla beans, vanillin exists almost exclusively in this conjugated form as This compound (vanillin 4-O-β-D-glucoside), with the bean displaying no characteristic vanilla aroma at this stage [1] [2]. The transformation of this compound to free vanillin occurs through enzymatic hydrolysis during the post-harvest curing process, which is critical for developing the characteristic vanilla flavor profile [2]. This compound is particularly prevalent in green vanilla beans and accumulates during the final stages of bean maturation, with its concentration directly influencing the potential vanillin yield after curing [2] [3].

The chemical structure of this compound consists of vanillin conjugated with glucose via a β-glycosidic bond, rendering it non-volatile and odorless [2]. This conjugation explains why uncured vanilla beans lack the characteristic vanilla aroma. The hydrolysis of this bond by β-glucosidase enzymes releases free vanillin and glucose, with the glucose contributing to the preservative properties and texture of cured vanilla beans [4] [3]. Understanding the extraction and analysis of this compound is essential for researchers and flavor chemists aiming to optimize vanilla curing processes, develop authentic vanilla extracts, or explore the pharmaceutical potential of vanilla constituents, as this compound has shown promise as a lead compound for developing antibacterial agents [2].

Extraction Protocols and Methodologies

This compound Extraction Techniques

Various extraction methodologies have been developed for the efficient isolation of this compound from vanilla beans, each with distinct advantages and applications in research settings:

Table 1: this compound Extraction Methods Comparison

Extraction Method Solvent System Extraction Conditions Extraction Time Efficiency Notes
Conventional Solvent Extraction Methanol-water or Ethanol-water mixtures Room temperature or elevated (40-60°C) with agitation 24 hours Most common; effective for this compound and phenolic compounds [5]
Accelerated Solvent Extraction (ASE) Ethanol-water (varying ratios) High pressure, elevated temperature (60-120°C) 15-20 minutes Higher efficiency; reduced solvent consumption; automated [5]
Microwave-Assisted Extraction (MAE) Range from non-polar to polar solvents Controlled microwave irradiation 5-15 minutes Rapid heating; improved extraction yield; solvent-dependent efficiency [5]
Ultrasound-Assisted Extraction (UAE) Ethanol-water mixtures Ultrasound irradiation at controlled temperature 20-40 minutes Cavitation enhances extraction; moderate temperatures preserve compounds [5]

The conventional solvent extraction remains the most widely used method for this compound isolation. The standard protocol involves drying and grinding cured vanilla beans to a fine powder, followed by extraction with methanol-water mixtures (typically 50:50 to 80:20 v/v) at room temperature or slightly elevated temperatures (40-60°C) with continuous agitation for approximately 24 hours [5]. After extraction, the mixture is centrifuged to remove particulate matter, and the supernatant is concentrated under reduced pressure. The crude extract can be further purified using solid-phase extraction or preparative chromatography for specific analytical applications.

For high-throughput analysis, modern techniques like accelerated solvent extraction (ASE) have demonstrated superior performance. ASE operates at elevated temperatures and pressures, achieving efficient this compound extraction in significantly reduced time (15-20 minutes) with comparable or improved yields relative to conventional methods [5]. The optimal conditions for ASE involve temperatures between 60-120°C with ethanol-water mixtures as the extraction solvent. Similarly, microwave- and ultrasound-assisted methods offer alternatives with reduced extraction times and solvent volumes, though the efficiency varies with solvent polarity and vanilla bean matrix [5].

Quantitative HPLC Analysis of this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) has been established as the primary method for the separation, identification, and quantification of this compound and vanillin in vanilla bean extracts [5]. The following protocol details the simultaneous analysis of both compounds:

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 column (4.6 mm × 100 mm; 3.5 μm particle size) or equivalent reversed-phase column [1]
    • Mobile Phase: Isocratic elution with mixture of 20% methanol and 80% acidified water [1]
    • Flow Rate: 1.0 mL/min
    • Detection: UV detection at 280 nm
    • Column Temperature: Maintained at 26°C
    • Injection Volume: 10-20 μL
  • Sample Preparation:

    • Prepare vanilla bean extracts using preferred extraction method
    • Filter extracts through 0.45 μm membrane filter before injection
    • For quantitative analysis, prepare calibration standards using purified this compound (if available) or vanillin for relative quantification
  • Analysis and Quantification:

    • Under these conditions, this compound and vanillin show good separation with retention times of approximately 8.5 and 12.5 minutes, respectively [5]
    • Quantification is achieved by measuring peak areas and comparing with calibration curves
    • The method shows linear response across expected concentration ranges with high precision and recovery rates

Table 2: HPLC Analysis Parameters for this compound and Related Compounds

Compound Retention Time (minutes) Detection Wavelength Linear Range Limit of Detection
This compound ~8.5 280 nm 0.1-100 μg/mL 0.05 μg/mL
Vanillin ~12.5 280 nm 0.05-50 μg/mL 0.02 μg/mL
Vanillic Acid ~15.2 280 nm 0.1-100 μg/mL 0.05 μg/mL
p-Hydroxybenzaldehyde ~10.8 280 nm 0.1-100 μg/mL 0.05 μg/mL

This HPLC method enables reliable quantification of this compound conversion rates during curing processes and can be applied to monitor enzymatic activity in both traditional curing and novel biotransformation approaches [1] [5]. The method has been validated for precision, accuracy, and recovery, making it suitable for quality control and research applications.

Traditional Curing Processes for this compound Hydrolysis

Bourbon Curing Method

The traditional Bourbon curing method is the most widely practiced approach for converting this compound to vanillin in vanilla beans. This multi-stage process requires careful control of temperature and humidity to maximize enzymatic activity while preventing bean degradation [4] [3]:

  • Harvesting and Selection:

    • Beans must be harvested at the optimal "blossom-end yellow" stage, indicated by yellowing at the tip and early signs of splitting [4] [3]
    • Ripeness is critical - only fully ripe beans contain maximum this compound content, which directly determines final vanillin yield [3]
    • Curing must begin within 24 hours of harvest to prevent development of "off" odors impossible to eliminate [3]
  • Killing/Blanching Step:

    • Objective: Disrupt cellular structure to allow enzyme-substrate interaction while preventing further vegetative growth [4]
    • Water-killing method: Immerse beans in hot water (60-68°C) for 2.5-3 minutes for fresh beans, or 1-2 minutes for previously frozen beans [4] [3]
    • Alternative methods: Sun-killing (wrapping in clear plastic sheets), or freezing (particularly for small batches) [4]
    • This step is essential for initiating enzymatic processes that develop vanillin [4]
  • Sweating Stage:

    • Maintain beans at elevated temperature (40-45°C) and high humidity for 7-10 days [4]
    • Use insulated containers with hot water bottles (48-52°C) to maintain temperature, rearranging beans daily [4]
    • Beans darken and become supple as enzymatic hydrolysis progresses [4] [3]
    • Critical period where this compound is hydrolyzed to vanillin and glucose by endogenous β-glucosidases [1] [3]
  • Drying Phase:

    • Slow drying at ambient temperature or in dehydrators at low heat (35°C) until beans reach 25-30% moisture content [4] [3]
    • Rapid drying destroys aromatic compounds and should be avoided [3]
    • Properly dried beans are pliable and glossy from glucose content [3]
  • Conditioning/Aging:

    • Store dried beans in airtight containers in darkness for 3-6 months [4]
    • Allows flavor maturation and stabilization of volatile compounds [4]

Table 3: Optimal Parameters for Traditional Vanilla Curing

Curing Stage Temperature Range Duration Critical Control Parameters Biochemical Process
Killing/Blanching 60-68°C (water) 2-3 minutes (fresh), 1-2 minutes (frozen) Uniform heating; avoid overheating Disruption of cell structure; enzyme activation [4] [3]
Sweating 40-45°C 7-10 days High humidity; daily aeration and rearrangement β-glucosidase hydrolysis of this compound to vanillin and glucose [1] [4]
Drying Ambient to 35°C 15-30 days Slow drying; maintain pliability Moisture reduction to 25-30%; preservation [4] [3]
Conditioning Room temperature 3-6 months Exclusion of light and air Flavor maturation; stabilization of volatiles [4]
Role of Microbial β-Glucosidase in this compound Hydrolysis

Recent research has revealed that colonizing microorganisms, particularly Bacillus species, play a significant role in this compound hydrolysis during curing [1]. The experimental evidence for this includes:

  • Localization of Hydrolysis: Biochemical analyses demonstrate that this compound disperses from the inner to outer part of vanilla beans during curing and is hydrolyzed on the bean surface where microbial activity is highest [1]

  • Microbial Identification: Phylogenetic analysis based on 16S rRNA gene sequences showed that the predominant β-glucosidase-producing microorganisms colonizing vanilla beans belong to the Bacillus genus [1]

  • Gene Expression: Transcripts of the β-d-glucosidase gene (bgl) were detected from these colonizing microorganisms, directly indicating their involvement in this compound hydrolysis [1]

  • Enzymatic Capability: Isolated Bacillus strains demonstrated the ability to hydrolyze this compound as the sole carbon source within 24 hours in culture, with vanillin as the major volatile product [1]

The microbial contribution to vanillin formation complements endogenous plant β-glucosidases and may explain variations in vanilla flavor profiles based on regional differences in microbial communities [1]. This understanding opens possibilities for directed fermentation approaches using selected microbial strains to optimize vanillin yield and consistency.

Experimental Workflows and Process Visualization

This compound Analysis Workflow

The following diagram illustrates the comprehensive workflow for this compound extraction and analysis from vanilla beans, integrating both traditional and modern approaches:

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis & Quantification Start Start: Vanilla Bean Sample Harvest Harvest ripe beans (blossom-end yellow stage) Start->Harvest Killing Killing/Blanching Step (60-68°C for 2-3 min) Harvest->Killing Drying Drying & Curing Killing->Drying Microbial Microbial β-glucosidase Analysis Killing->Microbial Grinding Grinding to Powder Drying->Grinding Conventional Conventional Solvent Extraction (24h) Grinding->Conventional ASE Accelerated Solvent Extraction (15-20 min) Grinding->ASE MAE Microwave-Assisted Extraction (5-15 min) Grinding->MAE Filtration Filtration & Concentration Conventional->Filtration ASE->Filtration MAE->Filtration HPLC HPLC Analysis Reversed-Phase C18 Filtration->HPLC Quant Quantification This compound & Vanillin HPLC->Quant Enzyme Enzyme Activity Assay Microbial->Enzyme Enzyme->Quant

Vanilla Curing Process Diagram

The traditional curing process with critical control points can be visualized as follows:

G cluster_curing Curing Process Stages Start Green Vanilla Beans (No Vanilla Aroma) Killing Killing/Blanching 60-68°C for 2-3 minutes Start->Killing C1 Critical: Begin within 24h of harvest Start->C1 Sweating Sweating Stage 40-45°C for 7-10 days Killing->Sweating Bio1 This compound migrates to bean surface Killing->Bio1 Drying Slow Drying 25-35°C to 25-30% moisture Sweating->Drying Bio2 β-glucosidase hydrolysis releases vanillin & glucose Sweating->Bio2 Bio3 Microbial β-glucosidase enhances hydrolysis Sweating->Bio3 C2 Critical: Maintain temperature & humidity Sweating->C2 Aging Aging/Conditioning 3-6 months in darkness Drying->Aging C3 Critical: Avoid rapid drying preserves enzymes Drying->C3 End Cured Vanilla Beans (Characteristic Aroma) Aging->End Bio4 Flavor maturation & stabilization Aging->Bio4

Conclusion

The extraction and analysis of this compound from vanilla beans involves sophisticated interdisciplinary approaches combining traditional post-harvest practices with modern analytical techniques. The critical importance of proper curing in transforming this compound to vanillin cannot be overstated, as this process directly determines the economic and sensory value of the final vanilla products [4] [3]. Recent research revealing the role of colonizing Bacillus species in this compound hydrolysis through specific β-glucosidase activity provides new insights into the complex biochemistry of vanilla curing [1]. This understanding opens avenues for process optimization through selective microbial inoculation or enzyme supplementation.

The protocols detailed in these application notes provide researchers with comprehensive methodologies for this compound extraction, quantification, and process monitoring. The HPLC-based analytical methods enable precise quantification of both this compound and vanillin, essential for quality control and research applications [1] [5]. As demand for natural vanilla continues to grow, these standardized protocols will facilitate quality improvement and process optimization throughout the vanilla industry, potentially leading to enhanced efficiency and consistency in natural vanilla production while preserving the unique sensory characteristics that make natural vanilla one of the world's most prized flavor ingredients.

References

Comprehensive Application Notes and Protocols: Beta-Glucosidase Mediated Hydrolysis of Glucovanillin in Vanilla

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Vanilla flavor development relies fundamentally on the enzymatic hydrolysis of glucovanillin (vanillin β-D-glucoside) by β-glucosidase activity (E.C. 3.2.1.21) to release the aromatic aglycone vanillin. This transformation occurs predominantly during the post-harvest curing process of Vanilla planifolia Andrews, as mature green vanilla beans contain negligible free vanillin despite high concentrations of its glucosidic precursor. The spatial compartmentalization of enzyme and substrate within vanilla bean tissues presents both challenges and opportunities for optimizing flavor development in industrial processes. Understanding the biochemical mechanisms governing this hydrolysis is essential for researchers seeking to enhance vanillin yield, reduce processing time, and improve the quality of natural vanilla products.

The compartmentalization phenomenon explains why this compound and β-glucosidase coexist in mature green vanilla beans without significant hydrolysis occurring naturally. Research has demonstrated that This compound is exclusively located in the placentae and papillae (inner secretory tissues), while β-glucosidase activity increases radially from the epicarp toward the placental zone [1] [2]. At the subcellular level, β-glucosidase activity is primarily observed in the cytoplasm and/or periplasm of mesocarp and endocarp cells, while this compound is stored in vacuolar compartments [1]. This physical separation maintains system stability until processing conditions facilitate enzyme-substrate interaction.

Hydrolysis Mechanisms and Biochemical Pathways

Spatial and Temporal Dynamics

The hydrolysis of this compound proceeds through a mechanism involving decompartmentation of cytoplasmic (and/or periplasmic) β-glucosidase and vacuolar this compound [1]. This decompartmentation can occur through several mechanisms:

  • Cellular disruption during curing processes (blanching, freezing, or mechanical damage)
  • Membrane permeabilization induced by temperature changes or ethanol extraction
  • Microbial colonization that degrades cellular barriers and introduces exogenous enzymes

During traditional curing, the process begins with thermal blanching (3-5 minutes in hot water), which both kills the beans and initiates cellular disruption, allowing enzyme-substrate interaction [3]. Subsequent sweating phases (elevated temperature periods) and drying phases further promote hydrolysis while facilitating the characteristic flavor development through oxidative and condensation reactions.

Microbial Contribution to Hydrolysis

Recent research has revealed that colonizing microorganisms, particularly Bacillus species, significantly contribute to this compound hydrolysis during curing [3]. These microorganisms produce β-d-glucosidase enzymes (encoded by the bgl gene) that hydrolyze this compound on the surface of vanilla beans. Transcripts of the bacterial bgl gene have been detected during curing, providing direct evidence of microbial involvement [3]. This microbial activity complements endogenous plant β-glucosidase and may explain variations in flavor profiles between different curing batches and locations.

Table 1: Comparative Features of Endogenous and Microbial β-Glucosidase Sources in Vanilla Curing

Feature Plant Endogenous Enzyme Bacillus spp. Enzymes
Localization Cytoplasm/periplasm of mesocarp and endocarp cells Bean surface and possibly internal tissues
Optimal pH 4.2-5.0 [4] Varies by species, typically neutral to alkaline
Thermal Stability Relatively low, denatured above 50°C [4] Generally more thermostable
Gene Regulation Plant developmental and stress responses Microbial metabolic regulation
Contribution to Hydrolysis Primary initial hydrolysis Significant during later curing stages

Quantitative Analysis of β-Glucosidase Activity

Optimal Reaction Conditions

β-Glucosidase activity toward this compound is highly dependent on reaction conditions, particularly pH and temperature. Systematic studies have identified optimal parameters for maximal hydrolysis rates:

  • The endogenous β-glucosidase from vanilla beans exhibits optimal activity at pH 4.2-5.0 and 35-38°C when using this compound as substrate [4]
  • Thermal stability is limited, with significant activity loss above 50°C, influencing traditional curing practices that use controlled heating
  • Exogenous enzyme preparations like Crystalzyme PML-MX show optimal activity at pH 5.0 and 40°C [4]

The catalytic efficiency of β-glucosidases varies considerably based on enzyme source and substrate presentation. Research on a ruminal β-glucosidase (GlyA1) revealed that these enzymes can exhibit broad substrate specificity, showing β-glucosidase, β-xylosidase, β-galactosidase, β-fucosidase, α-arabinofuranosidase, and α-arabinopyranosidase activities [5]. This promiscuity may contribute to the complex flavor profile development in vanilla beyond simple vanillin release.

Table 2: Kinetic Parameters of β-Glucosidase Activity Under Various Conditions

Enzyme Source Substrate Optimal pH Optimal Temperature (°C) Relative Activity (%)
Vanilla bean endogenous This compound 4.2-5.0 35-38 100 [4]
Vanilla bean endogenous pNPG 5.0 38 92-98 [4]
Crystalzyme PML-MX This compound 5.0 40 100 [4]
Cellulase 17600L This compound 4.5 50 85-90 [4]
Bacillus isolates This compound ~7.0 28-37 Variable [3]
Tissue-Specific Distribution

Quantitative dissection studies have revealed striking gradients of β-glucosidase activity and This compound concentration across vanilla bean tissues:

  • This compound concentration is highest in the placentae and papillae (approximately 14% of dry weight in mature beans) [4]
  • β-glucosidase activity increases progressively from the epicarp toward the placental zone, with the highest specific activity in placentae [1]
  • The mesocarp (outer flesh) contains moderate β-glucosidase activity but negligible this compound [1] [2]

This compartmentalization explains why traditional curing processes that maintain bean integrity result in slow vanillin development, while methods that disrupt tissue structure accelerate flavor formation.

Experimental Protocols and Methodologies

Tissue Dissection and Localization Studies

Protocol 1: Radial Distribution Analysis of this compound and β-Glucosidase

This protocol enables researchers to determine the spatial distribution of substrate and enzyme activity across vanilla bean tissues [1]:

  • Sample Preparation: Obtain mature green vanilla beans and prepare cross-sections (0.3 cm thick) using a razor blade under a stereomicroscope
  • Tissue Dissection: Carefully dissect pieces of flesh (approximately 3 mm³) from:
    • Zone 1: Outer pericarp (epicarp)
    • Zone 2: Outer mesocarp
    • Zone 3: Inner mesocarp
    • Zone 4: Placental area
    • Zone 5: Papillae (three corners of internal cavity)
  • Homogenization: Place tissue pieces (10 mg) in Eppendorf tubes with 1 mL of 0.1 M phosphate buffer (pH 7.0), homogenize using a micro-Potter Elvejhem, and dilute 20× with the same buffer
  • Centrifugation: Centrifuge at 9,000 × g for 5 minutes and collect supernatant for analysis
  • This compound Quantification: Add methanol containing 0.1 M phosphoric acid to diluted extract (3:2 ratio), filter, and analyze by HPLC using external this compound standards [1]
  • β-Glucosidase Assay: Incubate 0.2 mL of diluted extract with 0.2 mL of 4 mM p-nitrophenyl-β-glucopyranoside (pNPG) or this compound in 0.1 M sodium phosphate buffer (pH 7.0) for 20 minutes at 40°C
    • For pNPG: Stop reaction with 1.0 mL of 0.5 M NaOH, measure absorbance at 400 nm
    • For this compound: Quantify released vanillin by HPLC [1]
  • Activity Calculation: Express β-glucosidase activity as nkat/g fresh weight (1 nkat = amount of enzyme hydrolyzing 1 nmol substrate per second)

Protocol 2: Histochemical Localization of β-Glucosidase Activity

This method visualizes enzyme distribution at the cellular level [1]:

  • Tissue Fixation: Immerse vanilla bean transverse slices (1 mm thick) in fixative containing 0.1 M phosphate buffer (pH 7.0), 1% glutaraldehyde, 2% paraformaldehyde, and 1% caffeine
  • Incubation: Apply vacuum for 15 minutes, then incubate for 24 hours at 4°C
  • Substrate Staining: Incubate sections in buffer containing 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside as chromogenic substrate
  • Microscopy: Examine stained sections by light microscopy to localize β-glucosidase activity
Enzyme Activity and Hydrolysis Assays

Protocol 3: Standard β-Glucosidase Activity Assay

This standardized protocol quantifies β-glucosidase activity from various sources [1] [4]:

  • Reaction Mixture: Combine 0.2 mL of appropriately diluted enzyme extract with 0.2 mL of 4 mM substrate (pNPG or this compound) in 0.1 M sodium phosphate buffer (pH 7.0)
  • Incubation: Maintain reaction at 40°C for 20 minutes (ensure enzyme activity <0.2 nkat in reaction medium)
  • Reaction Termination:
    • For pNPG: Add 1.0 mL of 0.5 M NaOH, measure absorbance at 400 nm
    • For this compound: Analyze by HPLC to quantify vanillin release [1]
  • Inhibition Studies: Include 1.7 mM glucono-δ-lactone as specific β-glucosidase inhibitor in control reactions
  • Calculation: Determine enzyme activity using molar extinction coefficient of p-nitrophenol (18.5 × 10³ M⁻¹·cm⁻¹ at 400 nm) or vanillin standard curve

Protocol 4: Enzymatic Hydrolysis for Vanillin Extraction

This application protocol describes an efficient method for vanillin extraction from green vanilla beans using enzymatic hydrolysis [4]:

  • Raw Material: Select mature green vanilla beans with yellow-green apexes (approximately 9 months post-pollination)
  • Cellular Disruption: Freeze beans at -1°C for 24 hours to preserve endogenous β-glucosidase activity while disrupting cellular compartments
  • Endogenous Hydrolysis: Incubate disrupted beans at 35°C and pH 4.2 for 96 hours to allow endogenous β-glucosidase-mediated hydrolysis
  • Exogenous Hydrolysis: Add Crystalzyme PML-MX (0.1% w/w) in 47.5% (v/v) aqueous ethanol, incubate at 40°C and pH 5.0 for 72 hours
  • Extraction: Terminate reaction by adjusting to 40% (v/v) ethanol, continue extraction for 30 days
  • Analysis: Monitor vanillin content by HPLC until this compound is undetectable

This combined approach utilizing both endogenous and exogenous enzymes can release 82.57% of theoretically available vanillin from this compound, significantly higher than traditional curing methods [4].

Advanced Applications and Process Optimization

Flavor Enhancement Strategies

Synergistic enzyme applications can dramatically improve vanillin yield and reduce processing time. Research demonstrates that combining cell wall-degrading enzymes (pectinases and cellulases) with β-glucosidases enhances extraction efficiency:

  • Two-step enzymatic treatment using Viscozyme (pectinase-rich) followed by Celluclast (cellulase-rich) in 47.5% (v/v) aqueous ethanol at 70°C for 8 hours increases extracted vanillin 3.13-fold compared to Soxhlet extraction [6]
  • The sequential approach first degrades structural polysaccharides, improving substrate accessibility for subsequent β-glucosidase-mediated hydrolysis
  • Ethanol concentration optimization (40-50% v/v) balances enzyme stability and substrate solubility while inhibiting microbial contamination

Process monitoring is critical for optimizing hydrolysis efficiency. Key parameters to track include:

  • This compound depletion (HPLC monitoring)
  • Vanillin accumulation and secondary product formation
  • By-product formation (vanillyl alcohol, vanillic acid)
  • Oxidative enzyme activities (peroxidase, polyphenol oxidase) that may degrade vanillin
Microbial Enzyme Applications

Bacillus-based hydrolysis systems offer promising alternatives for vanillin production:

  • Isolation: Plate vanilla bean washes on LB medium containing esculin and ferric ammonium citrate; select colonies surrounded by black halos (indicating β-glucosidase activity) [3]
  • Screening: Evaluate isolates for this compound hydrolysis capability in mineral salts medium with this compound as sole carbon source
  • Characterization: Identify potent hydrolytic strains through 16S rRNA sequencing and β-glucosidase gene (bgl) phylogenetics
  • Application: Inoculate sterilized vanilla beans with selected Bacillus isolates (e.g., B. subtilis XY11) and incubate at 28-30°C to enhance vanillin yield [3]

Table 3: Comparison of Hydrolysis Efficiency Across Different Methods

Hydrolysis Method Vanillin Yield (g/100g dry beans) Processing Time This compound Conversion (%)
Traditional Curing 1.1-1.8 [6] 3-6 months 15-25%
Endogenous Enzymes Only 3.5-4.2 [4] 7-10 days 50-60%
Combined Endo/Exogenous Enzymes 5.78 [4] 5-7 days 82.6%
Microbial (Bacillus) Enhancement 4.5-5.2 [3] 10-14 days 65-75%

Visual Workflows and Signaling Pathways

The following diagrams illustrate key enzymatic processes and experimental workflows for this compound hydrolysis studies.

G cluster_cellular Cellular Compartmentalization (Green Bean) cluster_hydrolysis Hydrolysis Activation (Curing/Processing) This compound This compound BetaGlucosidase BetaGlucosidase This compound->BetaGlucosidase Binding Vanillin Vanillin BetaGlucosidase->Vanillin Aglycone Release Glucose Glucose BetaGlucosidase->Glucose Glycone Release Vacuole Vacuole This compound Storage Separation Spatial Separation No Hydrolysis Vacuole->Separation Cytoplasm Cytoplasm/Periplasm β-Glucosidase Location Cytoplasm->Separation Disruption Cellular Disruption (Freezing, Blanching, Microbial) Separation->Disruption Processing Initiation Contact Enzyme-Substrate Contact Disruption->Contact Reaction Hydrolytic Reaction Contact->Reaction Reaction->this compound Substrate MicrobialPath Microbial β-Glucosidase MicrobialPath->this compound Alternative Path

Figure 1: Biochemical Pathway of this compound Hydrolysis by β-Glucosidase. The diagram illustrates the spatial compartmentalization in vanilla beans and the activation mechanism during processing that enables enzymatic conversion to vanillin. Microbial β-glucosidases provide an alternative hydrolysis pathway.

G cluster_tissue Tissue Preparation cluster_assays Parallel Analyses Start Mature Green Vanilla Beans CrossSection Prepare Cross-Sections (0.3 cm thick) Start->CrossSection Dissect Micro-dissect Tissue Zones (1-5: Outer to Inner) CrossSection->Dissect Homogenize Homogenize in Phosphate Buffer Dissect->Homogenize Histochemistry Histochemical Staining X-Gluc Substrate Dissect->Histochemistry Alternative Path For Localization Centrifuge Centrifuge (9000 × g, 5 min) Homogenize->Centrifuge EnzymeAssay β-Glucosidase Activity pNPG/Glucovanillin Substrate Centrifuge->EnzymeAssay HPLC HPLC Analysis This compound/Vanillin Centrifuge->HPLC Results Data Analysis Distribution Patterns EnzymeAssay->Results HPLC->Results Microscopy Light Microscopy Localization Histochemistry->Microscopy Microscopy->Results

Figure 2: Experimental Workflow for Tissue-Specific Localization Studies. This diagram outlines the methodological approach for analyzing spatial distribution of this compound and β-glucosidase activity across vanilla bean tissues.

Conclusion and Research Implications

The enzymatic hydrolysis of this compound by β-glucosidase represents a critical biotransformation that bridges primary plant metabolism with secondary product formation in vanilla. The compartmentalized system in vanilla beans, while initially appearing as an obstacle, actually provides a controlled release mechanism that can be optimized through targeted processing conditions. The emerging understanding of microbial contributions to this process expands our perspective beyond plant enzymes to include the metabolic capabilities of the vanilla microbiome.

Future research directions should focus on:

  • Enzyme engineering to develop more thermostable and specific β-glucosidases
  • Process integration that optimally sequences endogenous, exogenous, and microbial hydrolysis activities
  • Dynamic modeling of the complete vanillin biosynthesis and release network
  • Multi-omics approaches to elucidate regulatory mechanisms controlling this compound accumulation and hydrolysis

The protocols and data presented herein provide researchers with robust methodologies for investigating and optimizing this economically significant biocatalytic process, with potential applications extending to other glycosidically-bound flavor and fragrance compounds.

References

Application Notes and Protocols: Analysis of Glucovanillin in Vanilla Pods Using HPLC-DAD

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glucovanillin is the primary glycosidic precursor of vanillin in vanilla pods (Vanilla planifolia Andrews). During the curing process, β-glucosidase enzymes hydrolyze this compound to release the aromatic compound vanillin, which is responsible for the characteristic vanilla flavor. Accurate quantification of this compound and its aglycones is essential for quality control, authentication, and understanding the curing process. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides a reliable method for the simultaneous determination of this compound and related phenolic compounds in vanilla extracts.


Experimental Design and Workflow

The following workflow outlines the complete analytical procedure for this compound analysis:


Materials and Methods

Chemicals and Reagents
  • Reference standards: this compound, vanillin, p-hydroxybenzyl alcohol, vanillyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillic acid [1] [2]
  • Solvents: HPLC-grade water, methanol, dimethyl sulfoxide (DMSO), phosphoric acid [1] [2]
  • Extraction solvents: Ethanol (47.5% v/v), methanol (80%), or DMSO:acidified methanol/water mixture (1:1) [3] [2]
Equipment
  • HPLC system with quaternary pump, autosampler, and column thermostat [2]
  • Detector: Diode Array Detector (DAD) [1] [2]
  • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent C18 column [1] [2]
  • Extraction apparatus: Ultrasonic bath, Soxhlet extractor, or mechanical shaker [3] [2]
Sample Preparation Protocol
3.3.1. Standard Solutions
  • Stock solutions: Prepare individual stock solutions of this compound, vanillin, and related phenolic compounds (0.5-100 mg/L) in DMSO:(MeOH/acidified water) mixture (1:1) [2]
  • Working standards: Prepare calibration standards by appropriate dilution in the extraction solvent
  • Storage: Store standard solutions at 4°C when not in use [2]
3.3.2. Vanilla Pod Extraction
  • Grinding: Grind cured vanilla pods to a fine powder using a laboratory mill [2]
  • Weighing: Accurately weigh 300 mg of ground sample into a suitable container [2]
  • Extraction: Add 20 mL of extraction solvent (DMSO:acidified methanol/water, 1:1) [2]
  • Ultrasonication: Sonicate the mixture for 10 minutes at 37 kHz and room temperature [2]
  • Filtration: Filter the extract through No. 4 filter paper or a 0.45 μm membrane filter [2]
  • Storage: Store filtered extracts at 4°C until analysis [2]

Alternative extraction methods:

  • Soxhlet extraction: 24-hour extraction with 47.5% ethanol for this compound [3]
  • Maceration: 24-hour extraction with 47.5% ethanol or 80% methanol for vanillin [3]
HPLC-DAD Analysis Conditions
3.4.1. Chromatographic Parameters

Table 1: Optimal HPLC-DAD Conditions for this compound Analysis

Parameter Specification Reference
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 μm) [1] [2]
Mobile Phase A HPLC-grade water [2]
Mobile Phase B HPLC-grade methanol [2]
Mobile Phase C Acidified water (10-2 M H₃PO₄) [2]
Gradient Optimized linear gradient (see Table 2) [2]
Flow Rate 1.5-2.25 mL/min [1] [2]
Column Temperature 40-60°C [2]
Injection Volume 20 μL [2]
Detection Wavelengths 230, 254, 280 nm [2]
3.4.2. Gradient Program

Table 2: Example Gradient Elution Program

Time (min) % Solvent A % Solvent B % Solvent C
0 85 10 5
5 70 25 5
10 50 45 5
15 20 75 5
20 85 10 5
Method Validation Parameters

A comprehensive method validation should include the following parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Evaluation Method Acceptance Criteria
Linearity Calibration curves (n=6) r² > 0.99
Range Low to high concentrations As per analytical requirements
Accuracy Recovery studies (n=3) 95-105% recovery
Precision Repeatability (intra-day, n=6) RSD < 2%
Intermediate precision (inter-day, n=3) RSD < 3%
LOD Signal-to-noise ratio (3:1) Compound-dependent
LOQ Signal-to-noise ratio (10:1) Compound-dependent
Specificity Resolution from nearest peak Rs > 1.5
Robustness Deliberate small changes RSD < 3%

Results and Data Interpretation

Expected Chromatographic Performance

Under optimal conditions, the method should achieve baseline separation of this compound, vanillin, and related phenolic compounds within 15-19 minutes [1] [4] [2]. The following diagram illustrates the separation logic and compound relationships:

Quantitative Analysis

Table 4: Typical Retention Times and Detection Wavelengths

Compound Retention Time (min) Optimal Detection Wavelength (nm)
p-Hydroxybenzyl alcohol Compound-dependent 230
Vanillyl alcohol Compound-dependent 230
p-Hydroxybenzaldehyde Compound-dependent 280
p-Hydroxybenzoic acid Compound-dependent 254
Vanillic acid Compound-dependent 254
Vanillin Compound-dependent 230
Anisyl alcohol Compound-dependent 230
Anisic acid Compound-dependent 254
This compound Compound-dependent 254
Divanillin Compound-dependent 254
Method Performance Characteristics

Table 5: Expected Method Validation Results

Parameter This compound Vanillin Other Phenolics
Linearity (r²) >0.99 >0.99 >0.99
Precision (RSD%) <2% <2% <2%
Recovery (%) 95-105 95-105 95-105
LOD (mg/L) Compound-dependent Compound-dependent Compound-dependent
LOQ (mg/L) Compound-dependent Compound-dependent Compound-dependent

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak tailing: Ensure mobile phase is properly acidified; check column condition
  • Poor resolution: Optimize gradient program and column temperature [2]
  • Low recovery: Evaluate extraction efficiency with different solvents [3]
  • Retention time shift: Maintain consistent mobile phase pH and column temperature
Applications
  • Quality control of vanilla pods and extracts [4]
  • Process monitoring during curing [5] [6]
  • Authentication of vanilla products [4]
  • Metabolic studies of vanilla phenolics [4]

Conclusion

The HPLC-DAD method described provides a reliable, validated approach for the simultaneous quantification of this compound, vanillin, and related phenolic compounds in vanilla pods. The method offers excellent sensitivity, precision, and accuracy, making it suitable for quality control, research, and process optimization in vanilla product development.


References

Comprehensive Technical Analysis of Glucovanillin Conversion in Vanilla Curing: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vanilla Curing and Glucovanillin Conversion

Natural vanilla flavor, derived primarily from cured pods of Vanilla planifolia Andrews, represents one of the world's most complex and valuable flavoring systems, comprising over 200 distinct aromatic compounds. The characteristic vanilla aroma predominantly arises from vanillin (4-hydroxy-3-methoxybenzaldehyde), which accounts for approximately 1-3% of the dry weight of properly cured beans. In mature green vanilla pods, vanillin exists primarily in its flavorless conjugated form as This compound (β-D-glucopyranoside of vanillin), which must undergo enzymatic hydrolysis during curing to release the aromatic aglycone. The conversion efficiency of this compound to vanillin critically determines the final quality and market value of vanilla products, making optimization of this process essential for producers and researchers alike [1] [2].

The traditional curing process requires several months to complete and involves precise control of enzymatic activities and biochemical transformations. Recent research has focused on modernizing these methods to enhance conversion rates, reduce processing time, and improve reproducibility. This application note provides a comprehensive technical overview of this compound conversion mechanisms, quantitative comparisons of curing methodologies, detailed experimental protocols, and visual representations of critical pathways to support researchers in optimizing vanilla curing processes for both scientific and industrial applications [3] [1].

Biochemical Basis of this compound Conversion

Fundamental Chemistry and Conversion Process

The transformation of this compound to vanillin represents a crucial biochemical hydrolysis reaction where the β-D-glucoside bond is cleaved, releasing free vanillin and glucose. In green vanilla beans, this compound serves as the primary storage form of vanillin, accumulating throughout the pod development phase until harvest. The conjugated form is flavorless and non-volatile, thus requiring conversion to the aglycone form to develop the characteristic vanilla aroma. The hydrolysis reaction is catalyzed by β-glucosidase enzymes (β-D-glucoside glucohydrolase, EC 3.2.1.21), which exhibit optimal activity under specific temperature, pH, and moisture conditions [3] [2].

The general reaction proceeds as follows: This compound + H₂O → Vanillin + Glucose

The reaction kinetics depend heavily on enzyme availability, cellular compartmentalization, and reaction conditions. In intact green beans, this compound and β-glucosidase are spatially separated within different cellular compartments, preventing premature hydrolysis. The initial killing step in vanilla curing disrupts this compartmentalization, allowing enzyme-substrate interaction. Research indicates that the specific activity of β-glucosidase decreases dramatically during traditional heat-based killing methods, with scalding at 60°C for 3 minutes reducing activity by approximately 50%, while oven treatments (60°C for 36-48 hours) can completely inactivate the enzyme [1] [3].

Enzyme Systems in Vanilla Curing

Multiple enzyme systems contribute to flavor development during vanilla curing beyond the primary β-glucosidase activity. Peroxidase (POD) and polyphenol oxidase (PPO) activities influence secondary metabolite formation and color development, while cellulase and pectinase activities assist in cell wall degradation, facilitating the release of bound precursors. The dynamic interplay between these enzyme systems creates the complex flavor profile characteristic of high-quality vanilla, with vanillin serving as the primary but not exclusive aromatic component [2].

Recent metabolomic studies have identified that multiple parallel pathways potentially contribute to vanillin biosynthesis during curing, including phenylalanine, tyrosine, vanillyl alcohol, and ferulic acid pathways. The This compound pathway represents the most direct route, but other precursors may contribute significantly to the final vanillin yield, particularly in non-traditional curing processes [4]. Understanding these interconnected biochemical networks enables researchers to develop more targeted curing protocols that maximize vanillin production while preserving the delicate secondary aroma compounds that differentiate natural vanilla from synthetic alternatives.

Traditional Vanilla Curing Methods

Classical Four-Step Curing Process

Traditional vanilla curing employs a labor-intensive, multi-phase process typically requiring 4-6 months to complete. While regional variations exist, most traditional methods share four fundamental stages: killing, sweating, drying, and conditioning. Each stage serves specific biochemical and physical purposes that collectively transform green, flavorless pods into aromatic, dark brown vanilla beans [3] [1].

The killing step aims to terminate vegetative growth and initiate cellular decompartmentalization through either heat treatment (scalding, oven exposure) or physical damage (freezing, mechanical disruption). Traditional scalding methods immerse green pods in water at 60-70°C for 2-3 minutes, achieving initial enzyme release while partially reducing microbial load. The sweating phase maintains beans at elevated temperatures (45-55°C) with high relative humidity for 7-10 days, creating optimal conditions for enzymatic conversion of precursors to aromatic compounds. Subsequently, drying reduces moisture content to 20-30% through alternating sun exposure and shade periods, while conditioning (aging) allows for flavor maturation and stabilization over several months [3] [2].

Limitations of Traditional Approaches

Despite producing the highest quality vanilla, traditional curing methods present significant challenges including extended processing time, inconsistent results, and substantial β-glucosidase inactivation during heat-intensive killing steps. Research demonstrates that conventional scalding reduces β-glucosidase activity by 30% immediately after treatment, with complete inactivation occurring within hours during subsequent sweating phases. This enzyme degradation necessitates reliance on secondary hydrolysis mechanisms, including potentially microbial β-glucosidases, but substantially limits the theoretical maximum vanillin yield from available this compound precursors [3].

Additional limitations include variable product quality due to environmental fluctuations during sun drying, labor requirements for repeated handling and sorting, and susceptibility to microbial spoilage during extended sweating phases. These challenges have motivated the development of modern curing alternatives that address these limitations while maintaining or enhancing final product quality [1] [5].

Advanced Curing Methodologies

Enzymatic Extraction and Transformation

Recent research has demonstrated that direct enzymatic extraction can significantly enhance this compound conversion efficiency while substantially reducing processing time. This approach bypasses traditional curing stages through controlled application of commercial enzyme preparations containing defined activities, primarily cellulases, pectinases, and β-glucosidases. Optimal results are achieved through a two-step enzymatic process utilizing Viscozyme (primarily pectinase activity) followed by Celluclast (primarily cellulase activity) in 47.5% v/v aqueous ethanol solution at 70°C for 8 hours [6].

This methodology demonstrates exceptional efficiency, yielding extracted vanillin at 3.13 times the level obtained through conventional Soxhlet extraction methods. The elevated temperature (70°C) simultaneously facilitates extraction and conversion while maintaining enzyme activity through careful control of ethanol concentration. The aqueous ethanol solution serves dual purposes as an extraction solvent and reaction medium, with optimal concentration balancing this compound solubility with enzyme stability. This approach achieves complete processing within hours rather than months, representing a dramatic improvement in efficiency while producing vanillin yields substantially exceeding traditional methods [6].

High Hydrostatic Pressure (HHP) Assisted Curing

Non-thermal processing technologies offer promising alternatives to traditional heat-based killing methods by achieving cellular decompartmentalization while preserving endogenous enzyme activities. High Hydrostatic Pressure processing subjects vanilla beans to pressures of 50-600 MPa for specific durations, effectively disrupting cellular structures without inactivating β-glucosidase. Research indicates that HHP treatments at 100-400 MPa actually enhance β-glucosidase activity by inducing conformational changes that improve catalytic efficiency, simultaneously releasing this compound from cellular compartments through membrane disruption [1].

The specific pressure parameters significantly influence outcomes, with treatments at 100 MPa and 50 MPa increasing β-glucovanillin content by up to 39%, suggesting both cellular decompartmentalization and potential activation of phenolic biosynthesis pathways. HHP-assisted curing reduces total processing time to weeks rather than months while increasing final vanillin content by 15-25% compared to traditional methods. This technology represents a particularly valuable approach for preserving and enhancing endogenous enzyme activities while achieving the cellular disruption necessary for efficient precursor conversion [1].

Comparative Analysis of Curing Methods

Table 1: Quantitative Comparison of Vanilla Curing Methodologies

Method Processing Time Vanillin Yield β-Glucosidase Activity Retention Key Advantages
Traditional Curing 4-6 months 1.1-1.8 g/100g dry pods [6] 0-20% [3] Develops complex flavor profile, established infrastructure
Enzymatic Extraction 8-24 hours 3.13× traditional yield [6] N/A (exogenous enzymes) Rapid processing, high yield, reproducible
HHP-Assisted Curing 3-5 weeks 15-25% increase vs. traditional [1] 40-60% [1] Enhanced enzyme activity, reduced thermal degradation
Laboratory Model Curing 2-3 weeks Comparable to traditional [3] 0% after killing [3] Controlled conditions, reproducible for research

Table 2: Enzyme Activity Profiles During Different Curing Processes

Enzyme Green Beans After Traditional Killing After HHP Treatment Final Cured Beans
β-Glucosidase 100% [2] 0-50% [1] [3] 140-160% [1] 0-5% [2]
Peroxidase 100% 89% [3] 90-110% 6% [3]
Polyphenol Oxidase 100% Not reported Not reported Low activity [2]
Cellulase 100% Not reported Not reported Higher than green beans [2]

Detailed Experimental Protocols

Protocol 1: Enzymatic Extraction and Transformation of this compound

This protocol describes an efficient method for simultaneous extraction and transformation of this compound to vanillin using commercial enzyme preparations, adapted from published research with modifications for laboratory-scale implementation [6].

5.1.1 Materials and Equipment
  • Green vanilla pods (Vanilla planifolia Andrews), harvested at maturity (8-9 months after pollination)
  • Enzyme preparations: Viscozyme L (pectinase-rich) and Celluclast 1.5L (cellulase-rich) (Novozymes, Denmark)
  • Extraction solvent: Absolute ethanol, deionized water
  • Equipment: Laboratory water bath with temperature control, analytical balance, pH meter, blender or chopper, HPLC system with UV detection
5.1.2 Step-by-Step Procedure
  • Sample Preparation:

    • Wash green vanilla pods and pat dry with clean cloth
    • Comminute pods using a blender or chopper to approximately 0.5-1 cm pieces to increase surface area
    • Precisely weigh 50.0 g of comminuted vanilla material
  • Primary Enzymatic Treatment (Pectinase):

    • Prepare extraction solution: 47.5% v/v aqueous ethanol (475 mL absolute ethanol + 525 mL deionized water)
    • Add Viscozyme L at concentration of 0.5% v/v of extraction solution
    • Suspend vanilla material in enzyme-extraction solution at ratio of 1:10 (w/v)
    • Incubate at 70°C for 4 hours with continuous agitation at 150 rpm
  • Secondary Enzymatic Treatment (Cellulase):

    • Cool reaction mixture to 50°C
    • Add Celluclast 1.5L at concentration of 0.5% v/v of original extraction solution volume
    • Incubate at 50°C for additional 4 hours with continuous agitation at 150 rpm
  • Reaction Termination and Analysis:

    • Heat mixture to 90°C for 10 minutes to terminate enzymatic activity
    • Cool to room temperature and filter through Whatman No. 1 filter paper
    • Analyze filtrate for vanillin content using HPLC with UV detection at 272 nm
    • Compare against vanillin and this compound standards for quantification
5.1.3 Key Parameters for Optimization
  • Ethanol concentration: Critical balance between extraction efficiency (higher ethanol) and enzyme stability (lower ethanol); optimal range 45-50% v/v
  • Temperature: Two-stage temperature protocol maximizes both extraction (70°C) and conversion (50°C) efficiencies
  • Enzyme sequence: Pectinase pretreatment enhances subsequent cellulase access to cell wall components
  • Substrate-to-solvent ratio: 1:10 provides efficient extraction without excessive solvent usage
Protocol 2: High Hydrostatic Pressure-Assisted Curing

This protocol utilizes HHP technology to enhance endogenous β-glucosidase activity while achieving cellular decompartmentalization, significantly improving vanillin yields compared to traditional methods [1].

5.2.1 Materials and Equipment
  • Green vanilla pods (Vanilla planifolia Andrews)
  • HHP equipment capable of 50-600 MPa pressure range with temperature control
  • Incubation chambers with controlled temperature and humidity
  • HPLC system with UV detection for vanillin quantification
  • Spectrophotometer for enzyme activity assays
5.2.2 Step-by-Step Procedure
  • Sample Preparation and Preliminary Processing:

    • Select uniform, mature green vanilla pods free of physical damage
    • Wash gently with distilled water and pat dry
    • Cut pods into 5-7 cm segments for uniform pressure treatment
  • High Hydrostatic Pressure Treatment:

    • Package pod segments in flexible, water-impermeable packaging
    • Apply HHP treatment at 100-400 MPa for 5-15 minutes at 25°C
    • For enhanced β-glucosidase activity, use 100 MPa for 10 minutes
    • For maximum cellular decompartmentalization, use 400 MPa for 5 minutes
  • Controlled Sweating Phase:

    • Transfer HHP-treated beans to incubation chambers
    • Maintain temperature at 45°C and relative humidity at 80-85%
    • Duration: 5-7 days with daily aeration and moisture redistribution
  • Drying and Conditioning:

    • Reduce moisture content gradually to 25-30% over 10-14 days
    • Implement two-stage drying: 35°C for 24 hours followed by ambient temperature with controlled ventilation
    • Condition cured beans at 20-25°C for 14-21 days in dark, dry environment
  • Monitoring and Analysis:

    • Monitor β-glucosidase activity throughout sweating phase using p-nitrophenyl-β-D-glucopyranoside (p-NPG) assay
    • Quantify vanillin and this compound content at each stage using HPLC
    • Evaluate final product quality based on vanillin content, moisture content, and sensory characteristics
5.2.3 Critical Control Parameters
  • Pressure level: Higher pressures (400-600 MPa) achieve greater cellular disruption but may partially inactivate enzymes
  • Temperature during HHP: Maintain at 25°C to balance enzyme preservation with efficient decompartmentalization
  • Sweating conditions: Temperature >40°C and RH >80% optimize enzymatic conversion without promoting microbial growth
  • Drying rate: Controlled, gradual drying prevents case hardening and allows complete enzymatic conversion

Pathway Analysis and Visualization

Vanillin Biosynthesis Pathways

The biochemical pathway from primary metabolism to vanillin involves multiple potential routes, with the this compound pathway representing the most direct precursor during curing. Recent metabolomic studies have identified seven potential biosynthetic pathways for vanillin: this compound, glucose, cresol, capsaicin, vanillyl alcohol, tyrosine, and phenylalanine pathways [4]. The diagram below illustrates the primary this compound conversion pathway and its relationship to alternative biosynthetic routes:

vanillin_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Ferulic_acid Ferulic_acid Vanillin Vanillin Ferulic_acid->Vanillin Potential pathway This compound This compound This compound->Vanillin β-Glucosidase Glucose Glucose This compound->Glucose Released Vanillyl_alcohol Vanillyl_alcohol Vanillin->Vanillyl_alcohol Vanillic_acid Vanillic_acid Vanillin->Vanillic_acid Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3'H Caffeic_acid->Ferulic_acid COMT

Figure 1: Vanillin Biosynthesis and Conversion Pathways. The diagram highlights the primary this compound hydrolysis pathway (yellow) and its relationship to phenylpropanoid biosynthesis (green). Key enzymes include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and β-glucosidase.

Experimental Workflow for Curing Optimization

The following diagram outlines a systematic experimental approach for optimizing vanilla curing processes, integrating modern analytical techniques with process parameter optimization:

curing_workflow cluster_conversion Conversion Monitoring Points Start Green Vanilla Pods (Standardized Quality) Killing_method Killing Method Selection Start->Killing_method HHP HHP Treatment (100-400 MPa) Killing_method->HHP Apply Method Traditional Traditional Scalding Killing_method->Traditional Apply Method Enzymatic Enzymatic Extraction Killing_method->Enzymatic Apply Method Enzyme_assay Enzyme Activity Analysis Conversion_monitoring Conversion Process Monitoring Enzyme_assay->Conversion_monitoring Proceed with Curing Product_analysis Final Product Analysis Conversion_monitoring->Product_analysis GC1 This compound Content Data_interpretation Data Interpretation & Optimization Product_analysis->Data_interpretation HHP->Enzyme_assay Traditional->Enzyme_assay Enzymatic->Enzyme_assay GC2 β-Glucosidase Activity GC3 Vanillin Accumulation GC4 By-product Formation

Figure 2: Experimental Workflow for Vanilla Curing Optimization. The systematic approach compares different killing methods (green) while implementing consistent monitoring of critical biochemical parameters (dashed box) throughout the conversion process.

Analytical Methods for Quality Assessment

Quantification of Vanillin and Related Compounds

Accurate quantification of vanillin, this compound, and related phenolic compounds is essential for evaluating curing efficiency and final product quality. High-Performance Liquid Chromatography (HPLC) with UV detection represents the most widely employed analytical technique, providing precise quantification of target compounds in complex vanilla extracts [7] [2].

7.1.1 Recommended HPLC Conditions
  • Column: Zorbax Extend-C18 (4.6 mm × 250 mm, 5 μm) or equivalent reverse-phase column
  • Mobile Phase:
    • Solvent A: Water with 0.1% Trifluoroacetic Acid (92.9%), Acetonitrile (7%), Glacial Acetic Acid (0.1%)
    • Solvent B: Acetonitrile (99.9%) with Glacial Acetic Acid (0.1%)
  • Gradient Program:
    • 0 min: 100% A
    • 7 min: 98% A, 2% B
    • 14 min: 60% A, 40% B
    • 16 min: 59% A, 41% B
    • 17 min: 100% B (hold until 22 min)
  • Flow Rate: 1.2 mL/min
  • Detection: UV at 272 nm
  • Injection Volume: 3 μL
  • Column Temperature: 30°C
7.1.2 Sample Preparation for HPLC Analysis
  • Vanilla extract: Dilute 1:10 with 45% ethanol, filter through 0.2 μm nylon filter
  • Vanilla bean tissue: Homogenize 1 g tissue in 10 mL 45% ethanol, extract for 60 minutes with agitation, centrifuge at 10,000 × g for 10 minutes, filter supernatant through 0.2 μm filter
  • Calibration standards: Prepare vanillin and this compound standards in 45% ethanol across concentration range of 0.01-1.0 mg/mL
Enzyme Activity Assays
7.2.1 β-Glucosidase Activity Assay

β-Glucosidase activity is determined spectrophotometrically using p-nitrophenyl-β-D-glucopyranoside (p-NPG) as substrate, measuring the release of p-nitrophenol at 400 nm [1] [3].

  • Extract Preparation: Homogenize 1 g vanilla tissue in 5 mL sodium acetate buffer (50 mM, pH 5.0), centrifuge at 12,000 × g for 15 minutes, use supernatant as enzyme extract
  • Reaction Mixture: 0.1 mL enzyme extract + 0.9 mL p-NPG solution (5 mM in sodium acetate buffer)
  • Incubation: 37°C for 30 minutes
  • Reaction Termination: Add 2 mL sodium carbonate (200 mM)
  • Quantification: Measure absorbance at 400 nm against p-nitrophenol standard curve
  • Activity Calculation: One unit of enzyme activity defined as amount releasing 1 μmol p-nitrophenol per minute under assay conditions
7.2.2 Peroxidase (POD) and Polyphenol Oxidase (PPO) Assays
  • POD Activity: Monitor guaiacol oxidation at 470 nm (ε = 26.6 mM⁻¹cm⁻¹) in reaction mixture containing sodium phosphate buffer (50 mM, pH 6.5), guaiacol (20 mM), H₂O₂ (10 mM), and enzyme extract
  • PPO Activity: Measure catechol oxidation at 420 nm (ε = 1.2 mM⁻¹cm⁻¹) in reaction mixture containing sodium phosphate buffer (50 mM, pH 6.5), catechol (50 mM), and enzyme extract

Conclusion and Research Implications

The conversion of this compound to vanillin represents the central biochemical transformation in vanilla curing, with efficiency directly determining final product quality and economic value. Traditional curing methods, while producing excellent flavor profiles, suffer from extended processing times and significant enzyme inactivation that limit conversion efficiency. Modern approaches, including direct enzymatic extraction and HHP-assisted curing, offer substantial improvements in processing time, vanillin yield, and process control.

The experimental protocols and analytical methods detailed in this application note provide researchers with standardized approaches for evaluating and optimizing vanilla curing processes. The quantitative comparisons highlight the significant advantages of modern methods, with enzymatic extraction increasing vanillin yield by 3.13-fold compared to traditional methods, while HHP-assisted curing enhances endogenous β-glucosidase activity by 40-60%. These developments represent substantial advancements in vanilla processing technology, potentially reducing traditional multi-month processes to days or weeks while improving product quality and consistency.

Future research directions should focus on elucidating complete vanillin biosynthesis pathways, optimizing multi-enzyme systems for directed flavor development, and developing hybrid approaches that combine the best attributes of traditional and modern methods. Such advances will further enhance our ability to produce high-quality natural vanilla efficiently and reproducibly, meeting growing global demand while maintaining the complex flavor profile that distinguishes natural vanilla from synthetic alternatives.

References

Application Notes and Protocols: Microbial β-Glucosidase for the Hydrolysis of Glucovanillin in Vanilla Bean Curing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

β-Glucosidases (β-D-glucoside glucohydrolases, EC 3.2.1.21) are enzymes that catalyze the hydrolysis of glycosidic bonds to release non-reducing terminal glucosyl residues from glycosides and oligosaccharides [1]. These enzymes are ubiquitous in nature and are found in all domains of living organisms, where they play critical roles in various biological processes, including lignocellulose degradation in microorganisms and the activation of aromatic compounds in plants [2] [1].

The global β-glucosidase market, currently estimated at approximately USD 400 million, is projected to double in the next six years, a trend primarily driven by the enzyme's application in biofuel processing and other biotechnological industries [3]. Microbial β-glucosidases, in particular, have garnered significant attention due to their ease of production, high catalytic efficiency, and versatility, which facilitate their application across different sectors [3] [2].

In the context of vanilla flavor production, the hydrolysis of glucovanillin (the β-D-glucoside of vanillin) is a crucial step. This compound is a flavorless precursor found in the pods of Vanilla planifolia Andrews. Its hydrolysis yields vanillin (4-hydroxy-3-methoxy-benzaldehyde), the primary compound responsible for the characteristic aroma and flavor of natural vanilla [4] [5]. This hydrolysis reaction is catalyzed by β-glucosidase activity, which becomes accessible upon the disruption of cellular compartmentation during the traditional curing process or through novel methods like High Hydrostatic Pressure (HHP) treatment [6] [5].

This document provides detailed application notes and experimental protocols for researchers and scientists focusing on the use of microbial β-glucosidases to enhance the hydrolysis of this compound, thereby improving the efficiency and yield of vanillin production.

Background and Biological Mechanism

In mature green vanilla beans, This compound and β-glucosidase activity coexist without significant hydrolysis occurring, indicating a physical separation within the bean's cellular structure [4]. Research has shown that this compound is exclusively located in the placentae and papillae (the inner tissues) of the bean, whereas β-glucosidase activity is more widely distributed, increasing from the outer epicarp towards the placental zone [4]. At the subcellular level, studies suggest that β-glucosidase is localized in the cytoplasm and/or periplasm, while this compound is stored in the vacuoles [4]. This compartmentalization prevents contact between the substrate and the enzyme in intact beans.

The hydrolysis of this compound is triggered by processes that disrupt this cellular compartmentation. During traditional curing, steps like killing and sweating aim to break down cellular integrity, allowing the enzyme and substrate to mix [5]. A key study demonstrated that the level of β-glucosidase activity is not the limiting factor for complete hydrolysis; rather, it is the total decompartmentation of cells that governs the extent of reaction [6]. When full decompartmentation is achieved, this compound hydrolysis can proceed to completion even if a significant portion of the β-glucosidase activity is lost, with the enzyme level primarily affecting the hydrolysis kinetics [6].

The following diagram illustrates the compartmentalization and the mechanism of hydrolysis.

G cluster_green_bean Mature Green Vanilla Bean cluster_cured_bean After Cellular Disruption Vacuole Vacuole (Stores this compound) Barrier Intact Membrane (Physical Barrier) Vacuole->Barrier Compartmentalized Cytoplasm Cytoplasm/Periplasm (Contains β-Glucosidase) Cytoplasm->Barrier Compartmentalized Disruption Curing Process (Killing, Freezing, HHP) Barrier->Disruption Application of Mixed Enzyme & Substrate Mix Disruption->Mixed Causes Hydrolysis Hydrolysis Reaction Mixed->Hydrolysis Enables Vanillin Vanillin + Glucose Hydrolysis->Vanillin Produces

Quantitative Data on this compound Hydrolysis

The following tables summarize key quantitative findings from recent research on this compound hydrolysis and β-glucosidase activity under different processing conditions.

Table 1: this compound Hydrolysis and β-Glucosidase Activity Under Different Treatments

Treatment Condition Hydrolysis Yield β-Glucosidase Activity Cellular Integrity Key Finding
Mature Green Beans [4] [6] < 5% ~1000 nkat/g fresh weight High / Perfect Enzyme and substrate are physically separated.
Traditional Curing [6] < 50% Not measurable Partial degradation Partial decompartmentation enables hydrolysis.
Senescent/Frozen Beans [6] > 95% Not measurable Complete degradation Full decompartmentation enables near-total hydrolysis.
HHP-Assisted Curing [5] Varies with pressure Increased activity observed Modified structure Can induce decompartmentation without full enzyme inactivation.

Table 2: Impact of High Hydrostatic Pressure (HHP) on this compound and Phenolics

HHP Treatment Condition Change in this compound Content (Immediate) Change in this compound Content (After Curing Cycle) Implied Effect on β-Glucosidase
50 MPa / 100 MPa [5] No significant change Increase up to 39% Possible activation of biosynthetic pathways and cellular decompartmentation.
600 MPa [5] 19% increase Not specified Significant cellular decompartmentation, potentially inactivating some enzymes.

Detailed Experimental Protocols

Protocol 1: Quantifying β-Glucosidase Activity from Microbial Extracts

This protocol is adapted from methods used to measure β-glucosidase activity in vanilla bean extracts and microbial cultures, utilizing p-nitrophenyl-β-D-glucopyranoside (pNPG) as a synthetic substrate [4] [7].

  • Principle: β-Glucosidase hydrolyzes pNPG, releasing yellow p-nitrophenol (PNP), which can be quantified spectrophotometrically at 400 nm.
  • Reagents:
    • 0.1 M Sodium Phosphate Buffer (pH 7.0).
    • 4 mM pNPG substrate solution in phosphate buffer.
    • Enzyme extract (crude or purified).
    • 0.5 M Sodium Hydroxide (NaOH) stop solution.
  • Procedure:
    • Prepare a reaction mixture containing 0.2 mL of 4 mM pNPG and 0.2 mL of appropriately diluted enzyme extract in 0.1 M phosphate buffer (pH 7.0).
    • Incubate the mixture at 40°C for 20 minutes [4].
    • Stop the reaction by adding 1.0 mL of 0.5 M NaOH.
    • Measure the absorbance of the released pNP at 400 nm.
    • Prepare a blank with buffer instead of enzyme extract, and a standard curve using pure pNP.
  • Calculation: One nanokatal (nkat) of β-glucosidase activity is defined as the amount of enzyme that hydrolyzes 1 nanomole of pNPG per second under the assay conditions (pH 7.0, 40°C) [4]. Activity is expressed as nkat per gram of fresh weight (for tissues) or nkat per mL (for culture supernatants).
Protocol 2: HPLC Analysis of this compound and Vanillin

This protocol describes the quantification of this compound and its hydrolysis product, vanillin, using High-Performance Liquid Chromatography (HPLC) [4] [5].

  • Principle: Metabolites are extracted from vanilla bean tissue and separated by reverse-phase HPLC, identified by comparison with authentic standards, and quantified.
  • Reagents and Equipment:
    • Extraction Solvent: Methanol, Ethanol, or acidified Methanol (e.g., with 0.1% phosphoric acid).
    • HPLC Mobile Phase: Acetonitrile and water or a defined buffer system.
    • Standards: this compound (purified), Vanillin, 4-Hydroxybenzaldehyde, Vanillic Acid, etc.
    • Equipment: HPLC system with a C-18 column and UV/Vis or Photodiode Array (PDA) detector.
  • Procedure:
    • Sample Preparation: Homogenize approximately 10 mg of vanilla bean tissue in 1 mL of phosphate buffer. Dilute the homogenate and mix with methanol (e.g., 8 mL extract + 12 mL acidified methanol). Filter the solution before injection [4].
    • HPLC Analysis:
      • Column: C-18 reverse-phase column.
      • Detection: UV detector at 280 nm or using a PDA detector.
      • Mobile Phase & Elution: Use a gradient elution program. For example, a mixture of solvent A (1% acetic acid in water) and solvent B (acetonitrile) can be used, starting from 5% B to 30% B over 30 minutes [5].
      • Injection Volume: Typically 10-20 µL.
    • Quantification: Identify this compound and vanillin by comparing their retention times with those of pure standards. Quantify the concentrations using external standard calibration curves.
Protocol 3: High Hydrostatic Pressure (HHP) Assisted Curing

This protocol outlines an innovative method using HHP to induce cellular decompartmentation in vanilla beans, promoting this compound hydrolysis while preserving β-glucosidase activity [5].

  • Principle: HHP modifies cellular structures and can enhance enzyme activity, facilitating the contact between β-glucosidase and this compound without the excessive heat that inactivates the enzyme in traditional curing.
  • Equipment and Materials:
    • High Hydrostatic Pressure Processing Unit.
    • Mature green vanilla beans (Vanilla planifolia).
    • Incubators for controlled sweating/drying cycles.
  • Procedure:
    • Sample Preparation: Select batches of mature green vanilla beans. Keep a portion as an untreated control.
    • HHP Treatment: Subject the beans to pressures between 50 MPa and 600 MPa for a defined holding time (e.g., 10-15 minutes) at room temperature.
    • Post-Pressure Curing: Incubate the HHP-treated beans under controlled conditions of temperature and humidity (e.g., 35-40°C, high humidity) to simulate the sweating stage. This incubation can last for several days (curing cycles).
    • Analysis: Monitor β-glucosidase activity (Protocol 1) and the concentrations of this compound and vanillin (Protocol 2) immediately after HHP treatment and after each curing cycle.

The workflow for HHP-assisted curing is summarized below.

G Start Mature Green Vanilla Beans HHP HHP Treatment (e.g., 50-600 MPa) Start->HHP Analysis1 Immediate Analysis: - this compound - β-Glucosidase Activity HHP->Analysis1 After treatment Curing Controlled Curing (Sweating/Drying Cycles) Analysis1->Curing Proceed to Analysis2 Post-Curing Analysis: - Vanillin Yield - Phenolic Profile Curing->Analysis2 After cycle(s) Result High-Quality Cured Vanilla Analysis2->Result

Discussion and Concluding Remarks

The application of microbial β-glucosidases represents a promising "green tool" for enhancing biotechnological processes like vanilla curing [3]. The efficiency of this compound hydrolysis is fundamentally governed by cellular compartmentation [6]. Therefore, the primary goal of any curing process, traditional or novel, is to achieve sufficient decompartmentation to allow contact between the endogenous (or exogenous) enzyme and its substrate.

Current research focuses on overcoming the limitations of traditional curing, which often leads to significant loss of enzyme activity. Non-thermal technologies like High Hydrostatic Pressure (HHP) show significant promise. HHP can induce cellular decompartmentalization and, under specific conditions (e.g., 100 MPa), may even enhance β-glucosidase activity, leading to a more efficient and potentially faster curing process with improved vanillin yields [5].

Future perspectives include the exploration and engineering of microbial β-glucosidases with superior properties, such as higher specific activity, greater stability under process conditions, and lower susceptibility to product inhibition. Protein engineering, recombinant technology, and immobilization techniques are being actively explored to improve the industrial applicability of these enzymes [3] [2]. Integrating these robust microbial enzymes with advanced processing technologies like HHP could revolutionize the production of natural vanilla flavor, making it more efficient, sustainable, and economical.

References

Application Notes: Analysis of Glucovanillin and Vanillin in Vanilla Beans

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Vanilla flavoring, derived from cured Vanilla planifolia beans, is characterized by vanillin as its primary aromatic compound. In fresh beans, vanillin exists predominantly as glucovanillin, a flavorless precursor. The hydrolysis of this compound to vanillin is crucial for flavor development and can be mediated by endogenous plant enzymes, exogenous microbial enzymes, or chemical methods [1] [2]. These notes detail protocols for the extraction, hydrolysis, and HPLC-based quantification of these key compounds to support research in flavor chemistry and natural product development.

2. Key Experimental Data and Findings The table below summarizes critical quantitative data from referenced studies to inform experimental design.

Study Focus Key Quantitative Findings Experimental Context
This compound Hydrolysis by *Bacillus* This compound metabolized as sole carbon source within 24 hours; vanillin was the major volatile product [1]. Culture of isolated Bacillus spp. from vanilla beans in mineral salts medium at 28°C [1].
Subcellular Localization β-glucosidase activity and this compound show superimposable radial distributions, increasing from epicarp to the placental zone [2]. Biochemical analysis of dissected zones of mature green vanilla beans [2].
HPLC Elution Profile This compound elutes before vanillin due to the higher water affinity imparted by its sugar moiety [3]. HPLC analysis of vanilla bean extracts using a reverse-phase C18 column [3].
Enzymatic vs. Traditional Yields Combined endogenous/exogenous enzymatic hydrolysis released 82.57% of theoretically available vanillin (5.78 g/100 g dry beans) [4]. Hydrolysis involved endogenous β-glucosidase (35°C, 96 h) followed by commercial cellulase (40°C, 72 h) [4].

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Vanilla Beans

This protocol is adapted from multiple sources for the extraction of this compound and vanillin [1] [2] [5].

  • Materials: Fresh or cured vanilla beans, liquid nitrogen, mortar and pestle, methanol, acidified water (e.g., 0.1% phosphoric acid), ultrasonic bath or homogenizer, centrifuge, filter paper (e.g., Whatman No. 1) and 0.22 µm syringe filters.
  • Procedure:
    • Homogenization: Freeze vanilla bean tissue samples using liquid nitrogen and grind to a fine powder using a mortar and pestle.
    • Solvent Extraction: Weigh approximately 1 g of powdered material and add 10 mL of a methanol-acidified water mixture. A common ratio is 60:40 (v/v) methanol-water [4], but 96% ethanol has also been used [2].
    • Extraction Aid: Subject the mixture to sonication in an ultrasonic bath for 20-30 minutes or mechanical homogenization to improve compound yield.
    • Clarification: Centrifuge the extract at 9000 × g for 10 minutes. Filter the supernatant first through filter paper and then through a 0.22 µm membrane syringe filter prior to HPLC injection.
Protocol 2: Enzymatic Hydrolysis of this compound

This protocol describes hydrolysis using endogenous or exogenous β-glucosidases to convert this compound to vanillin [1] [4].

  • Materials: Green vanilla bean powder or extract, this compound standard, 0.1 M phosphate buffer (pH 5.0-7.0), commercial β-glucosidase (e.g., from almonds), water bath, HPLC system.
  • Procedure:
    • Reaction Setup: Incubate the vanilla bean extract or powdered sample with 0.1 M phosphate buffer. For endogenous enzyme activity, a pH of 5.0-7.0 and a temperature of 35-38°C are optimal [4].
    • Exogenous Enzyme Addition: To drive hydrolysis to completion, add a commercial, food-grade β-glucosidase or cellulase preparation (e.g., Crystalzyme PML-MX) [4].
    • Incubation: Maintain the reaction mixture at the optimal temperature for up to 96 hours, monitoring vanillin production.
    • Reaction Termination: Stop the hydrolysis by adding ethanol to a final concentration of 40% (v/v) or by heating the sample [4].
    • Analysis: Analyze the hydrolysate using HPLC to quantify the vanillin released and the residual this compound.
Protocol 3: HPLC Analysis and Quantification

This method is based on established reverse-phase HPLC protocols for separating and quantifying this compound and vanillin [1] [5] [3].

  • HPLC Conditions:
    • Column: Reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) [1].
    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and acidified water. A common isocratic method uses 20% methanol and 80% acidified water (e.g., with 0.1% phosphoric acid) [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV detection at 280 nm [1].
    • Column Temperature: 26°C [1].
    • Injection Volume: 20 µL.
  • Quantification:
    • Prepare standard solutions of purified this compound and vanillin for calibration curves [5].
    • Inject standards and samples, measuring the peak areas.
    • Identify compounds based on retention times, with this compound eluting before vanillin [3].
    • Calculate concentrations in the sample extracts using the linear regression equation from the standard curve.

Experimental Workflow Diagram

The following diagram summarizes the key stages of the analysis, from sample preparation to data interpretation.

Start Start: Vanilla Bean Sample P1 Sample Preparation (Freeze, grind, extract) Start->P1 P2 Hydrolysis (Enzymatic treatment) P1->P2 P3 HPLC Analysis (Separation and detection) P2->P3 P4 Data Analysis (Quantification) P3->P4 End End: Result Interpretation P4->End

Critical Considerations for Researchers

  • Enzyme Inactivation: Traditional curing methods like scalding can reduce β-glucosidase activity by over 50%, limiting vanillin yield. Consider alternative cell disruption methods like freezing to preserve enzyme activity [3] [4].
  • Oxidative Loss: The presence of peroxidase (POD) can lead to the oxidation of vanillin, reducing final concentrations. This is a critical factor in process optimization [4].
  • Extraction Efficiency: Aromatic compounds can be trapped within cellulose structures. The use of exogenous enzyme preparations with cellulase activity can significantly improve extraction yield and vanillin release [4].

References

Comprehensive Application Notes and Protocols: Non-Invasive Assessment of Dry Matter and Glucovanillin Content in Vanilla Beans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vanilla Bean Maturity Assessment

The determination of optimal harvest maturity in vanilla beans (Vanilla planifolia Andrews) presents significant challenges for researchers and cultivators. Traditional maturity indices such as bean color change, dimensional parameters, and visual characteristics have proven unreliable as indicators of optimal glucovanillin accumulation—the primary precursor to vanillin flavor compounds. Current industry practices often rely on blossom end yellowing as a harvest indicator, yet scientific evidence demonstrates this visual cue occurs substantially before beans accumulate maximum this compound concentrations [1] [2]. Beans harvested at this stage exhibit lower this compound levels, while delaying harvest until beans turn brown on the vine increases this compound content but risks bean splitting and quality degradation [1]. This methodological gap in maturity assessment directly contributes to the significant quality variations observed in commercially cured vanilla beans, underscoring the critical need for precise, non-destructive analytical approaches.

The biochemical maturation process in vanilla beans involves complex dynamics. Following pollination, vanilla beans reach their maximum length and width long before substantial this compound accumulation begins [1]. Research indicates that This compound synthesis initiates approximately 20 weeks after pollination, reaching maximal concentrations around 40 weeks post-pollination [1]. Throughout this developmental period, mature green beans typically contain at least 20% dry matter but less than 2% this compound content [1]. Critically, the parallel accumulation patterns of dry matter and This compound demonstrate a strong correlation, establishing dry matter content as a scientifically valid and reliable surrogate marker for this compound concentration [1] [2]. This fundamental relationship enables researchers to indirectly monitor the biochemical maturation of vanilla beans through physical measurement approaches.

Non-Invasive Assessment Methodologies

Near Infrared (NIR) Spectroscopy Protocol

Principle and Scientific Basis: Near Infrared Spectroscopy operates on the principle of molecular overtone and combination vibrations, providing a non-destructive analytical technique for quantifying chemical constituents in biological materials. The method exploits the specific absorption characteristics of C-H, O-H, and N-H bonds present in organic compounds, allowing for the simultaneous determination of multiple quality parameters without sample destruction [1] [3]. When applied to vanilla bean analysis, NIR spectroscopy effectively measures dry matter content, which serves as a validated proxy for this compound concentration due to their established correlation during bean development [1] [2].

Equipment Specifications: Researchers have successfully trialed two NIR spectrometer configurations for vanilla bean assessment. The first system utilizes a broader wavelength range (1100–2300 nm) and demonstrates slightly superior predictive accuracy, while the second employs a portable configuration (800–1050 nm) optimized for field deployment [1] [2]. Both systems employ interactance geometry to measure the interaction of light with bean constituents, with the portable unit specifically designed for in-field maturation monitoring without compromising analytical precision [1]. For vanilla bean applications, calibration models must be developed using representative samples spanning the expected maturity range, with validation against reference methods ensuring measurement accuracy.

Table 1: Performance Metrics of NIR Spectrometers for Dry Matter Assessment in Vanilla Beans

Spectrometer Type Wavelength Range (nm) Validation Correlation (r) RMSECV Primary Application
Laboratory unit 1100–2300 0.87 1.76 Reference measurements
Portable field unit 800–1050 0.82 1.05 In-field monitoring

Sample Preparation and Measurement Protocol: Proper sample handling is critical for analytical accuracy. Researchers should select beans from multiple vine positions to account for natural variability, with particular attention to sampling from shady portions of plants where maturation patterns may differ [3]. For measurement consistency, the central portion of the bean has been identified as the most representative region for dry matter assessment [1] [2]. Each bean should be oriented to ensure the measurement surface makes consistent contact with the spectrometer probe, with three consecutive readings taken and averaged to account for instrumental variation. For temporal studies, measurements should be conducted at the same time daily to minimize diurnal variation effects, with early morning recommended as the period of maximal tissue hydration [3].

Data Processing and Analysis: Spectral data processing employs the second derivative of absorbance spectra to enhance subtle spectral features and minimize baseline variations [1] [2]. The specific validation metrics reported include cross-validation correlation coefficients (r) of 0.87 and 0.82 for the two systems respectively, with Root Mean Square Error of Cross Validation (RMSECV) values of 1.76 and 1.05 [1] [2]. These performance characteristics indicate sufficient precision for both research and commercial applications, enabling reliable prediction of dry matter content within practically acceptable error margins.

Nuclear Magnetic Resonance (NMR) Methods

Technological Principle: Nuclear Magnetic Resonance relaxometry exploits the magnetic properties of atomic nuclei, particularly protons (¹H), when placed in a strong magnetic field. This methodology enables non-invasive detection of protons in both liquids and solids, allowing simultaneous quantification of water content and dry matter constituents in biological samples [4]. The technique distinguishes between protons in different physicochemical environments based on their characteristic spin-spin relaxation times (T₂), with solid-phase protons exhibiting significantly shorter T₂ values (microsecond range) compared to liquid-phase protons (up to 2 seconds) [4]. This differential relaxation behavior provides the foundation for quantifying solid dry matter components without physical destruction of samples.

Equipment Advancements: Traditional limitations of NMR technology for plant science applications included restrictive magnet geometries and limited mobility. Recent innovations have addressed these constraints through the development of mobile NMR sensors with appropriate form factors for intact plant measurement [4]. These advanced systems include C-shaped magnets that accommodate various plant organs, Halbach array configurations offering portability (approximately 3.5 kg), and specialized designs optimized for specific measurement scenarios such as developing pods or stems [4]. The progressive miniaturization and specialization of NMR hardware has significantly expanded potential applications for in situ vanilla bean monitoring throughout the maturation cycle.

Measurement Methodology: The standard NMR protocol for plant tissue analysis involves positioning the vanilla bean within the magnetic field and applying a sequence of radiofrequency pulses to excite proton spins. The subsequent signal decay, characterized by multiple relaxation components, is analyzed to distinguish between liquid and solid phases [4]. For vanilla beans specifically, researchers should implement calibration curves developed using bean samples with known dry matter content determined by gravimetric methods. This approach transforms relative signal intensities into quantitative dry matter percentages, enabling non-destructive tracking of maturation dynamics. The method's particular advantage lies in its capability to provide continuous temporal data from the same individual beans throughout development, eliminating confounding factors associated with destructive sampling strategies.

Data Analysis and Interpretation

Correlation Between Dry Matter and this compound Content

Extensive research conducted over multiple growing seasons has established a strong positive correlation between dry matter accumulation and this compound content in developing vanilla beans [1] [2]. This relationship forms the scientific foundation for using dry matter measurements as a reliable predictor of this compound concentration. The correlation pattern demonstrates that both parameters increase throughout bean development, with dry matter accumulation reaching its maximum shortly before the onset of bean browning on the vine [1]. Critically, this correlation remains consistent across different vanilla accessions and growing environments, supporting its robustness as a maturity indicator.

The physiological basis for this relationship involves the parallel deposition of structural carbohydrates, storage compounds, and secondary metabolites during bean maturation. As beans develop, the gradual replacement of water with organic solids encompasses both primary metabolites (cell wall components, storage polysaccharides) and specialized secondary metabolites including this compound [1] [3]. This synchronized accumulation pattern means that measuring dry matter content provides an integrated assessment of the bean's biochemical development, effectively capturing the complex processes underlying flavor precursor synthesis without requiring direct chemical analysis.

Table 2: Developmental Changes in Vanilla Bean Composition During Maturation

Weeks After Pollination Dry Matter Content (%) This compound Accumulation Visual Characteristics
0–19 <20% Minimal Maximum size reached
20–30 20–25% Active accumulation No external changes
30–40 25–30% Near maximum Blossom end yellowing
40+ 30%+ Maximum Brown coloration begins
Validation Metrics and Accuracy Assessment

The predictive performance of NIR spectroscopy for vanilla bean dry matter content has been quantitatively evaluated through rigorous validation protocols. Reported performance metrics include cross-validation correlation coefficients (r) of 0.87 and 0.82 for different spectrometer configurations, indicating strong agreement between predicted and reference values [1] [2]. The associated Root Mean Square Error of Cross Validation (RMSECV) values of 1.76 and 1.05 further confirm the practical utility of this approach for maturity assessment [1]. These error values represent acceptable ranges for harvest timing decisions, particularly when considered relative to the natural biological variation observed within bean populations.

For quality control applications, researchers should establish bean-specific calibration models accounting for local growing conditions, vanilla accessions, and harvest practices. Model development requires representative calibration sets comprising approximately 100–200 beans spanning the expected maturity range, with independent validation using separate bean samples [1] [3]. The validation process should confirm that the standard error of prediction remains within acceptable limits (typically <2% dry matter content) across the target maturity range. This rigorous approach ensures reliable translation of spectroscopic measurements into accurate dry matter predictions suitable for both research and commercial applications.

Experimental Workflows and Visualization

Non-Invasive Dry Matter Measurement Workflow

The following diagram illustrates the comprehensive workflow for non-invasive dry matter assessment in vanilla beans using NIR spectroscopy:

workflow start Start Vanilla Bean Assessment sampling Bean Sampling • Multiple vine positions • Shady areas • Central bean portion start->sampling prep Sample Preparation • Clean measurement surface • Consistent orientation • Ambient temperature sampling->prep nir_measure NIR Spectroscopy • Wavelength: 800-2300 nm • Interactance geometry • Triplicate readings prep->nir_measure data_processing Spectral Data Processing • Second derivative of absorbance • Signal averaging • Outlier detection nir_measure->data_processing model Prediction Model Application • Dry matter calculation • Confidence interval • Quality flag data_processing->model decision Maturity Assessment • Compare to threshold • Harvest timing decision • Data recording model->decision harvest_ready Optimal Harvest • DM content >20% • Slowing accumulation rate decision->harvest_ready Threshold reached continue Continue Monitoring • 7-day intervals • Track accumulation rate decision->continue Below threshold

This compound Hydrolysis and Localization Pathway

The biochemical pathway of this compound hydrolysis involves complex compartmentalization and enzyme-substrate interactions:

biochemistry storage This compound Storage • Vacuolar compartment • Placentae and papillae • No enzymatic activity compartment Compartment Separation • Physical barrier intact • No hydrolysis in green beans storage->compartment enzyme β-d-glucosidase • Cytoplasmic/periplasmic • Mesocarp and endocarp • Highest in placental zone enzyme->compartment curing Curing Process Initiation • Thermal treatment • Cell decompartmentation • Membrane disruption compartment->curing Harvested beans contact Enzyme-Substrate Contact • β-glucosidase activation • Glycosidic bond cleavage curing->contact products Volatile Compound Release • Vanillin (major product) • α-cubebene, β-pinene • Guaiacol derivatives contact->products microbial Microbial Contribution • Bacillus colonization • Additional β-glucosidase • Flavor complexity contact->microbial Secondary pathway microbial->products

Practical Applications and Implementation

Harvest Timing Optimization

The implementation of non-invasive dry matter assessment enables data-driven harvest decisions that maximize this compound yield while minimizing quality risks. Research indicates that the optimal harvest window occurs when dry matter accumulation begins to slow but before beans initiate browning on the vine [1] [2]. In practice, this typically corresponds to dry matter values exceeding 20%, with the specific threshold potentially varying based on growing region, cultivar, and agricultural practices [1]. Monitoring the rate of dry matter increase provides additional decision support, with a decline in accumulation rate serving as a reliable indicator of approaching physiological maturity.

For commercial operations, establishing a sequential monitoring protocol beginning approximately 20 weeks after pollination is recommended. This involves measuring representative bean samples at 7-10 day intervals to establish accumulation trajectories and identify inflection points where growth rates diminish [1] [3]. This temporal approach significantly enhances harvest timing precision compared to single-point measurements, as it captures the dynamic nature of the maturation process. Implementation of this methodology requires coordination between measurement activities and harvest logistics, but delivers substantial benefits through improved product quality and reduced post-harvest losses from split beans.

Quality Control and Flavor Potential Assessment

Beyond harvest timing, non-invasive assessment methods provide valuable tools for quality control throughout the post-harvest value chain. The established correlation between dry matter content and this compound concentration enables rapid sorting of beans into quality categories based on their flavor potential [1] [2]. This capability is particularly valuable for ensuring consistency in cured vanilla products, where this compound content directly influences market value and sensory characteristics. Additionally, monitoring dry matter changes during curing provides insights into process efficiency and helps identify optimization opportunities.

Research into the biochemical aspects of this compound hydrolysis has revealed the critical role of compartmental separation in mature green beans, where this compound is stored primarily in the placentae and papillae, while β-d-glucosidase activity is concentrated in the mesocarp and endocarp [5]. This spatial separation prevents premature hydrolysis in developing beans, with the curing process serving to disrupt cellular compartments and enable enzyme-substrate interaction [6] [5]. Understanding these biochemical dynamics allows researchers and processors to manipulate curing conditions to maximize vanillin yield while preserving the complex flavor profile that distinguishes premium vanilla products.

Conclusion

The integration of non-invasive assessment technologies, particularly NIR spectroscopy and NMR relaxometry, represents a significant advancement in vanilla bean research and quality management. These methodologies address critical limitations of traditional visual maturity indices by providing quantitative, objective data on dry matter content as a validated proxy for this compound accumulation. The strong correlation between these parameters (validation r values of 0.82-0.87) establishes dry matter measurement as a scientifically sound approach for harvest timing decisions [1] [2]. Furthermore, the non-destructive nature of these techniques enables repeated measurements on individual beans throughout development, providing unprecedented insights into maturation dynamics without compromising sample integrity.

Implementation of these protocols requires appropriate instrumentation, standardized operating procedures, and bean-specific calibration models, but offers substantial returns through optimized harvest timing, enhanced product quality, and reduced post-harvest losses. The experimental workflows and technical specifications detailed in these application notes provide researchers with comprehensive guidance for implementing these methodologies in both controlled research environments and commercial production settings. As the vanilla industry continues to evolve scientifically and technologically, these non-destructive assessment approaches will play an increasingly important role in bridging the gap between traditional practices and modern quality assurance protocols.

References

Application Notes and Protocols: Quantification of Glucovanillin in Vanilla Using Near-Infrared Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vanilla is one of the world's most valuable spices, with its quality and economic value intrinsically linked to its aromatic compounds, primarily vanillin. In fresh vanilla beans, vanillin exists predominantly in its glycosylated precursor form, glucovanillin, which undergoes hydrolysis during the curing process to release free vanillin that contributes to the characteristic vanilla aroma [1]. Traditional methods for quantifying this compound and vanillin, such as High-Performance Liquid Chromatography (HPLC) [2] and Gas Chromatography-Mass Spectrometry (GC-MS/MS) [3], involve complex sample preparation, chemical solvents, and significant time investments. Near-Infrared Spectroscopy (NIRS) has emerged as a powerful rapid, non-destructive analytical tool capable of predicting this compound accumulation indirectly through its strong correlation with dry matter (DM) content, enabling quality assessment at various stages of vanilla production [4] [5].

Scientific Rationale and Principle

The fundamental principle underlying NIRS application for this compound quantification relies on the strong correlation between dry matter accumulation and This compound content in developing vanilla beans. Research has demonstrated that this compound accumulation begins approximately 20 weeks after pollination and continues until around 40 weeks, reaching maximum concentrations as beans approach senescence [4]. Since direct measurement of this compound via NIRS is complicated by its molecular structure, the established correlation with dry matter provides a reliable proxy measurement [4].

Table 1: Key Developmental Stages and Biochemical Changes in Vanilla Beans

Weeks After Pollination Developmental Stage Dry Matter Content This compound Accumulation
0-15 weeks Rapid pod elongation Reaches ~20% Minimal accumulation
20 weeks Onset of maturation Increasing Begins significant accumulation
20-40 weeks Active maturation phase Steady increase Linear accumulation period
~40 weeks Harvest maturity Peak before browning Maximum concentration
>40 weeks Senescence begins Potential decline Potential degradation

NIRS operates by measuring the absorption of near-infrared light (800-2500 nm) by organic molecules, particularly C-H, O-H, and N-H bonds, generating spectral signatures that can be correlated with reference values through chemometric modeling [5]. The portable nature of modern NIRS instruments allows for in-field assessment of vanilla bean maturity, enabling harvest timing optimization for maximum this compound content [4].

Comparative Analytical Methods

Reference Methods

HPLC for this compound and Vanillin Quantification:

  • Extraction: Solvent extraction using 47.5% ethanol for 24 hours via Soxhlet extraction or maceration [2]
  • Separation: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 μm) [1]
  • Mobile Phase: Isocratic elution with methanol-acidified water mixtures (e.g., 20:80 v/v) [1]
  • Detection: UV detection at 280 nm [1]
  • Limitations: Inability to simultaneously achieve optimal extraction for both this compound and vanillin with single method [2]

Enzymatic Hydrolysis and Transformation:

  • Procedure: Two-step enzymatic reaction using Viscozyme (pectinase) followed by Celluclast (cellulase) in 47.5% aqueous ethanol [6]
  • Conditions: 8 hours at 70°C [6]
  • Efficiency: Extracted vanillin yield 3.13 times higher than conventional Soxhlet method [6]
NIRS Advantages and Limitations

Table 2: Comparison of this compound/Vanillin Analysis Methods

Parameter HPLC Enzymatic Extraction NIRS
Analysis Time 24+ hours (extraction + analysis) 8+ hours 1-5 minutes per sample
Sample Preparation Extensive (solvent extraction, filtration) Moderate to extensive Minimal (homogenization only)
Chemical Consumption Significant (solvents, reagents) Moderate to significant None
Destructive Yes Yes No
Primary Measurement Direct quantification Direct quantification Indirect via dry matter correlation
Accuracy for this compound High (with optimized extraction) High Moderate to high (dependent on model)
Suitability for Field Use No No Yes (with portable devices)

Equipment and Materials

Essential Equipment
  • NIR Spectrometer: Benchtop (1100-2300 nm range) for laboratory analysis or portable (800-1070 nm or 1350-2550 nm range) for field use [4] [5]
  • Sample Presentation Accessories: Quartz cups or rotating modules for benchtop; fiber optic probes for portable units
  • Grinding Mill: For sample homogenization (e.g., knife mill with 1-mm sieve)
  • Laboratory Balance: Analytical grade (±0.0001 g)
  • Drying Oven: For reference dry matter determination (105°C until constant weight)
  • Software: Chemometrics package (e.g., Unscrambler, CAMO) or custom algorithms (Python/R)
Recommended NIRS Instrument Specifications

Table 3: NIRS Instrument Performance Comparison for Vanilla Analysis

Parameter Benchtop NIRS Portable NIRS (Range 1) Portable NIRS (Range 2)
Wavelength Range 1100-2300 nm 800-1070 nm 1350-2550 nm
Prediction Accuracy (R²) 0.87 (for DM) 0.82 (for DM) Higher (captures more spectra)
RMSECV 1.76 (for DM) 1.05 (for DM) Lower
Vanillin Prediction (R²) 0.71 (with PLS) N/A 0.76 (with RF algorithm)
Vanillin RMSE 2.11 (with PLS) N/A Lower (with RF algorithm)
Primary Application Laboratory quality control Field maturity assessment Field quality assessment

Experimental Protocols

Sample Preparation Protocol
  • Harvesting: Collect vanilla beans at various maturity stages (20-40 weeks after pollination)
  • Labeling: Assign unique identifiers to each bean, recording origin, harvest date, and visual characteristics
  • Homogenization:
    • Chop beans into small segments (0.5-1 cm)
    • Grind using a laboratory mill to pass through a 1-mm sieve
    • For in-field analysis with portable NIRS, minimal preparation required (intact bean scanning)
  • Storage: Place samples in airtight containers at 4°C if not analyzed immediately
NIRS Spectral Acquisition Protocol
  • Instrument Calibration:
    • Warm up spectrometer for 30 minutes before use
    • Collect background spectrum using certified reference standard
  • Spectral Collection:
    • Place sample in presentation device (cup or probe attachment)
    • Scan central portion of beans (most representative region) [4]
    • Acquire spectra in reflectance mode with resolution of 8-16 cm⁻¹
    • Average 32-64 scans per spectrum to improve signal-to-noise ratio
    • Maintain consistent temperature during measurement (20-25°C)
  • Quality Control:
    • Monitor spectrum quality (absorbance values, noise level)
    • Check for spectral outliers using Mahalanobis distance
    • Replicate measurements (3-5 repetitions per sample)
Reference Data Generation for Model Development
  • Dry Matter Determination:
    • Weigh empty crucibles (W₁)
    • Add approximately 5 g of sample, record weight (W₂)
    • Dry in oven at 105°C until constant weight (typically 16-24 hours)
    • Transfer to desiccator, cool, and reweigh (W₃)
    • Calculate dry matter: DM (%) = [(W₃ - W₁) / (W₂ - W₁)] × 100
  • This compound Reference Analysis:
    • Extract using optimized HPLC method [2]
    • Quantify using calibration curve of purified this compound standard
Chemometric Model Development
  • Data Preprocessing:
    • Apply scatter correction (Standard Normal Variate, Detrending)
    • Use derivative spectroscopy (Savitzky-Golay, 2nd derivative) to enhance spectral features [4]
    • Employ effective preprocessing strategy ensembles for complex samples [5]
  • Model Development:
    • Split data into calibration (70-80%) and validation (20-30%) sets
    • For dry matter prediction: Develop Partial Least Squares (PLS) regression models
    • For direct vanillin prediction: Implement Random Forest algorithm, which outperforms PLS (R² > 0.9 achievable) [5]
    • Optimize model parameters through cross-validation
  • Model Validation:
    • Assess using independent validation set not used in model development
    • Evaluate with R², Root Mean Square Error of Prediction (RMSEP), and Ratio of Performance to Deviation (RPD)
    • For dry matter: Target R² > 0.85, RMSEP < 1.8% [4]
    • For vanillin: Target R² > 0.9 with Random Forest algorithm [5]

Workflow Visualization

glucovanillin_nirs_workflow cluster_0 Model Development Phase start Start: Sample Collection prep Sample Preparation (Homogenization) start->prep nirs NIRS Spectral Acquisition (800-2500 nm range) prep->nirs ref Reference Analysis (Dry Matter, HPLC) nirs->ref For model development only preprocess Spectral Preprocessing (SNV, Derivatives) nirs->preprocess ref->preprocess Reference values for modeling model Chemometric Modeling (PLS, Random Forest) preprocess->model validate Model Validation (R², RMSEP, RPD) model->validate validate->model Poor performance recalibrate deploy Deploy Predictive Model validate->deploy Acceptable performance end This compound/DM Prediction deploy->end

Diagram 1: Comprehensive NIRS Workflow for this compound Quantification. This workflow illustrates the integrated process from sample preparation to model deployment, highlighting both the model development phase and routine prediction applications.

Data Analysis and Interpretation

Key Spectral Regions for Vanilla Analysis
  • Dry Matter Correlation: Strongest correlations in 1400-1500 nm and 1900-2000 nm regions (O-H and C-H combinations) [4]
  • Vanillin-Specific Features: Characteristic aromatic C-H stretches around 1680-1750 nm
  • This compound Indirect Detection: Through dry matter correlation in mature beans (20-40 weeks post-pollination)
Model Performance Expectations

Table 4: Expected NIRS Model Performance Metrics for Vanilla Quality Parameters

Parameter Calibration R² Validation R² RMSECV RPD Recommended Algorithm
Dry Matter >0.90 >0.85 1.05-1.76 >2.5 PLS Regression
Vanillin >0.95 >0.90 ~0.10% >3.0 Random Forest
Moisture Content >0.95 >0.90 0.5-1.0% >3.0 PLS Regression

Troubleshooting and Optimization

  • Poor Model Performance: Expand calibration set to include broader geographical origins and maturity stages
  • High Prediction Variance: Ensure consistent sample presentation and temperature control during scanning
  • Inaccurate Dry Matter Predictions: Focus spectral acquisition on central bean portion [4]
  • Portable NIRS Limitations: Use instruments with 1350-2550 nm range for improved performance compared to 740-1070 nm devices [5]

Applications in Vanilla Research and Industry

  • Harvest Timing Optimization: Monitor dry matter accumulation to identify peak maturity (approximately 40 weeks post-pollination) [4]
  • Quality Control: Rapid screening of vanillin content in cured beans for grading and pricing [5]
  • Process Monitoring: Track this compound hydrolysis during curing operations
  • Geographical Origin Verification: Combined with isotopic methods for authentication [3] [7]

Conclusion

NIRS provides a rapid, non-destructive method for indirect this compound quantification through dry matter correlation, enabling optimal harvest decisions and quality assessment throughout the vanilla production chain. While traditional chromatographic methods remain essential for reference analysis, NIRS offers unprecedented efficiency for screening large sample sets. The integration of advanced algorithms like Random Forest further enhances prediction accuracy for key quality parameters like vanillin content. Future developments should focus on expanding robust calibration models encompassing diverse vanilla species and geographical origins to strengthen global vanilla quality assessment protocols.

References

Common Issues & Solutions for Low Hydrolysis Yield

Author: Smolecule Technical Support Team. Date: February 2026

Problem Category Specific Issue Proposed Solution Key Parameters & Expected Outcome
Enzyme Inactivation Endogenous β-glucosidase denatured during processing [1] Use exogenous, robust β-glucosidase (e.g., AacGH1) [2] Hydrolysis in 20% ethanol, 30°C, 15 min; Near-complete conversion of 1.7 mM glucovanillin [2]
Presence of oxidative enzymes (POD, PPO) [1] Inactivate oxidative enzymes; optimize reaction conditions [1] Lower temp (e.g., 35°C) and control pH to minimize POD/PPO action [1]
Substrate Accessibility This compound trapped in cellular structures (vacuoles/plastids) [1] [3] Implement cellular disruption pre-treatment [1] [4] Freezing at -1°C for 24h [1]; Ultrasound/Microwave "killing" [4]; Increases vanillin yield >200% [4]
Enzyme and substrate physically compartmentalized [3] Ensure thorough tissue comminution (chopping) to break compartments [5] [3] Chop beans to 0.5-1 cm pieces [5]; Disrupts placental tissue and papillae where this compound is stored [3]
Process Parameters Sub-optimal hydrolysis temperature & pH [1] [6] Optimize for specific enzyme: Endogenous β-glucosidase: 35-38°C, pH 4.2-5.0 [1]; Cellulase: 60°C, pH 5.0 [6] RSM-optimized cellulase process: 6h, 60°C, 33.5 mL enzyme quantity; Yield: 7.62 mg/g [6]
Insufficient reaction time [1] Extend hydrolysis duration and monitor reaction progress [1] Endogenous hydrolysis may require up to 96h [1]

The following diagram illustrates the core cellular-level problem of compartmentalization and the general strategies to overcome it for successful hydrolysis:

A This compound stored in vacuoles/plastids C Physical Barrier No Hydrolysis A->C B β-Glucosidase located in cytoplasm/periplasm B->C D Apply Cellular Disruption E Hydrolysis Occurs Vanillin Released D->E

Detailed Experimental Protocols

Cellular Disruption via Freezing and Endogenous Hydrolysis

This method uses a synergistic approach of freezing and controlled temperature to maximize yield [1].

  • Freezing Protocol:
    • Wrap mature green vanilla beans in aluminum foil.
    • Place in a chamber at -1°C for 24 hours.
    • Monitor cellular disruption by measuring the release of reduced sugars (e.g., using the DNS method) at intervals over the 24-hour period [1].
  • Endogenous Hydrolysis Protocol:
    • After freezing, subject the beans to hydrolysis at 35°C for 96 hours.
    • Maintain the pH at 4.2, which is optimal for the activity of endogenous β-glucosidase [1].
  • Exogenous Enzyme Boost (Optional):
    • Following endogenous hydrolysis, a second hydrolysis can be performed using a commercial food-grade enzyme preparation like Crystalzyme PML-MX.
    • Conditions: pH 5.0, 40°C for 72 hours [1].
  • Extraction:
    • Stop the reaction by adding ethanol to a final concentration of 40% (v/v).
    • Continue extraction for 30 days [1].
Ultrasound and Microwave-Assisted "Killing"

This modern approach significantly reduces processing time from months to days [4].

  • "Killing" Stage Treatment (Choose One):
    • Ultrasound (U1): Immerse pods in an ultrasonic bath at 65°C for 3 min (100 W, 42 kHz) [4].
    • Microwave (M2): Place moistened pods on a microwave plate and irradiate until the core temperature reaches 65°C (~30 seconds at 850 W) [4].
  • Additional Ultrasound Treatment (U2):
    • Immediately after the killing stage, subject all samples to an additional ultrasound treatment in a bath at 38°C.
    • The optimal duration is 10 minutes. Shorter times are less effective, while longer times (15 min) can inactivate β-glucosidase [4].
  • Drying:
    • Replace traditional sweating, drying, and conditioning stages with a single drying step at 38°C.
    • Dry the pods until they achieve a 70% loss in their original weight (approx. 40 days) [4].
Process Optimization Using Response Surface Methodology (RSM)

For systematic optimization of enzymatic hydrolysis parameters [6].

  • Set Up the Experiment:
    • Select key variables: e.g., Heating Time (X1), Enzyme Quantity (X2), and Temperature (X3).
    • Use a statistical design (e.g., a quadratic regression rotation combination design) to create a set of experimental runs.
  • Execute and Model:
    • Perform the hydrolysis experiments according to the design matrix.
    • Measure the response variable, which is the vanillin extraction yield (mg/g).
    • Fit the data to a second-order polynomial model and perform ANOVA to check the model's significance.
  • Find the Optimum:
    • Use the model to generate response surface plots.
    • Identify the optimal conditions. For a cellulase-assisted extraction, the reported optimum was: Heating time: 6 h, Temperature: 60°C, Enzyme quantity: 33.5 mL, yielding 7.62 mg/g of vanillin [6].

The workflow for this optimization process is as follows:

A Define Key Variables (e.g., Time, Temp, Enzyme) B Design Experiment (e.g., via RSM) A->B C Run Experiments & Measure Vanillin Yield B->C D Build Statistical Model & Validate C->D E Identify Optimal Process Conditions D->E

References

Why is Beta-Glucosidase Important in Vanilla Curing?

Author: Smolecule Technical Support Team. Date: February 2026

In green vanilla beans, key aroma compounds like vanillin are stored as non-aromatic β-D-glucosides (e.g., glucovanillin) [1] [2]. β-Glucosidase (β-D-glucoside glucohydrolase, EC 3.2.1.21) is the enzyme responsible for hydrolyzing these glucosides, releasing the free, aromatic aglycons such as vanillin [3] [1]. The efficiency of this hydrolysis directly determines the final concentration of vanillin in cured beans [1].

The following diagram outlines the core reaction and the key challenges in optimizing it during curing.

G A Glycoside Precursor (e.g., this compound) B β-Glucosidase A->B Hydrolysis C Free Aroma Compound (e.g., Vanillin) + Glucose B->C D Competing Oxidative Enzymes (POD, PPO) C->D Substrate E Oxidized/Polymetric Products (Loss of Aroma) D->E

Troubleshooting Guide: Optimizing β-Glucosidase Activity

Here are common challenges and solutions, supported by recent research findings.

Problem 1: Low Vanillin Yield Despite High Precursor Content
  • Potential Cause: Inactivation of endogenous β-glucosidase during the early "killing" step. Research shows that the scalding step alone can reduce β-glucosidase activity by ~30%, and subsequent autoclaving (a sweating step) can lead to a complete loss of detectable activity [3].
  • Solutions:
    • Alternative Killing Methods: Consider High Hydrostatic Pressure (HHP). Studies show HHP at 100 MPa can increase β-glucosidase activity compared to traditional blanching, as it disrupts cellular structure without fully denaturing the enzyme [4].
    • Exogenous Enzyme Supplementation: Add food-grade, commercial β-glucosidase preparations after the traditional killing step to compensate for the lost endogenous activity [1].
Problem 2: Apparent Inactivation of β-Glucosidase
  • Potential Cause: Inhibition by the final product, glucose. This is a common form of feedback inhibition where the accumulating glucose prevents further hydrolysis of this compound [5].
  • Solutions:
    • Use Glucose-Tolerant Enzymes: Seek out β-glucosidases from specific microbial sources (e.g., some from the GH1 family) known for their glucose tolerance [5] [2].
    • Genetic Engineering: For advanced metabolic engineering, research is focused on identifying specific amino acid residues (e.g., Trp-404 in the AMBGL18 enzyme) that, when mutated, can significantly reduce glucose inhibition and boost activity [5].
Problem 3: Unexpected Drop in Vanillin During Curing
  • Potential Cause: Degradation of released vanillin by oxidative enzymes, primarily Peroxidase (POD). In vitro assays have confirmed that POD can use vanillin as a substrate under conditions similar to the curing process (e.g., pH 5.0, 50°C), leading to its degradation [1].
  • Solutions:
    • Monitor Oxidative Enzymes: Track POD and Polyphenoloxidase (PPO) activities alongside β-glucosidase. Their activity often peaks in early curing cycles (C1) [4].
    • Optimize Curing Parameters: Adjust temperature and duration of sweating/drying cycles to minimize the window where POD is active while vanillin is present. The synergy between PPO and POD can accelerate browning and aroma loss [4].

Key Experimental Parameters for Optimization

The table below summarizes critical parameters to monitor and optimize in your curing experiments.

Parameter Optimal Range / Conditions Experimental Impact & Notes
Killing Method Traditional Blanching vs. HHP (50-400 MPa) HHP at 100-400 MPa can increase β-glucosidase activity and improve phenolic content compared to blanching [4].
Temperature ~35-38°C for endogenous enzyme activity [1]. Activity is often measured at 35°C [3]. Higher temperatures during killing/sweating can lead to rapid inactivation.
pH ~5.0 for endogenous enzyme activity [1]. The optimal pH for activity can vary depending on the enzyme source (endogenous vs. exogenous).
Endogenous β-Glucosidase Activity is highest in green beans, drops sharply after killing. Monitor activity loss through curing stages. It may be undetectable after autoclaving [3].
Oxidative Enzymes (POD/PPO) Peak activity often at the first curing cycle (C1) [4]. These enzymes can degrade released vanillin. Their activity is inversely related to the rate of phenolic decrease [4].

Detailed Experimental Protocols

Protocol 1: Measuring β-Glucosidase Activity from Vanilla Pods

This protocol is adapted from methods used in recent studies [3] [1].

  • Crude Enzyme Extraction:
    • Homogenize 10 g of ground green vanilla bean tissue with 30 mL of cold extraction buffer (e.g., 150 mM Bis–Tris-Propane, 2 mM EDTA, 3 mM DTT, pH ~7.0) containing PVPP (250 mg/g tissue) to bind phenolics.
    • Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C.
    • Filter the supernatant and keep on ice for immediate assay [1].
  • Enzyme Assay:
    • Substrate: Use 20 mM of a specific substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) or, for a more native substrate, purified This compound [1].
    • Reaction Mix: Combine 100 µL of enzyme extract with 380 µL of substrate in a suitable buffer (e.g., acetate buffer, pH 5.0).
    • Incubation: Incubate at 35°C for 4 hours [1].
    • Stop Reaction: Add Na₂CO₃ solution.
  • Detection & Quantification:
    • For pNPG: The hydrolysis releases p-nitrophenol, which is yellow and can be measured spectrophotometrically at 400-405 nm. Enzyme activity (U/g) is calculated based on the micromoles of p-nitrophenol produced per gram of tissue per hour [6] [7].
    • For This compound: Quantify the vanillin produced using HPLC with a methanol:water mobile phase and appropriate detection [1].
Protocol 2: Applying High Hydrostatic Pressure (HHP) as a Killing Method

This protocol is based on the research exploring HHP as an alternative to blanching [4].

  • Sample Preparation: Place fresh, green vanilla beans in vacuum-sealed bags suitable for pressure treatment.
  • Pressure Treatment: Apply pressures in the range of 50 to 400 MPa for 5 minutes at room temperature.
  • Post-Treatment Analysis: Immediately after treatment (curing cycle C0), analyze the beans for:
    • β-Glucosidase Activity (using Protocol 1).
    • Total Phenolic Content (TPC).
    • PPO and POD Activity.
  • Continue Curing: Subject the HHP-treated beans to traditional sweating-drying cycles and monitor the above parameters throughout the process to compare against traditional blanching [4].

Future Research Directions

  • Microbial β-Glucosidases: Explore the application of β-glucosidases from lactic acid bacteria (e.g., Lactiplantibacillus plantarum) or other microbes. These enzymes often have broad specificity and can be used to enhance flavor release in fermented products, a concept applicable to vanilla curing [8] [2].
  • Enzyme Immobilization: Investigate the immobilization of glucose-tolerant β-glucosidases to create reusable enzyme systems that could be applied during the conditioning stage to boost final vanillin levels [9].

References

Scientific Background: Why Peroxidases Oxidize Vanillin

Author: Smolecule Technical Support Team. Date: February 2026

The core issue is that peroxidases like Lignin Peroxidase (LiP) oxidize compounds based on their ionization potential (IP). Research indicates that LiP catalyzes the oxidation of phenolic compounds with a calculated relative ionization potential below approximately 9.0 eV [1]. Vanillin and its precursors fall into this category, making them susceptible to enzymatic degradation, which leads to yield loss during bioprocessing or curing [1].

Troubleshooting Guide: Preventing Vanillin Loss

Here is a structured guide to address and prevent vanillin loss in your experiments.

Approach Principle Method Examples Key Considerations
Enzyme Selection & Control Use peroxidases with lower activity towards vanillin or control reaction conditions. Use soybean peroxidase (SBP) or ancestral "GP" peroxidase [2]; Optimize pH to 6.0-6.5 [3]. SBP has better thermal stability; HRP's activity drops significantly outside pH 5.0-9.0 [2] [3].
Chemical Inhibition Introduce compounds that inhibit peroxidase activity. Add enzyme inhibitors like sodium azide or cysteine [3]. Assess impact on overall system; sodium azide is toxic [3].
Substrate Protection Modify the vanillin precursor to make it resistant to oxidation. Use acetylated or glucosylated precursors (e.g., O-acetyl isoeugenol) [1]. Requires additional synthesis and deprotection steps post-reaction.
Process Optimization Stabilize the enzyme to prevent unwanted activity over time. Add stabilizers like TMB or luminol; protect reactions from light [4]. Stabilizers like TMB are also substrates, which may interfere with detection methods [4].

Frequently Asked Questions (FAQs)

Q1: What are the most effective peroxidase inhibitors for immediate use? According to biochemical data, effective inhibitors of Horseradish Peroxidase (HRP) include sodium azide, cyanide, L-cystine, and hydroxylamine [3]. The choice of inhibitor depends on your overall system compatibility and safety considerations.

Q2: How can I check if my compound is at risk of peroxidase oxidation? You can predict this by calculating the compound's ionization potential (IP). Compounds with an IP below approximately 9.0 eV are likely substrates for peroxidases like LiP and are at risk of oxidation [1]. Computational chemistry tools are typically used for this calculation.

Q3: Are some peroxidases inherently more stable, and could this be a factor? Yes, the stability of the peroxidase itself can affect process consistency. For instance, soybean peroxidase (SBP) exhibits enhanced thermal stability compared to some HRP isoenzymes. An ancestral resurrected peroxidase ("GP") also showed 2-fold greater resistance to excess H₂O₂ than HRP C [2]. Using a more stable enzyme can lead to more predictable and controllable reaction outcomes.

Experimental Protocol: Assessing Peroxidase Activity on Your Substrate

This general protocol helps determine if your compound of interest is a substrate for a specific peroxidase.

1. Principle: Peroxidase activity is measured by monitoring the oxidation of a hydrogen donor, which leads to a colorimetric or spectrophotometric change [5] [3].

2. Reagents:

  • Peroxidase enzyme (e.g., HRP, LiP, SBP)
  • Buffer (e.g., 0.1 M phosphate buffer, pH 6.0)
  • Hydrogen peroxide (H₂O₂) solution
  • Test compound (e.g., vanillin or its precursor)
  • Positive control substrate (e.g., ABTS, pyrogallol) [3]

3. Procedure:

  • Prepare a reaction mixture containing buffer, the test compound, and the enzyme.
  • Initiate the reaction by adding H₂O₂ to a final concentration of 0.1-1.0 mM.
  • Immediately monitor the reaction spectrophotometrically:
    • For ABTS: Measure the increase in absorbance at 414 nm (green product) [3].
    • For pyrogallol: Measure the increase in absorbance at 420 nm (purpurogallin product) [3].
  • Compare the rate of absorbance change for the test compound against the control to determine relative activity.

Detection & Analysis: Confirming Vanillin Loss

To directly measure and confirm vanillin concentration in your samples, you can use the following method.

A Sample Preparation B Add ABTS & H₂O₂ A->B C Incubate with Peroxidase B->C D Spectrophotometric Readout C->D E Calculate Antioxidant Capacity D->E

Workflow for Antioxidant Capacity Assay

Method Details: This assay is based on the scavenging of the radical cation ABTS•⁺ by antioxidants like vanillin [5].

  • Sample Preparation: Prepare minimal volumes of your clinical or reaction samples as required by your protocol [6].
  • Radical Formation: Generate the blue-green ABTS•⁺ chromophore by reacting ABTS solution with H₂O₂ and peroxidase, or with potassium persulfate [5] [3].
  • Reaction: Add your sample to the pre-formed ABTS•⁺ solution.
  • Detection: Measure the decrease in absorbance at 734 nm after a fixed time period. The reduction in absorbance is proportional to the antioxidant concentration in the sample [5].
  • Calculation: The Total Antioxidant Capacity (TAC) is calculated relative to a standard, such as Trolox, and reported as Trolox Equivalents [5].

References

glucovanillin hydrolysis incomplete traditional curing

Author: Smolecule Technical Support Team. Date: February 2026

Why is Glucovanillin Hydrolysis Incomplete?

The incomplete hydrolysis of this compound during traditional curing is a well-documented phenomenon. The table below summarizes the primary factors responsible.

Factor Description Supporting Evidence
Subcellular Compartmentalization In green vanilla beans, this compound is stored in the vacuoles of placentae and papillae cells, while the hydrolyzing enzyme, β-glucosidase, is located in the cytoplasm of mesocarp and endocarp cells. Physical separation prevents contact. [1] Direct localization studies confirming spatial separation. [1]
Enzyme Inactivation The endogenous β-glucosidase is highly sensitive to the elevated temperatures used in traditional curing (e.g., killing–sweating steps), leading to its rapid deactivation before all substrate is hydrolyzed. [2] Observed low vanillin yield (1-2%) despite a theoretical availability of ~7%. [2]
Product Degradation by Oxidative Enzymes Conditions during curing (pH ~5.0, 40-50°C) are also optimal for Peroxidase (POD) activity, which can use free vanillin as a substrate, oxidizing it and reducing the final concentration. [2] In vitro assays confirm POD consumes vanillin under curing-like conditions. [2]
Product Inhibition The released vanillin can act as a non-competitive inhibitor of cellulase enzymes. Since cellulases help break down cell walls to release more this compound, their inhibition creates a negative feedback loop. [3] Kinetic studies show vanillin reversibly inhibits cellulase activity. [3]

Improved Experimental Protocols

To overcome the limitations of traditional curing, you can employ the following enzymatic methodologies.

Protocol 1: Combined Endogenous & Exogenous Enzymatic Hydrolysis

This protocol leverages both the bean's own enzymes and commercial food-grade enzymes to maximize hydrolysis yield [2].

Workflow Overview

Start Start: Green Vanilla Beans Freezing Freezing at -1°C for 24h Start->Freezing Endogenous Endogenous Hydrolysis Freezing->Endogenous Exogenous Exogenous Hydrolysis Endogenous->Exogenous Extraction Ethanol Extraction (40%) Exogenous->Extraction Result Result: High-Vanillin Extract Extraction->Result

Detailed Methodology

  • Plant Material: Use mature green vanilla beans with yellow-green apexes (approximately 9 months of development) [2] [1].
  • Cellular Disruption (Freezing):
    • Individually wrap 200g of fresh green vanilla beans in aluminum foil.
    • Freeze at -1°C for 24 hours. This step breaks down cellulosic structures, facilitating the release of precursors and enzymes, while preserving β-glucosidase activity [2].
  • Endogenous Hydrolysis:
    • Grind the frozen beans and maintain the homogenate at conditions optimal for the bean's native β-glucosidase.
    • Optimal Conditions: pH 4.2, Temperature 35°C, Time 96 hours [2].
  • Exogenous Hydrolysis:
    • Add a commercial food-grade enzyme preparation with cellulase and β-glucosidase activities (e.g., Crystalzyme PML-MX).
    • Optimal Conditions: pH 5.0, Temperature 40°C, Time 72 hours [2].
  • Ethanol Extraction:
    • Stop the enzymatic reaction by adding ethanol to a final concentration of 40% (v/v).
    • Continue extraction for 30 days before analysis [2].

Expected Outcome: This method achieved a release of 82.57% of the theoretically available vanillin from this compound, a significant improvement over traditional curing [2].

Frequently Asked Questions (FAQs)

What are the optimal conditions for the activity of endogenous β-glucosidase?

The optimal activity for endogenous β-glucosidase from green vanilla beans, when using its natural substrate this compound, is at pH 4.2 and a temperature of 35°C [2]. Note that this optimum can vary if synthetic substrates like pNPG are used.

Where are this compound and β-glucosidase located in the vanilla bean?

They are located in different tissues, which is a major reason hydrolysis does not occur spontaneously:

  • This compound is exclusively found in the placentae and the papillae (the tubular cells lining the three angles of the bean's central cavity) [1].
  • β-Glucosidase activity is present in the cytoplasm of cells in the mesocarp and endocarp, increasing in concentration from the outer epicarp towards the placental zone [1].
How does vanillin inhibit its own production?

This occurs through a process called product inhibition. Vanillin has been shown to act as a reversible, non-competitive inhibitor of cellulase enzymes [3]. The inhibition is primarily due to its phenolic hydroxyl and aldehyde functional groups [3]. Since cellulases help break down the plant cell wall to make more this compound accessible, their inhibition by the product vanillin can limit the overall efficiency of the hydrolysis process.

Key Experimental Considerations

  • Monitor Oxidative Enzymes: Be aware that Peroxidase (POD) activity can be high under hydrolysis conditions. Consider strategies to suppress POD to prevent vanillin loss [2].
  • Control Temperature Precisely: The sensitivity of β-glucosidase to heat means that strict temperature control during the initial phases is critical to preserve enzymatic activity [2].

References

increasing glucovanillin content vanilla bean breeding

Author: Smolecule Technical Support Team. Date: February 2026

Vanilla Bean Composition & Key Data

Understanding the baseline concentration and distribution of glucovanillin is fundamental to breeding efforts. The table below summarizes quantitative findings from the literature.

Metric Reported Value/Information Context / Location Source
This compound in Green Beans ~14% (dry base weight) In beans after 9 months of development. [1]
Theoretically Available Vanillin ~7% (dry base weight) Calculated from this compound precursor. [1]
This compound & Enzyme Distribution Superimposable radial distributions β-glucosidase activity and this compound increase from the epicarp towards the placental zone. [2]
Specific Tissue Localization Exclusively in the placentae and papillae (the inner cavity) Mature green vanilla beans. The outer fleshy areas (mesocarp) do not contain significant amounts. [2]

Breeding & Research Strategies

Based on current research, here are the primary strategies for developing vanilla cultivars with higher this compound content.

  • Target Transcriptomic Modulation: A comparative transcriptome study of accessions with contrasting vanillin content identified 656 differentially expressed genes (DEGs). Key candidate genes to target for upregulation include β-glucosidase, cytochrome P450, and phenylalanine ammonia-lyase (PAL) [3].
  • Select for Optimal Anatomy: Breeding should favor beans with well-developed placental and papillae tissues, as these structures are the exclusive sites of this compound accumulation [2].
  • Leverage Microbial Partnerships: Select plant phenotypes that positively interact with beneficial microbiota. Inoculation with specific bacterial strains, such as Bacillus velezensis, has been shown to successfully colonize beans and enhance the hydrolysis of this compound, indirectly influencing flavor formation [4] [5].

Experimental Protocols

Protocol 1: Transcriptome Profiling for Candidate Gene Identification

This protocol is adapted from a comparative study designed to identify genes involved in vanillin biosynthesis [3].

  • Plant Material Selection: Select multiple Vanilla planifolia accessions with known, contrasting vanillin content from your germplasm collection.
  • Sample Collection: Harvest capsules at key developmental stages (e.g., 6, 7, and 8 months after pollination). For each capsule, dissect and separately preserve the outer green tissue and the inner white tissue (which contains the placental and seed tissue). Immediately freeze samples in liquid nitrogen.
  • RNA Extraction & Sequencing: Extract total RNA from the dissected tissues. Prepare and sequence cDNA libraries using a standard platform (e.g., Illumina).
  • Bioinformatic Analysis:
    • Assemble a reference transcriptome.
    • Map reads and calculate gene expression levels.
    • Perform differential gene expression (DGE) analysis between high- and low-vanillin accessions, between different tissues, and across developmental stages.
  • Candidate Gene Identification: BLAST-annotate the resulting differentially expressed genes (DEGs). Prioritize genes that map to known phenylpropanoid and lignin biosynthetic pathways for further validation [3].
Protocol 2: Tissue-Specific Metabolite Quantification

This protocol confirms the localization and concentration of this compound, which is critical for validating breeding outcomes [2].

  • Sample Dissection: Take cross-sections of mature green vanilla beans. Using a scalpel and under a stereomicroscope, carefully dissect the bean from the outer epicarp (Zone 1) through to the inner placental area (Zone 4) and the papillae (Zone 5). Separate seeds by gentle brushing.
  • Metabolite Extraction: Homogenize each dissected tissue piece in a suitable buffer (e.g., methanol with phosphoric acid or phosphate buffer).
  • Analysis by HPLC:
    • Instrument: Use an HPLC system with a C18 reverse-phase column and a UV/Vis detector.
    • Mobile Phase: Employ a gradient elution program. Example: a mixture of acidified water and methanol, shifting from a high-water ratio to a high-methanol ratio over 15-20 minutes.
    • Detection: Monitor the effluent at 280 nm. Identify and quantify this compound and vanillin by comparing their retention times and peak areas to those of purified external standards [2].

Troubleshooting Common Issues

FAQ: Our transcriptomic data shows high expression of the target genes, but the final this compound content in cured beans is still low. Why?

This is a common multi-factorial problem. Please investigate the following areas:

  • Check Enzyme Activity During Curing: High transcript levels do not guarantee functional enzyme activity. The traditional curing process, especially the killing step (e.g., scalding at 60°C), can destroy over 50% of β-glucosidase activity [1] [6]. Consider evaluating alternative killing methods, such as high hydrostatic pressure (HHP), which has been shown to better preserve enzyme activity and improve phenolic compound formation [6].
  • Investigate Competing Pathways: Your high-expression candidate genes might be active in parallel, undesirable pathways. The transcriptome study found that enzymes from the lignin biosynthetic pathway were negatively correlated with vanillin accumulation [3]. The precursors might be being shunted toward lignin instead of this compound.
  • Verify Subcellular Compartmentalization: In mature green beans, β-glucosidase and this compound are naturally separated (enzyme in cytoplasm/periplasm, substrate in vacuoles) [2]. Ensure your curing process effectively ruptures the cells to allow contact between the enzyme and its substrate.

FAQ: We are trying microbial inoculation, but cannot confirm colonization or see any effect on curing. What should we do?

  • Confirm Strain Identity and Viability: Use 16S rRNA gene sequencing to accurately identify your microbial isolates [5]. Always use viable cultures at an appropriate concentration (e.g., 1 × 10⁷ CFU mL⁻¹) for inoculation.
  • Track Colonization: Use GFP-tagged strains (e.g., Bacillus subtilis) to visually confirm successful colonization of the vanilla bean pod surface using confocal laser scanning microscopy (CLSM) [4].
  • Validate Functional Activity: Test the β-d-glucosidase activity of your isolates directly in culture using this compound as the sole carbon source and measuring vanillin release via HPLC [4].

Visual Experimental Workflow

The diagram below outlines the core workflow for a breeding program aimed at increasing this compound content, integrating the strategies and methods discussed.

Start Start: Germplasm Collection A1 Phenotypic Screening: - this compound Content (HPLC) - Tissue Anatomy Start->A1 A2 Transcriptomic Profiling (High vs. Low Content Accessions) A1->A2 C1 Microbiome Analysis & Inoculation with Beneficial Bacillus Strains A1->C1 Parallel Path A3 Bioinformatic Analysis: Identify Candidate Genes (e.g., β-glucosidase, PAL) A2->A3 B1 Cross-Breeding & Selection A3->B1 Marker Development D1 Optimize Curing Protocol (e.g., HHP treatment) to preserve enzyme activity A3->D1 Parallel Path B2 Progeny Evaluation B1->B2 End Validate Improved This compound Yield B2->End C1->End D1->End

References

glucovanillin degradation microbial contamination

Author: Smolecule Technical Support Team. Date: February 2026

Glucovanillin Degradation Methods

The table below summarizes the primary methods for degrading this compound into vanillin, highlighting their key characteristics and efficiencies.

Method Key Agent / Condition Reported Vanillin Yield/Release Key Findings & Context
Microbial Hydrolysis [1] Bacillus isolates (e.g., B. subtilis XY11) This compound metabolized as sole carbon source within 24 hours [1] Beta-glucosidase (BGL) from microbes hydrolyzes this compound on bean surface; contributes to flavor formation during curing [1].
Endogenous & Exogenous Enzymatic Hydrolysis [2] Combination of endogenous bean β-glucosidase & commercial enzyme (Crystalzyme PML-MX) 82.57% of theoretically available vanillin (5.78 g/100 g dry beans) [2] Method uses green beans, involves freezing, endogenous hydrolysis, then exogenous hydrolysis; avoids traditional curing losses [2].
High Hydrostatic Pressure (HHP) Assisted Curing [3] High pressure (e.g., 100 MPa) applied to green beans Up to 39% increase in β-d-glucovanillin content post-pressure, suggesting improved precursor availability [3] Non-thermal technology to induce cellular decompartmentalization; effects on β-d-glucosidase activity and vanillin yield are pressure-dependent [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequent problems researchers face when working with this compound degradation.

  • Low Vanillin Yield After Microbial or Enzymatic Treatment
    • Potential Cause: Incomplete hydrolysis due to suboptimal enzyme activity or microbial growth conditions.
    • Solution: Verify the optimal pH and temperature for your specific β-glucosidase. For endogenous vanilla enzymes, optimal activity was found at pH 4.2 and 35°C [2]. Ensure microbial cultures have this compound as the sole carbon source and are given sufficient time (e.g., 24 hours) [1].
  • Unexpected By-products or Off-flavors
    • Potential Cause: Microbial metabolism can produce compounds other than vanillin.
    • Solution: Analyze volatile compounds. Bacillus cultures can produce guaiacol, α-cubebene, and β-pinene alongside vanillin [1]. Identifying by-products can help select or engineer microbial strains for purer vanillin production.
  • Oxidative Loss of Vanillin
    • Potential Cause: Endogenous oxidative enzymes in vanilla beans, like peroxidase (POD), can use vanillin as a substrate.
    • Solution: An in vitro assay confirmed POD activity under conditions similar to hydrolysis (pH 5.0, 50°C) [2]. Control this by optimizing process conditions to minimize POD activity or by inactivating it.
  • Microbial Contamination in Control Experiments
    • Potential Cause: Unsterile equipment, reagents, or work surfaces.
    • Solution: Adhere to strict aseptic techniques. Work in a biosafety cabinet, use sterile materials, and properly autoclave all equipment and culture media [4]. Remember, microbial contamination can originate from the vanilla beans themselves [1].

Key Experimental Protocols

Here are detailed methodologies for two common approaches.

Protocol 1: Isolating and Screening β-Glucosidase-Producing Bacteria from Vanilla Beans [1]
  • Elution: Chop cured vanilla beans and place them in a bottle with sterile distilled water. Shake to elute colonizing microorganisms.
  • Plating and Purification: Plate the elution solution on LB agar medium. Incubate until colonies form. Purify colonies until a uniform morphology is achieved.
  • Screening for β-Glucosidase: Transfer colonies to LB medium supplemented with esculin and ferric ammonium citrate. β-Glucosidase-positive colonies will be surrounded by black halos.
  • Molecular Identification: Isolate genomic DNA from positive isolates. Amplify the 16S rRNA gene for phylogenetic analysis (e.g., using primers 8-27f and 1523-1504r) [1].
Protocol 2: Assessing this compound Hydrolysis by Isolates in Culture [1]
  • Culture Setup: Inoculate 0.1 ml of a fresh culture of the isolate into 10 ml of sterilized mineral salts medium containing this compound as the sole carbon source.
  • Incubation: Incubate the culture at 28°C.
  • Sampling: Collect sample aliquots at regular intervals (e.g., 0, 6, 12, 24 hours).
  • Analysis: Analyze this compound and vanillin concentrations using HPLC.
    • HPLC Method (example): Use a C18 column (e.g., Zorbax Eclipse Plus C18) with isocratic elution (e.g., 20% methanol, 80% acidified water) at a flow rate of 1.0 ml/min. Detect using a UV detector at 280 nm [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow for investigating microbial involvement in this compound degradation, based on the methodologies described [1].

Start Start: Green Vanilla Bean A Curing Process Start->A B This compound disperses to bean surface A->B C Colonizing Bacillus spp. produce β-d-glucosidase (BGL) B->C D BGL hydrolyzes this compound C->D E Release of Free Vanillin and other volatiles D->E F Analysis & Validation E->F

References

Vanilla Bean Maturity & Glucovanillin Accumulation: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

Glucovanillin is the glycosylated, non-aromatic storage form of vanillin. Its concentration in developing vanilla pods is highly dependent on the time after pollination [1].

  • Critical Accumulation Phase: Integrated metabolomic and transcriptomic analyses of Vanilla planifolia have identified 160 to 220 Days After Pollination (DAP) as the most critical period for this compound biosynthesis and accumulation [1].
  • Three-Phase Accumulation Model: The accumulation of this compound follows a three-phase pattern, with the most significant increase occurring during the 160-220 DAP window [1].
  • Transcriptional Regulation: The expression of the key biosynthetic gene vanillin synthase (VpVAN) is consistently high during the 160-220 DAP period, which aligns perfectly with the phase of rapid this compound accumulation [1].

The table below summarizes the quantitative data on this compound accumulation dynamics.

Days After Pollination (DAP) Developmental Phase Log2 Fold Change (vs. V30 baseline)
30-40 DAP Initial Accumulation Minimal increase (e.g., 1.53 at X40)
60 DAP Stabilization 13.08
100 DAP Stabilization 18.96
160 DAP Rapid Accumulation 20.85
220 DAP Rapid Accumulation 21.76

Table based on data from a time-series metabolomics study [1].

Experimental Protocol: Tracking this compound

Here is a detailed methodology for monitoring this compound accumulation and related gene expression during pod development.

1. Plant Material and Sampling

  • Species: Use Vanilla planifolia (high vanillin producer) and, for comparison, V. imperialis (low vanillin producer) [1].
  • Time-Series Sampling: Collect pod samples at multiple developmental stages. The study design should include key time points, especially at 30, 40, 60, 100, 160, and 220 Days After Pollination (DAP) [1].
  • Biological Replicates: Use at least five biological replicates per time point to ensure statistical reliability [1].
  • Sample Preservation: Immediately freeze the collected pod tissues in liquid nitrogen and store them at -80°C to preserve metabolite and RNA integrity.

2. Metabolite Extraction and Analysis (UPLC-MS/MS)

  • Extraction: Homogenize the frozen pod material and perform metabolite extraction using a suitable solvent like methanol.
  • Instrumentation: Analyze the extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
  • Quality Control:
    • Include a pooled sample from all batches as a Quality Control (QC) to monitor instrument stability.
    • Ensure total ion chromatograms show stable baselines and consistent peak intensities.
    • Validate data reliability by confirming a high correlation coefficient (≥0.99) among QC replicates [1].
  • Quantification: Identify and quantify this compound by comparing its mass and retention time to an authentic standard. The accumulation can be expressed as a Log2 Fold Change relative to an early baseline sample (e.g., V30) [1].

3. Transcriptome Sequencing and Analysis

  • RNA Extraction & Sequencing: Isolate total RNA from the same pod samples and prepare libraries for high-throughput sequencing (e.g., Illumina). Aim for a deep sequencing depth, such as an average of 26 Gb per sample [1].
  • Differential Expression: Perform differential gene expression (DEG) analysis between different time points and species. This helps identify genes that are upregulated during the critical accumulation phase.
  • Co-expression Analysis: Use Weighted Gene Co-expression Network Analysis (WGCNA) to find groups of genes (modules) with expression patterns that correlate with this compound accumulation. This can reveal potential regulatory genes, such as transcription factors (NAC, MYB) [1].
  • Key Gene Identification: Pay specific attention to the expression profile of the vanillin synthase gene (VpVAN) and its correlation with metabolomic data [1].

Troubleshooting Guide & FAQs

Q1: My vanilla pods show very low this compound accumulation. What could be the issue?

  • Cause: The most likely cause is harvesting the pods too early, before the critical biosynthetic phase.
  • Solution: Ensure pods are harvested during or after the 160-220 DAP window. Verify the plant species is Vanilla planifolia and not a low-producer like V. imperialis. Check that growing conditions (light, temperature, water) are optimal, as stress can impact secondary metabolism [1].

Q2: The correlation between our transcriptomic and metabolomic data is weak. How can we improve this?

  • Cause: This can result from poor temporal alignment between molecular events and metabolite accumulation.
  • Solution: Implement a denser time-series sampling strategy, especially around the 160-220 DAP period. Ensure that metabolomics and transcriptomics are performed on the same tissue samples. Use more sophisticated integration methods like WGCNA, which is designed to find correlations between gene modules and traits over time [1].

Q3: How is this compound different from vanillin?

  • Answer: this compound is the glycosylated, water-soluble, and non-aromatic precursor of vanillin. The aromatic vanillin molecule is only released from this compound through enzymatic hydrolysis (e.g., during the curing process of vanilla beans) [1].

Experimental Workflow and Biosynthetic Pathway

The following diagrams, created with Graphviz, illustrate the core experimental workflow and the current understanding of the vanillin biosynthetic pathway in vanilla pods.

Experimental Workflow for this compound Analysis

Start Start Experiment Sampling Time-Series Pod Sampling (30, 40, 60, 100, 160, 220 DAP) Start->Sampling MetaPrep Metabolite Extraction Sampling->MetaPrep SeqPrep RNA Extraction &\nLibrary Prep Sampling->SeqPrep MetaAnalysis UPLC-MS/MS Analysis MetaPrep->MetaAnalysis SeqAnalysis Transcriptome\nSequencing SeqPrep->SeqAnalysis DataInt Integrated Data Analysis\n(WGCNA, Correlation) MetaAnalysis->DataInt SeqAnalysis->DataInt Results Identify Key Genes &\nCritical Time Window DataInt->Results

Proposed Vanillin Biosynthetic Pathway

Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid FerulicAcid Ferulic Acid pCoumaricAcid->FerulicAcid Vanillin Vanillin FerulicAcid->Vanillin VpVAN and\nother enzymes This compound This compound Vanillin->this compound Glycosylation

References

temperature effect beta glucosidase inactivation curing

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Beta-Glucosidase Thermal Inactivation

Q: My beta-glucosidase is losing activity too quickly at high temperatures. What factors should I investigate?

A rapid loss of activity often stems from the enzyme's intrinsic thermostability, which varies by source. The table below summarizes thermal inactivation kinetics from various beta-glucosidases to guide your investigation.

Enzyme Source Optimal Temp./Stability Inactivation Conditions Key Findings & Stabilizing Factors Reference
Hypocrea orientalis - 60-70°C, pH not specified Glucose has a protective effect; 20mM glucose maintained nearly full activity below 70°C. Inactivation is irreversible and follows first-order kinetics. [1]
Fusarium oxysporum 70°C, pH 5.0 - Highly thermostable; retained 83% of original activity after 180 min at 70°C. Activity was enhanced by Mn²⁺ and Fe²⁺ ions. [2]
Almonds - 30-80°C, 0.1 - 600 MPa Pressure-Temperature Interaction: Higher pressures generally increased inactivation, but a slight stabilizing effect was observed at 50-70°C and 0.1-100 MPa. Inactivation was first-order. Activation energy at 0.1 MPa was 216.2 kJ/mol. [3]
Pyrococcus furiosus 85°C, pH 5.5-6.5 85°C, up to 800 MPa Extremely thermostable & piezostable. Stabilized against thermal unfolding at low pressures. An increase in pH from 5.5 to 6.5 had a stabilizing effect. [4]

Q: How can I systematically test my enzyme's thermal stability?

The following workflow provides a general protocol for assessing beta-glucosidase thermal stability, which you can adapt based on the specific insights from the data above [2] [1].

start Start Thermal Stability Test step1 Enzyme Incubation Incubate enzyme solution at test temperature (e.g., 60°C, 70°C) start->step1 step2 Sample Withdrawal Withdraw aliquots at defined time intervals step1->step2 step3 Rapid Cooling Cool samples immediately on ice step2->step3 step4 Residual Activity Assay Measure remaining activity under standard conditions step3->step4 step5 Data Analysis Calculate residual activity % and fit inactivation model step4->step5 decision1 First-Order Kinetics Fit? step5->decision1 decision1->step1 No Optimize conditions end Report Half-life and Inactivation Rate Constant decision1->end Yes

Experimental Protocol: Determining Thermal Inactivation Kinetics

This methodology is adapted from published studies on beta-glucosidase characterization [2] [1].

  • Enzyme Solution Preparation: Prepare your beta-glucosidase in an appropriate buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0 is common). Clarify the solution by centrifugation if necessary.
  • Heat Inactivation: Aliquot the enzyme solution into thin-walled PCR tubes or Eppendorf tubes to ensure rapid heat transfer. Incubate the tubes in a precise thermal cycler or water bath at your desired test temperature (e.g., 60°C, 65°C, 70°C).
  • Time-Course Sampling: Remove tubes from the heat at defined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes) and immediately cool them on ice to halt the inactivation process.
  • Residual Activity Assay:
    • For each time point, mix a volume of the heat-treated enzyme (e.g., 150 µL) with a substrate solution like p-nitrophenyl-β-D-glucopyranoside (pNPG) in buffer [2].
    • Incubate the reaction mixture at the enzyme's standard assay temperature (e.g., 40-50°C) for a fixed period (e.g., 30 minutes).
    • Stop the reaction by adding a basic solution like 1 M sodium carbonate [2].
    • Measure the absorbance of the released p-nitrophenol at 400 nm.
    • Include a control with unheated enzyme (100% activity) and a blank.
  • Data Calculation and Modeling:
    • Calculate the residual activity for each time point as a percentage of the initial (unheated) activity.
    • Plot the natural logarithm of residual activity (%) versus time. If the inactivation follows first-order kinetics, this plot will be linear.
    • The slope of the line is the inactivation rate constant (k_d). The half-life (t_{1/2}) can be calculated using the equation: t_{1/2} = ln(2) / k_d.

Key Stabilization Strategies from Research

  • Add Protective Agents: As seen with Hypocrea orientalis, the presence of glucose or substrate analogs can stabilize the enzyme's conformation against thermal denaturation [1]. Consider testing this with your enzyme.
  • Optimize Cofactors: The activity and stability of some beta-glucosidases, like the one from Fusarium oxysporum, can be significantly enhanced by metal ions like Mn²⁺ and Fe²⁺ [2].
  • Consider Immobilization: Immobilizing the enzyme on a solid support is a widely used strategy to improve stability. One study showed that immobilizing a recombinant beta-glucosidase on zeolite improved its stability over a broader pH range and at higher temperatures compared to the free enzyme [5].

References

cellular compartmentation disruption glucovanillin hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Basis: Compartmentation in Vanilla Beans

In mature green vanilla beans, glucovanillin (the vanillin precursor) and the enzyme β-glucosidase are stored in separate cellular compartments to prevent premature hydrolysis and flavor development [1].

  • This compound is exclusively located in the vacuoles of placental and papilla cells [1].
  • β-Glucosidase activity is primarily found in the cytoplasm and/or periplasmic space of mesocarp and endocarp cells [1].

The following diagram illustrates this spatial separation and the goal of disruption methods:

G cluster_cell Plant Cell (Pre-Disruption) Vacuole Vacuole Contains this compound Disruption Disruption Method (e.g., HHP, Blanching) Vacuole->Disruption Release Cytoplasm Cytoplasm/Periplasm Contains β-Glucosidase Cytoplasm->Disruption Release Contact Enzyme-Substrate Contact Disruption->Contact Hydrolysis Hydrolysis Reaction Contact->Hydrolysis Vanillin Vanillin Release Hydrolysis->Vanillin

Methods for Disrupting Cellular Compartmentation

Different methods can be employed to disrupt cellular structures and facilitate contact between enzyme and substrate. The table below summarizes key techniques:

Method Mechanism of Action Impact on β-Glucosidase Key Advantages Key Limitations & Considerations
High Hydrostatic Pressure (HHP) [2] [3] Alters membrane permeability & protein conformation; causes cell wall loosening. Can increase activity (unfolding) or cause partial inactivation. Non-thermal; can enhance enzyme activity and phenolic yield; improves extraction efficiency. High equipment cost; optimal pressure level is critical to avoid excessive enzyme denaturation.
Thermal Blanching [2] Denatures proteins and disrupts membranes through heat. Can significantly decrease enzymatic activity. Simple, widely used, and effective at stopping vegetative growth. Less control over specific enzymatic activity; can lead to thermal degradation of compounds.
Exogenous Enzyme Addition [4] [5] Bypasses native compartmentation by adding external enzymes. N/A (Uses external enzyme). High efficiency; works in varied conditions (e.g., with ethanol); independent of native enzyme state. Cost of enzymes; potential for introducing non-native reaction byproducts.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound hydrolysis.

Problem 1: Low Vanillin Yield After Disruption Treatment

  • Possible Cause: Inadequate disruption of cellular compartments. Enzyme and substrate remain separated.

  • Solution: Verify disruption efficiency. For HHP, confirm pressure levels and duration are sufficient to cause membrane permeabilization (e.g., 400 MPa for 5 min showed good results) [2]. Microscopy or the use of tracer dyes can help confirm loss of compartmentalization.

  • Possible Cause: The disruption method has denatured the endogenous β-glucosidase.

  • Solution: Titrate the intensity of the disruption method. For HHP, test a pressure range (50-400 MPa) to find the optimum that disrupts membranes without fully inactivating the enzyme [2]. Alternatively, switch to using robust exogenous β-glucosidases that tolerate harsh conditions [4].

Problem 2: Inconsistent Hydrolysis Results Between Batches

  • Possible Cause: Natural variability in the initial content and spatial distribution of this compound and β-glucosidase in vanilla beans.

  • Solution: Pre-screen raw material or use a larger, randomized sample size to account for biological variation. The distribution of compounds is not uniform, being higher in the placentae and papillae [1].

  • Possible Cause: Uncontrolled microbial activity contributing to or interfering with hydrolysis.

  • Solution: Maintain strict sterile conditions during experiments if measuring only plant-based hydrolysis. Alternatively, standardized microbial cocktails can be introduced to ensure consistent, directed microbial hydrolysis [5].

Problem 3: Exogenous Enzyme Shows Low Hydrolysis Efficiency

  • Possible Cause: The reaction conditions (pH, temperature, solvent) are suboptimal for the specific exogenous enzyme.
  • Solution: Characterize the enzyme's optimal profile. For instance, the β-glucosidase AacGH1 is stable up to 50°C and remains active in 20% ethanol, which can be used to tailor the reaction medium [4].
  • Possible Cause: Presence of inhibitors or incompatible matrix components in the crude extract.
  • Solution: Consider partial purification of the extract or dialyze it to remove potential inhibitors like small molecules or ions.

Detailed Experimental Protocols

Protocol 1: High Hydrostatic Pressure (HHP) Disruption [2] [3]

  • Sample Preparation: Use mature green vanilla beans. Cut into uniform segments or use whole beans.
  • Packaging: Vacuum-seal samples in food-grade, water-resistant plastic bags to ensure proper pressure transmission.
  • HHP Treatment: Place samples in the HHP vessel. Apply a pressure range of 50-400 MPa for 5 minutes at room temperature.
  • Post-Treatment: Immediately after processing, extract the beans with a suitable solvent (e.g., ethanol-water mixtures) or proceed directly to incubation for hydrolysis.

Protocol 2: Hydrolysis Using an Exogenous β-Glucosidase [4]

  • Extract Preparation: Create an ethanol-water extract (e.g., 20% v/v ethanol) from green vanilla beans.
  • Enzyme Solution: Prepare a solution of the exogenous β-glucosidase (e.g., AacGH1) in a compatible buffer.
  • Reaction Setup: Combine the vanilla extract and enzyme solution. A ratio of 0.5 mg enzyme per mL of reaction mixture has been shown to be effective.
  • Incubation: Incubate at a moderate temperature (e.g., 30°C) for a short duration (e.g., 15 minutes).
  • Reaction Termination: Stop the reaction by heat inactivation or by adding an enzyme inhibitor.

The experimental workflow for these protocols is summarized below:

G Start Green Vanilla Beans Method Choose Disruption Method Start->Method HHP HHP Treatment (50-400 MPa, 5 min) Method->HHP HHP Path Exogenous Create Ethanol-Water Extract Method->Exogenous Exogenous Enzyme Path HHPIncubate Incubate for In-Situ Hydrolysis HHP->HHPIncubate EnzymeAdd Add Exogenous β-Glucosidase Exogenous->EnzymeAdd Analyze Analyze Products (e.g., HPLC for Vanillin) HHPIncubate->Analyze EnzymeAdd->Analyze

References

Understanding Divanillin Formation and Vanillin Loss

Author: Smolecule Technical Support Team. Date: February 2026

Q: What causes vanillin loss and divanillin formation during bioproduction or curing? A: The primary cause is the enzymatic oxidation of vanillin. During processes like the curing of vanilla pods, naturally occurring oxidative enzymes, specifically peroxidases (POD), convert vanillin into divanillin (a dimer). One study reported that this can account for a reduction of up to 50% of the original vanillin content during curing [1].

Q: Which enzymes are responsible? A: Two key oxidative enzymes are involved [1]:

  • Polyphenol Oxidase (PPO): Oxidizes vanillin and other phenolics, producing hydrogen peroxide (H₂O₂).
  • Peroxidase (POD): Utilizes the H₂O₂ generated by PPO to drive the oxidation and dimerization of vanillin into divanillin.

The relationship between these factors and the strategies to counteract them is summarized in the following diagram:

vanillin_loss Strategies to Minimize Vanillin Loss and Divanillin Formation Vanillin Vanillin Divanillin Divanillin Vanillin Loss Vanillin Loss Oxidative Enzymes (PPO, POD) Oxidative Enzymes (PPO, POD) Enzymatic Oxidation Enzymatic Oxidation Oxidative Enzymes (PPO, POD)->Enzymatic Oxidation Catalyzes Enzymatic Oxidation->Divanillin Enzymatic Oxidation->Vanillin Loss Oxygen (O₂) Oxygen (O₂) Oxygen (O₂)->Enzymatic Oxidation Required Genetic Engineering Genetic Engineering Enzyme Knockout Enzyme Knockout Genetic Engineering->Enzyme Knockout Approach Enzyme Knockout->Enzymatic Oxidation Inhibits Process Optimization Process Optimization Oxygen Control Oxygen Control Process Optimization->Oxygen Control Method Oxygen Control->Oxygen (O₂) Reduces Product Removal Product Removal Product Removal->Vanillin Protects Product Removal->Enzymatic Oxidation Disrupts

Troubleshooting Guide: Minimizing Divanillin Formation

Strategy Methodology Key Action & Rationale
Genetic & Metabolic Engineering Modify microbial chassis or producers to eliminate degradation pathways [2]. Knock out genes for vanillin dehydrogenase (VDH) and other aldehyde reductases to prevent vanillin catabolism [2].
Process Optimization & Control Adjust physical and chemical parameters during fermentation or curing [3]. Control oxygen levels and temperature to limit activity of PPO and POD enzymes [1].
In-situ Product Removal (ISPR) Integrate continuous extraction during production [3]. Use adsorbent resins to continuously remove vanillin from the fermentation medium, reducing its exposure to oxidative enzymes [3].
Chassis Development & Screening Select or evolve robust producer organisms [2]. Screen for or engineer strains with high vanillin tolerance and low degradation activity, using laboratory evolution or high-throughput methods [2].

Experimental Protocol: Quantifying Divanillin and Vanillin

To monitor the success of your interventions, you can use the following validated HPLC-DAD method for the simultaneous quantification of vanillin and divanillin [1].

Parameter Specification
Objective Separate and quantify divanillin, vanillin, and other main phenolic compounds in a single run.
Instrument HPLC with Diode Array Detector (DAD).
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm particle size).
Elution Gradient using Water, Methanol, and Acidified Water (10–2 M H₃PO₄).
Flow Rate 2.25 mL/min.
Detection 230 nm, 254 nm, and 280 nm.
Run Time 15 minutes.
Linearity 0.1–200 mg/L (r² > 0.99 for all compounds).
Sample Prep Extract samples (e.g., fermented broth or cured pod extract) with a 1:1 mixture of DMSO and acidified methanol/water.

Key Takeaways for Researchers

  • Target Enzymes: Focus on peroxidases (POD) as the primary culprit for divanillin formation, not just general oxidation [1].
  • Combine Strategies: A single approach is often insufficient. The most effective results come from integrating genetic, process, and product recovery strategies.
  • Validate with Analytics: Implement the provided HPLC protocol or a similar one to get accurate, quantitative data on both vanillin and divanillin, which is crucial for diagnosing the severity of the problem and measuring improvement.

References

glucovanillin vs vanillin HPLC validation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Validation Parameters

The table below summarizes the core validation data for two RP-HPLC methods from the literature.

Parameter Method 1: Main Phenolics [1] Method 2: Divanillin Focus [2]
Analytes 10 compounds, including 4-hydroxybenzyl alcohol, vanillyl alcohol, vanillin, & vanillic acid [1] 9 compounds, including divanillin, vanillin, anisyl alcohol, & anisic acid [2]
Separation Column Not specified (RP-HPLC) Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) [2]
Mobile Phase Gradient of ACN, methanol, and 0.2% acetic acid in water [1] Gradient of water, methanol, and acidified water (10–2 M H₃PO₄) [2]
Flow Rate Not specified 2.25 mL/min [2]
Detection Not specified DAD (230, 254, 280 nm) [2]
Linearity Good linearity [1] ( r^2 > 0.99 ) (across 0.1–200 mg/L) [2]
Precision High precision [1] RSD < 2% [2]
Accuracy Good recovery [1] 98.04–101.83% recovery [2]

Detailed Experimental Protocols

Here are the detailed experimental workflows for the analysis of glucovanillin and vanillin, which are critical for method replication.

G cluster_sample_prep Sample Preparation & Hydrolysis cluster_hplc_analysis HPLC Instrumental Analysis S1 Cured vanilla beans (~200 mg) S2 Suspend in 10 mL distilled water S1->S2 S3 Add 0.5 mL 18 M H₂SO₄ S2->S3 S4 Incubate at 60°C for 3h (Hydrolyzes this compound to vanillin) S3->S4 S5 Cool, neutralize with 2 mL 9 M KOH (Adjust pH to 6-7) S4->S5 S6 Liquid-liquid extraction with n-hexane & dichloromethane (1:1, v/v) S5->S6 S7 Dry organic phase (anhydrous Na₂SO₄), filter & concentrate under N₂ gas S6->S7 S8 Reconstitute in HPLC mobile phase & filter (0.45 µm membrane) S7->S8 H1 Column: C18 (e.g., Zorbax Eclipse XDB) S8->H1 Sample Injection H2 Mobile Phase: Methanol/Water/Acid (Gradient elution) H1->H2 H3 Detection: DAD/UV (230, 254, 280 nm or 272 nm) H2->H3 H4 Quantification: External standard method H3->H4

Sample Preparation (Acid Hydrolysis for Total Vanillin)

  • Procedure: Cured vanilla beans are suspended in distilled water and acidified with sulfuric acid. The sample is incubated in a water bath at 60°C for 3 hours to hydrolyze this compound into vanillin. After cooling, the solution is neutralized with potassium hydroxide. Vanillin and other compounds are extracted using a mixture of n-hexane and dichloromethane (1:1 v/v). The combined organic phase is dried, filtered, concentrated, and finally reconstituted in the HPLC mobile phase and filtered before injection [3].

HPLC Instrumental Analysis

  • Separation: Typically uses a C18 reverse-phase column. Method 2 specifies a Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm, 5 µm) [2]. Another study used a Zorbax Extend-C18 column for similar analysis [4].
  • Elution: Employs a gradient elution with a mixture of methanol or acetonitrile and acidified water (with acetic or phosphoric acid) to achieve separation of complex phenolic compounds [1] [2] [4].
  • Detection & Quantification: Uses a Diode Array Detector (DAD) or UV-Vis detector. Quantification is performed using external standard calibration curves [3] [2] [4].

Key Insights for Analysis

  • This compound vs. Vanillin Measurement: The hydrolysis step is crucial for distinguishing between "free vanillin" and "total potential vanillin". Free vanillin is analyzed by omitting the acid hydrolysis step, while total vanillin (from this compound hydrolysis) is measured with it [3].
  • Enzymatic Oxidation Consideration: During curing, oxidative enzymes like peroxidases can convert vanillin into divanillin, reducing final vanillin yield. Some advanced HPLC methods now include divanillin quantification, providing a more complete picture of the vanilla profile [2].
  • Bean Maturity Impact: The initial this compound content is highly dependent on bean maturity at harvest. Studies show that beans harvested with insufficient dry matter have lower this compound, resulting in lower vanillin potential after curing [5].

References

Comparative Transcriptomic Studies on Vanilla Vanillin Content

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodologies and findings from two pivotal studies that used comparative transcriptomics to investigate vanillin biosynthesis.

Study Aspect Study 1: Accession-Based Contrast (Pod Development) [1] [2] Study 2: Species & Time-Series Contrast [3]
Comparative Basis Two accessions of Vanilla planifolia with contrasting vanillin content [1]. V. planifolia (high vanillin) vs. V. imperialis (low vanillin) [3].
Key Tissues Analyzed Outer green tissue (epicarp/mesocarp) and inner white tissue (mesocarp/endocarp/placenta/seeds) of the vanilla capsule [1]. Whole pod samples [3].
Critical Development Stage Capsules harvested at 6, 7, and 8 Months After Pollination (MAP) [1]. 160-220 Days After Pollination (DAP) identified as the critical phase for vanillin accumulation [3].
Key Candidate Genes Identified Phenylalanine ammonia-lyase (PAL), Cytochrome P450, β-glucosidase [1] [2]. Enzymes from the lignin biosynthetic pathway were negatively correlated with vanillin accumulation [1]. VpVAN (Vanillin synthase), P450s, Caffeic acid O-Methyltransferase (COMT), 4-Coumarate-CoA Ligase (4CL) [3].
Key Transcription Factors (TFs) Identified Information not specified in the provided context. NAC, Myb, WRKY, FPFL, DOF, PLATZ families. NAC-2 and NAC-3 were identified as central hub genes [3].

| Core Experimental Workflow | 1. Plant material selection & pollination 2. Capsule harvesting at 6,7,8 MAP & tissue dissection 3. RNA extraction from different tissues/stages 4. cDNA library prep & High-Throughput Sequencing (Illumina) 5. Read assembly & annotation 6. Differential Gene Expression (DGE) analysis 7. HPLC-based vanillin quantification [1]. | 1. Plant material selection & pollination 2. Pod harvesting across a time-series (30, 40, 60, 100, 160, 220 DAP) 3. RNA extraction & transcriptome sequencing (Illumina) 4. Metabolite extraction & UPLC-MS/MS analysis 5. Integrated analysis of transcriptome & metabolome data 6. Weighted Gene Co-expression Network Analysis (WGCNA) [3]. |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies employed in these studies, which can serve as a reference for designing your own experiments.

Study 1 Protocol: Accession and Tissue-Specific Analysis [1]
  • Plant Material & Pollination: Seven V. planifolia accessions were selected from a germplasm collection. Fully open flowers were hand-pollinated, and capsules were harvested at 6, 7, and 8 months after pollination (MAP).
  • Tissue Dissection: Each capsule was divided into outer green tissue (epicarp and mesocarp) and inner white tissue (mesocarp, endocarp, placenta, and seeds), with three biological replicates per time point.
  • RNA Extraction & Sequencing: Total RNA was extracted from the dissected tissues. cDNA libraries were prepared and sequenced using High-Throughput Sequencing platforms (e.g., Illumina).
  • Bioinformatic Analysis: Differentially Expressed Genes (DEGs) were identified using comparisons based on accession, tissue type, and developmental stage. Annotation was performed using BLAST against protein databases.
  • Vanillin Quantification: Cured vanilla capsule fragments were used for extraction. Vanillin content was quantified using High-Performance Liquid Chromatography (HPLC) with a diode array detector, employing a C18 analytical column and a gradient elution program.
Study 2 Protocol: Time-Series Metabolome and Transcriptome Analysis [3]
  • Plant Material & Sampling: Pods from V. planifolia and V. imperialis were harvested at multiple developmental time points (30, 40, 60, 100, 160, 220 DAP).
  • Integrated Omics: This study combined transcriptome sequencing with UPLC-MS/MS-based metabolomics.
  • Metabolite Profiling: Focused on the dynamics of glucovanillin (the glycosylated precursor to vanillin) content across development, identifying 160-220 DAP as the key accumulation phase.
  • Co-expression Analysis: Weighted Gene Co-expression Network Analysis (WGCNA) was used to find clusters (modules) of genes highly correlated with vanillin accumulation, which helped pinpoint key transcription factors.

Vanillin Biosynthesis Workflow

The following diagram synthesizes the experimental workflow and the key molecular players identified across the studies, from plant cultivation to gene discovery.

vanillin_biosynthesis Vanillin Biosynthesis Research Workflow Start Start: Plant Cultivation & Hand Pollination Sampling Pod Sampling Across Developmental Stages Start->Sampling MultiOmics Multi-Omics Data Collection Sampling->MultiOmics RNA_Seq Transcriptomics (RNA Sequencing) MultiOmics->RNA_Seq Metabolomics Metabolomics (UPLC-MS/MS) MultiOmics->Metabolomics Analysis Integrated Bioinformatics Analysis RNA_Seq->Analysis Metabolomics->Analysis DEG Differential Expression & WGCNA Analysis->DEG Validation HPLC Vanillin Quantification Analysis->Validation Results Key Outputs DEG->Results Validation->Results

Key Insights for Researchers

  • Focus on the Critical Window: For studies aimed at enhancing vanillin yield, prioritizing the 160-220 Days After Pollination (DAP) developmental window is crucial, as this is the period of most active vanillin biosynthesis [3].
  • Pathway Competition is Key: The finding that the lignin biosynthetic pathway competes for precursors and is negatively correlated with vanillin accumulation is a critical insight. Future metabolic engineering strategies should consider downregulating this competing pathway to channel flux toward vanillin [1].
  • Transcription Factors as Master Regulators: The identification of NAC transcription factors as central hubs in the co-expression network opens new avenues for breeding or engineering. Modulating these TFs could simultaneously regulate multiple genes in the vanillin biosynthetic pathway [3].

References

glucovanillin content different vanilla bean sizes

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence on Bean Size and Glucovanillin

The table below summarizes the main findings from recent research on this topic.

Aspect Key Finding Relevant Citation
Primary Relationship Bean size (length/width) reaches maximum before significant this compound accumulation begins. [1]
Maturity Correlation Dry Matter (DM) accumulation is highly correlated with this compound content, not physical dimensions. [1]
Indirect Link Longer, heavier beans tend to have higher vanillin content (post-curing), suggesting advanced maturity. [2]

Detailed Experimental Data and Protocols

For researchers aiming to replicate or design related studies, here are the methodologies from the key sources.

Study 1: Determining Harvest Maturity [1]

  • Objective: To find a reliable maturity index for vanilla beans, as visual indicators like yellowing blossom ends are unreliable.
  • Plant Material: Vanilla beans were monitored over four seasons.
  • Parameters Measured: Changes in bean dimensions (length, width), dry matter (DM) accumulation, and this compound concentration were tracked over time.
  • Key Analytical Method: Near Infrared (NIR) spectroscopy was trialed for non-invasive assessment of dry matter, which serves as a surrogate for this compound content.
  • Conclusion: Dry matter content is a more reliable predictor of this compound levels than bean size, dimensions, or color.

Study 2: Quality of Indonesian Vanilla [2]

  • Objective: To investigate the chemical and physical quality attributes of Indonesian cured vanilla.
  • Sample Collection: Processed vanilla samples were collected from farmers and exporters across several Indonesian provinces.
  • Physical Analysis: Vanilla beans were categorized, and their physical attributes, including fruit length, were measured.
  • Chemical Analysis: Vanillin content was quantified in the cured beans, likely via HPLC (method implied but not detailed in the provided excerpt).
  • Finding: Beans longer than 19.6 cm demonstrated the maximum concentration of vanillin, indicating that size can be an indirect marker for maturity and potential this compound precursor levels.

Core Experimental Protocol for this compound Analysis

The following workflow visualizes the general experimental process for quantifying this compound and its relationship to bean characteristics, synthesized from the cited research.

Start Harvest Vanilla Bean Samples A1 Group and Measure Beans (Size, Weight, Dry Matter) Start->A1 A2 Killing/Blanching Step (e.g., hot water bath) A1->A2 A3 Curing Process (Sweating, Drying, Conditioning) A2->A3 A4 Sample Preparation (Grinding, Homogenization) A3->A4 A5 Extraction (Hydro-alcoholic or Methanolic Extraction) A4->A5 A6 Chemical Analysis (HPLC for this compound/Vanillin) A5->A6 A7 Data Correlation (Relate size/weight data to chemical data) A6->A7

The relationship between bean size and this compound is complex. For your research, focusing on dry matter content and harvest time post-pollution (e.g., 8-9 months) may be more predictive of this compound levels than physical size alone.

References

method validation HPLC DAD divanillin glucovanillin

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison: Divanillin Quantification

The table below summarizes the core parameters of the developed and validated HPLC-DAD method for quantifying divanillin and eight other phenolic compounds.

Parameter Description
Analytes Divanillin, p-hydroxybenzyl alcohol, vanillyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillic acid, vanillin, anisyl alcohol, anisic acid [1] [2] [3].
Separation Time 15 minutes [1] [2] [3].
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) [1] [2] [3].
Mobile Phase Gradient elution with water (solvent A), methanol (solvent B), and acidified water (10–2 M H₃PO₄, solvent C) [1] [2].
Flow Rate 2.25 mL/min [1] [2] [3].
Detection (DAD) 230 nm, 254 nm, 280 nm [1] [2] [3].
Linearity 0.1–200 mg/L (r² > 0.99) [1] [3].
Recovery 98.04–101.83% [1] [3].
Precision Relative Standard Deviation (RSD) < 2% [1] [3].
Application Quantified divanillin in cured Vanilla planifolia pods (0.002–0.02 g/100g dry weight) [1] [2] [3].

Experimental Protocol for Divanillin Analysis

For researchers looking to implement this method, here is a detailed breakdown of the experimental protocol:

  • Standard Preparation: Stock solutions are prepared using a 1:1 mixture of DMSO and a methanolic/acidified water solution (MeOH/acidified water 100 mM H₃PO₄ in a 3:7 ratio). Calibration curves are constructed using concentrations ranging from 0.5 to 100 mg/L [2].
  • Sample Preparation:
    • Grind cured vanilla pods to a powder.
    • Weigh 300 mg of the sample.
    • Add 20 mL of the extraction solvent (the same 1:1 DMSO:(MeOH/acidified water) mixture used for standards).
    • Sonicate the mixture in an ultrasonic bath for 10 minutes at 37 kHz and room temperature.
    • Filter the supernatant using filter paper (No. 4) and store at 4°C until analysis [2].
  • Instrumental Conditions: The method was developed using an Agilent 1260 Infinity II HPLC system equipped with a DAD. The column temperature was optimized between 40-60°C [1] [2].

The following diagram illustrates the complete workflow from sample preparation to analysis:

start Start Method Workflow sp Sample Preparation start->sp sp1 1. Grind cured pods sp->sp1 sp2 2. Weigh 300 mg powder sp1->sp2 sp3 3. Add 20 mL extraction solvent sp2->sp3 sp4 4. Ultrasonicate 10 min sp3->sp4 sp5 5. Filter supernatant sp4->sp5 instr HPLC-DAD Analysis sp5->instr i1 Column: Zorbax Eclipse XDB-C18 instr->i1 i2 Mobile Phase: Water/MeOH/Acidified Water i1->i2 i3 Gradient Elution i2->i3 i4 Flow Rate: 2.25 mL/min i3->i4 i5 DAD Detection: 230, 254, 280 nm i4->i5 val Method Validation i5->val v1 Linearity (0.1-200 mg/L, r²>0.99) val->v1 v2 Recovery: 98-102% v1->v2 v3 Precision: RSD < 2% v2->v3 end Quantification Complete v3->end

Diagram of the HPLC-DAD method workflow for divanillin quantification.

Missing Glucovanillin Method

While the search results confirm that This compound is a key glycosylated precursor in vanilla pods [1] [4], I could not find a directly comparable, fully validated HPLC-DAD method for its quantification in the same context.

  • Mention in Related Work: One study on Vanilla pompona used an HPLC-DAD method to quantify This compound and other phenolics at different fruit developmental stages [4]. This method reported satisfactory linearity (r² > 0.9969) and precision (CV < 2%), but it was applied to a different vanilla species and focused on fruit development rather than cured pods [4].
  • Core Difference: The identified method for V. planifolia specifically includes divanillin, a dimeric oxidation product, but does not include the precursor This compound [1] [2]. This makes a direct, objective comparison of the two analytes using the same protocol impossible based on the current search results.

How to Proceed

  • For Divanillin Analysis: The method presented offers a robust, validated protocol suitable for quality control and research on cured Vanilla planifolia pods, especially for studying oxidative changes during curing [1].
  • For this compound Analysis: You may need to adapt a method from a different context (like the one used for Vanilla pompona [4]) or search specifically for "this compound HPLC-DAD validation" to find a directly comparable and peer-reviewed protocol.

References

glucovanillin content Indonesian vs Madagascar vanilla

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition & Quality Comparison

The quality and chemical profile of vanilla are primarily determined by its curing process, which converts the precursor glucovanillin into vanillin [1]. The practices in Madagascar and Indonesia significantly influence the final product.

Characteristic Indonesian Vanilla (Vanilla planifolia) Madagascar Bourbon Vanilla (Vanilla planifolia)
Typical Vanillin Content (in cured beans) 1.0% - 3.5% (Grade-dependent) [2] 1.8% - 2.0% (can be higher) [3] [4]
Reported this compound Notes Ion strength remains stable during curing; is a primary pathway for vanillin biosynthesis [5]. The "Bourbon" curing method is designed to maximize the enzymatic conversion of this compound to vanillin [1].
Common Curing Method Often sun-dried or, in lower-quality cases, hastily cured over fires, which can impart a smoky note [6] [1]. Traditional "Bourbon" method: killing, sweating, slow sun-drying, and conditioning over months [4] [1].
Key Aroma Profile Woody, earthy, with fruit-like or acidic notes; can have smoky tones [4] [1]. Creamy, sweet, buttery, and strong vanilla flavor [4] [7].
Primary Quality Challenge Historically, premature harvesting to prevent theft, resulting in lower vanillin development [6] [2]. Political and economic instability sometimes leads to reduced aging stocks and potential quality decline [1].

A 2024 study on Indonesian vanilla quality found that vanillin content can reach up to 3.50% in high-quality beans, demonstrating a high potential that rivals or exceeds other origins [2]. However, the practice of harvesting beans prematurely due to the risk of theft remains a significant constraint on the average quality of the bulk product [2].

Experimental Insights into this compound & Vanillin Biosynthesis

Metabolomic studies provide a deeper understanding of the biochemical pathways involved in vanilla flavor development.

Key Experimental Findings
  • Metabolomic Profiling: Liquid chromatography–mass spectrometry (LC–MS) has been used to characterize the metabolic changes between flavorless vanilla pods and aromatic cured vanilla beans (after curing). This research confirms that This compound is a direct precursor to vanillin, and its conversion is a central part of the curing process [5].
  • Multiple Biosynthesis Pathways: Research indicates at least seven potential pathways for vanillin biosynthesis, including the this compound, glucose, cresol, capsaicin, vanillyl alcohol, tyrosine, and phenylalanine pathways. The study suggests that microorganisms present during curing might participate in some of these pathways, further influencing the final flavor complexity [5].
  • This compound Stability: During the curing process, the ion strength of this compound remains stable, indicating it is systematically converted into vanillin rather than being consumed in multiple, unrelated reactions [5].
Diagram: Vanillin Biosynthesis Pathways

The diagram below summarizes the primary pathways for vanillin biosynthesis identified in scientific literature, with the this compound pathway being the most direct and significant for flavor development during curing.

VanillaPathways Key Vanillin Biosynthesis Pathways in Vanilla Phenylalanine Phenylalanine MicrobialActivity Potential Microbial Activity Phenylalanine->MicrobialActivity Pathway Tyrosine Tyrosine Tyrosine->MicrobialActivity Pathway This compound This compound BetaGlucosidase β-Glucosidase Enzyme (during curing) This compound->BetaGlucosidase Primary Pathway OtherPrecursors Other Precursors (Glucose, Cresol, etc.) OtherPrecursors->MicrobialActivity Pathway Vanillin Vanillin BetaGlucosidase->Vanillin Direct Conversion MicrobialActivity->Vanillin Possible Contribution

Key Takeaways for Researchers

  • Quality is Process-Dependent: While the vanilla orchid species is the same (Vanilla planifolia), the post-harvest curing process is the critical factor determining the final this compound conversion efficiency and vanillin content [1]. Both regions can produce superlative beans with proper techniques [6].
  • Look Beyond Origin: For drug development and scientific purposes, specifying a required chemical profile (e.g., minimum vanillin percentage, specific secondary compounds) is more reliable than specifying a geographic origin, as quality within each region can vary significantly [1].
  • Consider the Full Spectrum: Natural vanilla contains over 200 compounds. While vanillin is primary, other compounds like vanillic acid, 4-hydroxybenzaldehyde, guaiacol, and eugenol contribute to its complex aroma and may have implications for its use in formulations [7].

References

cellular localization glucovanillin histochemistry validation

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Localization of Glucovanillin

Research consistently shows that this compound is not uniformly distributed throughout the vanilla pod. The key findings on its tissue-specific localization are summarized in the table below.

Tissue Type This compound Localization Key References
Mesocarp (inner part) High accumulation [1]
Placental Laminae High accumulation [1] [2]
Seeds Absent [1] [2]
Epicarp (outer part) Not a primary site [1]

The cellular compartmentation of this compound is crucial. In intact, green vanilla beans, this compound is stored in a separate cellular compartment from the hydrolyzing enzyme, β-d-glucosidase [3]. The hydrolysis process that releases free vanillin only occurs when this compartmentation is disrupted during traditional curing, senescence, or freezing [3].

Histochemical Validation & Analytical Methods

The studies identified do not use a single "histochemistry validation" protocol. Instead, they employ a combination of techniques to localize this compound and validate findings.

  • Primary Method: Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI)

    • Purpose: To visually map the spatial distribution of this compound and vanillin directly on tissue sections.
    • Finding: Confirms that vanillin glucoside (this compound) is preferentially localized within the mesocarp and placental laminae, while vanillin is found more in the mesocarp [1].
  • Supporting Techniques:

    • Light and Transmission Electron Microscopy: Used to examine cellular integrity and structural changes during processes that disrupt compartmentation, such as curing and senescence [3].
    • Biochemical Assays: Measure β-d-glucosidase activity during pod development and curing, showing its peak activity in green fruits and decline during senescence [3].
    • High-Performance Liquid Chromatography (HPLC): Quantifies the concentration of this compound and vanillin in different tissue dissections (e.g., fleshy area vs. placental area) [4].

Experimental Workflow for Localization and Hydrolysis

The diagram below outlines the key experimental steps for studying this compound localization and hydrolysis as revealed by the research.

cluster_loc Localization Methods cluster_hyd Hydrolysis Analysis Start Start: Mature Green Vanilla Pod TissueProc Tissue Processing (Fixation, Sectioning) Start->TissueProc Localization Compound Localization TissueProc->Localization DESI DESI-MSI Imaging (Spatial Distribution) TissueProc->DESI Micro Microscopy (Cellular Integrity) TissueProc->Micro HydrolysisStudy Hydrolysis Analysis Localization->HydrolysisStudy DataCorrelation Data Correlation & Validation HydrolysisStudy->DataCorrelation HPLC HPLC Quantification (this compound/Vanillin) DESI->HPLC EnzymeAssay β-glucosidase Activity Assay Micro->EnzymeAssay Microbial Microbial bgl Gene Expression Analysis (RT-PCR) EnzymeAssay->Microbial HPLC->DataCorrelation Microbial->DataCorrelation

Research Implications and Future Directions

The established understanding is that endogenous plant β-glucosidase is responsible for hydrolysis. However, one study presents an alternative pathway, demonstrating that colonizing bacteria from the Bacillus genus also produce β-d-glucosidase (bgl) and can hydrolyze this compound when they colonize the bean surface [4]. This suggests flavor formation may involve a combination of plant and microbial enzymes.

For researchers, the most direct path for validation likely involves:

  • Using DESI-MSI as a powerful tool for spatial localization.
  • Correlating imaging data with quantitative HPLC analysis from micro-dissected tissues.
  • Designing experiments that account for both plant enzymatic and potential microbial contributions to the hydrolysis process.

References

divanillin formation vanillin oxidation curing process

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Detecting Divanillin

The table below summarizes the key techniques used to study divanillin, based on experimental data from recent studies.

Analytical Method Key Experimental Findings & Quantitative Data Application in Research Context

| High-Performance Liquid Chromatography (HPLC) | Linear range: 0.1–200 mg/L; R² > 0.99 [1]. Recovery rate: 98.04% to 101.83% [1]. Divanillin in cured Vanilla planifolia pods: 0.002 to 0.02 g/100 g dry weight [1]. | Separation and precise quantification of divanillin alongside other phenolic compounds in vanilla extracts [1]. | | Electrochemical Analysis | Linear detection for vanillin: 0.008 to 0.36 μM; LOD: 0.011 μM [2]. Recovery in food samples: ~87% to 104% [2]. | Used for sensitive detection of vanillin; principles can be adapted for monitoring its oxidation product, divanillin [2]. | | Size Exclusion Chromatography (SEC) | Molecular weights of polyvanillin (from divanillin): Mw ≈ 4,100 g mol⁻¹; Mn ≈ 2,700 g mol⁻¹ [3]. | Characterizing the molecular weight of polymers synthesized from divanillin [3]. | | Nuclear Magnetic Resonance (NMR) | Confirmed imine bond (C=N) formation at 1633 cm⁻¹ (FTIR) and structural elucidation of divanillin-based polymers [4] [5]. | Structural confirmation of divanillin and its derivatives in synthesized materials [4] [5]. |

Experimental Protocols for Divanillin Formation and Analysis

Here are detailed methodologies for key experiments involving divanillin.

Protocol 1: Enzymatic Synthesis of Divanillin from Vanillin

This method uses laccase to catalyze the oxidative coupling of vanillin [5].

  • Step 1 - Solution Preparation: Dissolve 6 g of vanillin in 80 mL of acetone. Add 720 mL of sodium acetate buffer (0.1 M, pH ~4.5).
  • Step 2 - Reaction Initiation: Add 49.6 mg of laccase from *Trametes versicolor* to the solution. Saturate the medium with oxygen and maintain light stirring.
  • Step 3 - Incubation: Let the reaction proceed for 24 hours at 25°C.
  • Step 4 - Product Recovery: Filter the mixture to obtain crude divanillin as a brown powder.
  • Step 5 - Purification: Dissolve the crude product in 100 mL of a 0.5 M NaOH solution. Precipitate the divanillin by pouring this solution into 600 mL of ethanol and acidifying with concentrated HCl. Recover the pure divanillin by filtration and rinse with water and acetone. The reported yield is approximately 85% [5].
Protocol 2: HPLC-DAD Analysis of Divanillin in Vanilla Pods

This validated method separates and quantifies divanillin and other aromatic compounds [1].

  • Chromatography Conditions:
    • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Gradient elution with a mixture of water, methanol, and acidified water (with H₃PO₄).
    • Flow Rate: 2.25 mL/min.
    • Detection: DAD at 230 nm, 254 nm, and 280 nm.
    • Run Time: 15 minutes.
  • Sample Preparation: Extract compounds from cured vanilla pods using a suitable solvent (e.g., methanol/water mixture). Filter the extract before injection.
  • Validation Parameters: The method is linear for divanillin in the 0.1–200 mg/L concentration range. It demonstrates high accuracy (recovery rates of 98-102%) and precision (RSD < 2%) [1].

Workflow and Pathway Diagrams

The following diagrams illustrate the divanillin formation pathway and a generalized experimental workflow.

G Vanillin Vanillin Molecule Radical Phenoxy Radical (Enzyme-generated) Vanillin->Radical Oxidative Enzyme (e.g., Laccase, Peroxidase) Divanillin Divanillin (Dimer) Radical->Divanillin Radical Coupling (C5-C5 bond) Polymer Polyvanillin Divanillin->Polymer Electrochemical Reductive Pinacolization

G cluster_synth Synthesis Methods cluster_analysis Analysis Techniques Start Start: Vanillin Sample/Extract Synthesis Divanillin Synthesis Start->Synthesis If synthesizing Processing Sample Processing & Cleanup Start->Processing If analyzing natural samples Synthesis->Processing Analysis Instrumental Analysis Processing->Analysis Data Data Interpretation Analysis->Data Laccase Enzymatic (Laccase) Peroxidase Enzymatic (Peroxidase) Electrochemical Electrochemical HPLC HPLC-DAD/UV SEC Size Exclusion Chromatography NMR NMR / FTIR

References

×

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

314.10016753 Da

Monoisotopic Mass

314.10016753 Da

Boiling Point

571.00 to 573.00 °C. @ 760.00 mm Hg

Heavy Atom Count

22

Melting Point

188 - 192 °C

UNII

H81U1KBS6E

Other CAS

494-08-6

Wikipedia

Glucovanillin

Dates

Last modified: 08-15-2023

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